molecular formula C6H12O6 B1443873 D-[2-13C]Galactose CAS No. 314062-47-0

D-[2-13C]Galactose

Katalognummer: B1443873
CAS-Nummer: 314062-47-0
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: GZCGUPFRVQAUEE-CFKSTTJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-[2-13C]Galactose is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-[2-13C]Galactose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-[2-13C]Galactose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-CFKSTTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746041
Record name D-(2-~13~C)-lyxo-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314062-47-0
Record name D-(2-~13~C)-lyxo-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is D-[2-13C]Galactose and its chemical structure?

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Tracing in Metabolic Flux Analysis and Hyperpolarized MRI

Executive Summary

D-[2-13C]Galactose is a stable isotope isotopomer of D-galactose utilized primarily to probe hepatic metabolism via the Leloir pathway. Unlike uniformly labeled analogs (U-13C), the site-specific labeling at Carbon-2 provides a unique spectral signature that persists through glycolysis, yielding [2-13C]pyruvate. This retention of positional identity makes it a critical tool for differentiating glycolytic flux from pentose phosphate pathway (PPP) activity and for generating long-lived hyperpolarized MRI signals for real-time metabolic imaging. This guide details the physicochemical properties, metabolic topology, and standardized protocols for deploying D-[2-13C]galactose in high-impact research.

Chemical Identity & Structural Physics

Molecular Specification
  • IUPAC Name: (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (labeled at C2)

  • Chemical Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: ~181.16 g/mol (approx. +1.003 Da vs. natural abundance)

  • Isotopic Enrichment: Typically >99%

    
    C at position C2.
    
Stereochemistry and Mutarotation

In aqueous solution, D-[2-13C]galactose undergoes mutarotation, existing in equilibrium between four cyclic forms and a trace acyclic aldehyde. The


C label at C2 is adjacent to the anomeric center (C1), resulting in distinct scalar coupling patterns (

-coupling) in NMR spectra.
FormAbundance (Equilibrium)C2 Chemical Shift (

, ppm)*

-D-Galactopyranose
~64%72.5

-D-Galactopyranose
~30%69.8

-D-Galactofuranose
~3%82.3

-D-Galactofuranose
~3%77.4

*Shifts are approximate relative to TSP in D


O. The C2 signal is split by 

coupling (~45-50 Hz) if C1 is also labeled, but appears as a singlet (or doublet due to proton coupling if undecoupled) in [2-13C] isotopomers.

Metabolic Topology: The Leloir Pathway & Atom Mapping

The primary utility of D-[2-13C]galactose lies in its predictable atom mapping. Upon entry into the hepatocyte, it is metabolized via the Leloir Pathway .

The Conservation of Carbon-2

A critical feature of this isotopomer is that the C2 position is chemically conserved during the conversion to glucose. Unlike C1-labeled sugars, which can be decarboxylated (lost as CO


) in the oxidative branch of the Pentose Phosphate Pathway (PPP), the C2 label is retained in the carbon skeleton of downstream glycolytic intermediates.

Pathway Logic:

  • Galactokinase (GALK): Phosphorylates Gal at C1.[1] Label remains at C2.

  • GALT (Transferase): Swaps UDP-Glucose for Gal-1-P. Label remains at C2 of the new UDP-Galactose.

  • GALE (Epimerase): Inverts stereochemistry at C4. Label at C2 is unaffected.

  • Glycolysis Entry: The resulting Glucose-1-P (labeled at C2) enters glycolysis.

Downstream Fate: The Pyruvate Connection

In glycolysis, the hexose (C6) is cleaved into two trioses (C3).

  • Glucose C1 & C6

    
     Methyl carbon of Pyruvate (C3).
    
  • Glucose C2 & C5

    
    Carbonyl carbon of Pyruvate (C2). 
    
  • Glucose C3 & C4

    
     Carboxyl carbon of Pyruvate (C1).
    

Scientific Implication: D-[2-13C]Galactose generates [2-13C]Pyruvate . The carbonyl carbon (C2) of pyruvate has a significantly longer


 relaxation time than the methyl carbon, making it a superior target for hyperpolarized MRI studies focusing on the TCA cycle entry (PDC flux).

Leloir_Flux cluster_0 Extracellular cluster_1 Hepatocyte Cytosol (Leloir Pathway) cluster_2 Glycolysis Fate Gal_Ex D-[2-13C]Galactose (Substrate) Gal_In Galactose (C2*) Gal_Ex->Gal_In GLUT2 Gal1P Gal-1-P (C2*) Gal_In->Gal1P GALK (ATP->ADP) UDPGal UDP-Gal (C2*) Gal1P->UDPGal GALT (+UDP-Glc) UDPGlc UDP-Glc (C2*) UDPGal->UDPGlc GALE Glc1P Glc-1-P (C2*) UDPGlc->Glc1P GALT (Recycle) Glc6P Glc-6-P (C2*) Glc1P->Glc6P PGM Pyruvate [2-13C]Pyruvate (Carbonyl Label) Glc6P->Pyruvate Glycolysis (C2 -> C2) Lactate [2-13C]Lactate Pyruvate->Lactate LDH AcetylCoA [1-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH (C1 lost as CO2)

Figure 1: Atom mapping of D-[2-13C]Galactose through the Leloir pathway and glycolysis. Note that the C2 label becomes the carbonyl carbon of pyruvate.

Advanced Applications

Hyperpolarized C-MRI

While [1-13C]Pyruvate is the clinical standard for metabolic imaging, hyperpolarized [2-13C]Galactose offers a specific window into liver health.

  • Mechanism: Dissolution Dynamic Nuclear Polarization (d-DNP) enhances the nuclear spin polarization by >10,000x.

  • Diagnostic Utility: The rate of conversion from Galactose to Gal-1-P (via GALK) and subsequent intermediates is a direct biomarker for hepatic reserve. In damaged livers (fibrosis/cirrhosis), the Leloir flux is blunted.

  • Advantage of C2 Label: If the galactose is metabolized to pyruvate, the resulting [2-13C]Pyruvate retains the label at the carbonyl position. This allows simultaneous monitoring of:

    • Galactose uptake/phosphorylation (Leloir).[1]

    • Downstream glycolytic flux into the TCA cycle (via Acetyl-CoA, where the C2 of pyruvate becomes C1 of Acetyl-CoA).

NMR-Based Metabolic Flux Analysis (MFA)

In steady-state metabolic studies, [2-13C]Galactose is used to calculate the contribution of the Pentose Phosphate Pathway.

  • Rationale: If glucose enters the PPP, C1 is lost as CO

    
    . If [2-13C]Glucose (derived from [2-13C]Galactose) enters the PPP, the label (at C2) becomes C1 of the resulting pentose (Ribulose-5-P).
    
  • Detection: By comparing the ratio of isotopomers in downstream amino acids (e.g., Glutamate), researchers can quantify the "cycling" ratio of the PPP versus glycolysis.

Experimental Protocols

Protocol A: Preparation for High-Resolution NMR (Ex Vivo)

Objective: Quantify [2-13C]Galactose incorporation into cytosolic metabolites.

  • Tissue Harvesting: Rapidly excise liver tissue (<30s) and clamp-freeze in liquid nitrogen to arrest enzymatic activity (quenching).

  • Extraction:

    • Pulverize ~100mg frozen tissue in a mortar/pestle under liquid nitrogen.

    • Add 600 µL cold Methanol/Chloroform/Water (2:2:1) .

    • Vortex 1 min; Centrifuge at 12,000 x g for 15 min at 4°C.

    • Collect the upper aqueous phase (polar metabolites).

  • Lyophilization: Evaporate the aqueous phase to dryness using a SpeedVac (no heat) to remove methanol.

  • Reconstitution:

    • Dissolve the pellet in 600 µL D

      
      O  containing 100 mM phosphate buffer (pH 7.4).
      
    • Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP for chemical shift referencing (

      
       0.00).
      
  • Acquisition:

    • Probe: 5mm CryoProbe (preferred for sensitivity).

    • Pulse Sequence: 1D proton-decoupled

      
      C NMR (zgpg30 or equivalent).
      
    • Scans: 1024–4096 scans (depending on enrichment levels).

    • Delay (D1): >2.0s to prevent saturation effects.

Protocol B: In Vivo Infusion for Flux Analysis (Mouse Model)

Objective: Achieve steady-state enrichment of the Leloir pathway.

  • Catheterization: Insert a catheter into the jugular vein of the anesthetized mouse.

  • Bolus: Administer a priming bolus of D-[2-13C]Galactose (0.4 mg/g body weight) over 1 minute.

  • Continuous Infusion:

    • Switch to a constant infusion of D-[2-13C]Galactose (0.012 mg/g/min).

    • Duration: 90–120 minutes to reach isotopic steady state in plasma and liver.

  • Blood Sampling: Collect 10 µL tail blood every 30 mins to monitor enrichment via GC-MS or benchtop NMR.

  • Termination: Euthanize via focused microwave irradiation (preferred) or freeze-clamping to preserve high-energy phosphates (ATP/UDP-Gal).

Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition Step1 Tissue Quench (Liq N2) Step2 Dual-Phase Extraction (MeOH/CHCl3) Step1->Step2 Step3 Lyophilization (Remove Solvent) Step2->Step3 Step4 Reconstitution (D2O + DSS Std) Step3->Step4 NMR 1H-Decoupled 13C NMR (>500 MHz) Step4->NMR Process Fourier Transform & Phase Correction NMR->Process Quant Peak Integration vs Internal Std Process->Quant

Figure 2: Workflow for extracting and analyzing water-soluble metabolites from tissue labeled with D-[2-13C]Galactose.

References

  • Béard, E., et al. (2010). "In vivo 13C NMR analysis of galactose metabolism in human liver." American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Merritt, M. E., et al. (2011). "Hyperpolarized 13C Metabolic Imaging of the Heart and Liver." Journal of Magnetic Resonance.
  • PubChem. (2024). D-Galactose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zamboni, N., et al. (2009).[2] "13C-based metabolic flux analysis." Nature Protocols, 4(6), 878–892.[2] Retrieved from [Link]

Sources

Physical and chemical properties of D-[2-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-[2-¹³C]Galactose for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Label

In the intricate world of metabolic research and drug development, precision is paramount. The ability to trace, quantify, and understand the fate of molecules within a biological system underpins scientific advancement. D-[2-¹³C]Galactose is a powerful tool in this pursuit. It is not merely a sugar; it is a stable, non-radioactive, isotopically labeled monosaccharide that serves as a high-fidelity tracer for a myriad of biological processes.

Unlike its unlabeled counterpart, D-[2-¹³C]Galactose contains a heavy isotope of carbon (¹³C) at the second carbon position of its hexose backbone. This subtle, yet significant, modification makes the molecule distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing it to be tracked against a background of endogenous, naturally abundant ¹²C-galactose. The site-specific nature of the label at the C-2 position provides granular insights into the specific bond-breaking and bond-forming events of metabolic pathways. This guide provides a comprehensive overview of the core physical and chemical properties of D-[2-¹³C]Galactose, detailed analytical protocols, and a discussion of its critical applications, grounded in the principles of scientific integrity and experimental causality.

Part 1: Core Physicochemical Properties

The utility of D-[2-¹³C]Galactose as a research tool is intrinsically linked to its fundamental properties. These characteristics dictate its behavior in solution, its stability, and the analytical methods best suited for its detection.

General and Structural Properties

The introduction of a single neutron into the carbon-2 nucleus has a negligible effect on the compound's bulk chemical behavior compared to its unlabeled analogue, ensuring it functions as a true biological tracer.

PropertyValueSource(s)
Chemical Name D-[2-¹³C]Galactose[1]
Synonyms D-Galactose-2-¹³C[1]
CAS Number 478518-56-8[2][3]
Molecular Formula C₅¹³CH₁₂O₆[3]
Molecular Weight 181.15 g/mol [2][3][4]
Unlabeled MW 180.16 g/mol [5][6]
Appearance White to off-white crystalline solid/powder[1][3]
Optical Activity [α]²⁵/D +79.0° (c=2 in H₂O with trace NH₄OH)[1][7]
Solubility Profile

The high density of polar hydroxyl (-OH) groups makes D-galactose, and its labeled form, highly soluble in aqueous solutions and sparingly soluble in nonpolar organic solvents. This property is critical for its use in biological buffers and cell culture media.

SolventSolubilitySource(s)
Water ~125 mg/mL (may require sonication)[8]
PBS (pH 7.2) ~10 mg/mL[9]
DMSO ~20 mg/mL[9]
Ethanol ~1 mg/mL[9]

Causality Insight: The solubility in water is driven by extensive hydrogen bonding between the hydroxyl groups of the sugar and water molecules. For in vivo applications where aqueous solubility is a limiting factor, a co-solvent system (e.g., DMSO, PEG300, Tween 80) can be employed to create a stable formulation.[2]

Thermal Properties and Stability

D-[2-¹³C]Galactose is a stable solid at room temperature. However, for long-term preservation of its chemical integrity, specific storage conditions are essential.

  • Melting Point: 170-172 °C.[1] This is consistent with the range for unlabeled D-Galactose, indicating the isotopic label does not significantly alter the crystal lattice energy.[10]

  • Storage & Stability:

    • Solid (Powder): Stable for up to 3 years when stored at -20°C.[2][3]

    • In Solvent: Stock solutions should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2][3][8] Repeated freeze-thaw cycles should be avoided to prevent degradation.

Part 2: Analytical Characterization Workflows

The core value of D-[2-¹³C]Galactose is realized through analytical techniques that can differentiate and quantify it based on the ¹³C label. The two primary methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides unambiguous structural confirmation and can be used for quantification.

  • Expertise & Experience: The key diagnostic feature in the ¹³C NMR spectrum of D-[2-¹³C]Galactose is the significantly enhanced signal intensity for the C-2 carbon relative to the other carbons at natural abundance (1.1%). In the proton-coupled ¹³C spectrum, this signal will appear as a doublet due to coupling with the directly attached proton (¹J_CH_). Conversely, in the ¹H NMR spectrum, the proton attached to C-2 (H-2) will appear as a doublet of doublets, with one of the couplings being the large, characteristic one-bond ¹³C-¹H coupling (~140-150 Hz), which immediately confirms the position of the label.

  • Sample Preparation: Dissolve 5-10 mg of D-[2-¹³C]Galactose in 0.5-0.7 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) if precise chemical shift referencing is required.

  • Instrument Setup: Tune and shim the NMR spectrometer for the D₂O sample.

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Set to cover the expected range for carbohydrates (~50-110 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio for the natural abundance carbons. The C-2 signal will be prominent much sooner.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for adequate T1 relaxation.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Identify the C-2 signal, which will be significantly more intense than the signals for C-1, C-3, C-4, C-5, and C-6.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in D₂O transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Tuning & Shimming transfer->instrument acquire Acquire 1D ¹³C Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process analyze Identify Enhanced C-2 Signal process->analyze

Caption: A generalized workflow for NMR analysis.
Mass Spectrometry (MS)

MS is the cornerstone for tracer studies, offering exceptional sensitivity for quantifying the incorporation of the ¹³C label into various metabolites.

  • Expertise & Experience: When D-[2-¹³C]Galactose is analyzed by MS, its molecular ion peak will appear at m/z +1 relative to unlabeled galactose. This mass difference is the key to distinguishing the tracer from the endogenous pool. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal, as the chromatography step separates galactose from other sugars and matrix components before it enters the mass spectrometer, ensuring analytical specificity and trustworthiness.[11]

  • Biological Experiment: Introduce D-[2-¹³C]Galactose into the biological system (e.g., cell culture medium, animal model). Collect samples (e.g., plasma, cell lysates) at designated time points.

  • Sample Preparation:

    • Quench metabolism rapidly (e.g., with cold methanol or by flash-freezing).

    • Extract metabolites using a suitable protocol (e.g., a Folch extraction for polar and nonpolar phases, or a simple protein precipitation with cold acetonitrile/methanol).

    • Centrifuge to remove debris and proteins.

    • Dry the supernatant and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: Use a column designed for polar molecule separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specific carbohydrate analysis column.

    • Mobile Phase: A typical HILIC gradient might run from high acetonitrile/low aqueous buffer to low acetonitrile/high aqueous buffer.

    • Method: Develop a gradient that provides baseline separation of galactose from its isomers (e.g., glucose, mannose).

  • MS Detection:

    • Ionization: Use Electrospray Ionization (ESI), typically in negative mode to form the [M-H]⁻ adduct.

    • Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

    • Ions to Monitor:

      • Unlabeled Galactose ([¹²C₆H₁₁O₆]⁻): e.g., m/z 179.05

      • Labeled Galactose ([¹²C₅¹³CH₁₁O₆]⁻): e.g., m/z 180.06

  • Data Analysis: Quantify the peak areas for both the labeled and unlabeled forms of galactose (and any downstream metabolites). Calculate the isotopic enrichment to determine the proportion of the metabolite pool derived from the D-[2-¹³C]Galactose tracer.

LCMS_Workflow cluster_bio Biological System cluster_prep Sample Preparation cluster_analysis LC-MS Analysis administer Administer D-[2-¹³C]Galactose collect Collect Samples (e.g., Plasma) administer->collect quench Quench Metabolism collect->quench extract Extract Metabolites quench->extract reconstitute Reconstitute for LC extract->reconstitute lc HILIC Separation reconstitute->lc ms ESI-MS Detection (Monitor m/z 179 & 180) lc->ms data_analysis Calculate Isotopic Enrichment ms->data_analysis

Caption: High-level workflow for an LC-MS tracer experiment.

Part 3: Field-Proven Applications

The true power of D-[2-¹³C]Galactose is demonstrated in its application to solve complex biological questions.

Metabolic Pathway Tracing: The Leloir Pathway

D-Galactose is a critical nutrient, but it must first be converted to glucose to enter central carbon metabolism. This occurs via the Leloir pathway.

  • Expertise & Experience: By using D-[2-¹³C]Galactose, researchers can trace the fate of the C-2 carbon as it moves through the enzymatic steps of this pathway. The label is retained on the C-2 position of galactose-1-phosphate and UDP-galactose. Following the epimerization of UDP-galactose to UDP-glucose by the enzyme GALE, the label remains at the C-2 position of glucose. This allows for the direct measurement of the flux through this conversion pathway, which is critical for understanding the metabolic disorder galactosemia, a condition caused by defects in Leloir pathway enzymes.[10]

Leloir_Pathway Gal D-[2-¹³C]Galactose GalK GALK Gal->GalK Gal1P [2-¹³C]Galactose-1-P GalK->Gal1P GALT GALT Gal1P->GALT UDPGal UDP-[2-¹³C]Galactose GALT->UDPGal Glc1P Glucose-1-P GALT->Glc1P UDPGlc UDP-Glucose UDPGlc->GALT GALE GALE (Epimerase) UDPGal->GALE GALE->UDPGlc Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir pathway with the ¹³C label tracked.
Glycobiology and Drug Development

Galactose is a fundamental building block of the complex glycan structures on glycoproteins and glycolipids. These glycans are essential for cell signaling, immune recognition, and protein stability.

  • Trustworthiness & Authoritative Grounding: In biopharmaceutical development, particularly for monoclonal antibodies, the glycosylation profile is a critical quality attribute. D-Galactose can be used in cell culture to help modulate this profile.[12] By using D-[2-¹³C]Galactose as a supplement in cell culture media, developers can precisely trace its incorporation into the glycan structures of a therapeutic protein.[13] This provides a self-validating system to confirm that the supplemented sugar is being utilized for glycosylation and to quantify its contribution, ensuring product consistency and quality. This is also a key application in studying the metabolic reprogramming of cancer cells, which often exhibit altered glycosylation.

References

  • CABI Digital Library. (n.d.). The final solubility of d-galactose in water. Journal of Dairy Research. Retrieved from [Link]

  • IARC Exposome-Explorer. (n.d.). D-Galactose (Compound). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Galactose-1-13C. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Galactose. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Glucose-2-13C. PubChem Compound Database. Retrieved from [Link]

  • Schadewaldt, P., Hammen, H. W., Loganathan, K., Bodner-Leidecker, A., & Wendel, U. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical chemistry, 46(5), 612–619. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose into a high mannose type N-glycan from Caco-2 and M213 cells. Retrieved from [Link]

  • Morrison, D. J., Preston, T., & Tfrrow, T. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(17), 2530–2536. Retrieved from [Link]

Sources

Precision Synthesis and Purification of D-[2-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis and purification of D-[2-13C]Galactose, a critical isotopomer for metabolic flux analysis and NMR structural studies.

Part 1: Executive Summary & Strategic Design

Target Molecule: D-[2-13C]Galactose Primary Application: Metabolic flux analysis (MFA), Glycobiology NMR structural elucidation. Synthesis Strategy: The Cyanohydrin Ascent (Kiliani-Fischer) Protocol , optimized for isotopic enrichment.

Why This Route?

While enzymatic epimerization (e.g., from [2-13C]Glucose) is theoretically possible, it suffers from thermodynamic equilibrium limitations (approx. 3:1 Glucose:Galactose ratio) and difficult downstream separation of the unreacted starting material.

The Chemical Ascent from D-[1-13C]Lyxose is the authoritative "Gold Standard" for three reasons:

  • Positional Integrity: It guarantees the label placement at C-2 without scrambling (unlike molybdate-catalyzed epimerization).

  • Scalability: It allows for gram-scale production suitable for clinical or pre-clinical tracer studies.

  • Purification Robustness: The intermediate epimers (Galactonic vs. Talonic acid) are chromatographically distinct, allowing for higher purity (>99%) than separating hexose isomers directly.

Part 2: Reaction Logic & Pathway

The synthesis relies on the addition of an unlabeled cyanide carbon to a labeled pentose precursor. The original C-1 of the pentose becomes the C-2 of the new hexose.

Precursor: D-[1-13C]Lyxose (Commercially available or synthesized from D-Threose + K


CN).
The Pathway[1]
  • Nucleophilic Addition: Cyanide attacks the aldehyde of D-[1-13C]Lyxose.

  • Hydrolysis: The resulting nitrile is hydrolyzed to the aldonic acid/lactone.

  • Epimer Separation: Separation of D-Galactonate (desired) from D-Talonate (byproduct).

  • Reduction: Controlled reduction of D-Galactonolactone to D-Galactose.

G Lyxose D-[1-13C]Lyxose (C5 Aldose) Nitrile [2-13C]Galactononitrile + [2-13C]Talononitrile Lyxose->Nitrile KCN (Unlabeled) pH 7.5 Acids [2-13C]Galactonic Acid + [2-13C]Talonic Acid Nitrile->Acids Hydrolysis (Ba(OH)2, Heat) Sep Chromatographic Separation Acids->Sep GalLactone D-[2-13C]Galactono- 1,4-lactone Sep->GalLactone Elution 1 (Lactonization) TalAcid D-[2-13C]Talonic Acid (Discard/Recycle) Sep->TalAcid Elution 2 Galactose D-[2-13C]Galactose (Final Product) GalLactone->Galactose Reduction (NaBH4, pH 3.5)

Caption: Synthetic pathway for D-[2-13C]Galactose via the Cyanohydrin Ascent method. Note the critical separation step at the acid stage.

Part 3: Detailed Experimental Protocol

Phase 1: Cyanohydrin Synthesis & Hydrolysis

Objective: Extend the carbon chain and convert the nitrile intermediate to the stable aldonic acid salt.

  • Reagents:

    • D-[1-13C]Lyxose (1.0 eq)

    • Potassium Cyanide (KCN, Unlabeled, 1.2 eq) - Caution: Highly Toxic

    • Barium Hydroxide (Ba(OH)₂·8H₂O)

  • Procedure:

    • Dissolve D-[1-13C]Lyxose in water (approx. 0.5 M concentration).

    • Add KCN and adjust pH to 7.5–8.0. Stir at room temperature for 24–48 hours. Monitor consumption of aldose by TLC or ¹³C-NMR (disappearance of C-1 doublet).

    • Hydrolysis: Add Ba(OH)₂ (1.5 eq) and heat to 90°C for 4 hours. This converts the nitriles to barium aldonates (Galactonate and Talonate) and evolves ammonia.

    • Neutralization: Bubble CO₂ through the solution to precipitate excess Barium as BaCO₃. Filter and concentrate the filtrate.

Phase 2: Separation of Epimers (The Critical Step)

Objective: Isolate pure D-Galactonic acid from the mixture.

System: Cation Exchange Chromatography (Dowex 50W-X8). Mechanism: Ligand exchange/complexation with Ca²⁺ or Ba²⁺ ions.

ParameterSpecificationReason
Resin Dowex 50W-X8 (200–400 mesh)High capacity, rigid cross-linking for resolution.
Ionic Form Ca²⁺ Form Calcium binds Talonic acid more strongly than Galactonic acid.
Eluent Deionized WaterIsocratic elution; no salt gradient needed.
Temperature 60°CImproves mass transfer and peak resolution.

Protocol:

  • Convert the crude barium salts to free acids by passing through a small Dowex 50 (H⁺) column.

  • Load the free acid mixture onto the Dowex 50 (Ca²⁺) column.

  • Elute with water.

  • Order of Elution:

    • Fraction 1: D-Galactonic Acid (Interacts weakly with Ca²⁺).

    • Fraction 2: D-Talonic Acid (Interacts strongly, elutes later).

  • Check fractions with HPLC or enzymatic assay. Pool Galactonic acid fractions.

Phase 3: Lactonization & Reduction

Objective: Convert the acid to the lactone, then selectively reduce the lactone to the hemiacetal (sugar) without over-reducing to the alditol.

  • Lactonization:

    • Concentrate the D-Galactonic acid solution.

    • Add glacial acetic acid and evaporate repeatedly, or heat under vacuum (40°C) to drive the equilibrium toward D-Galactono-1,4-lactone.

  • Reduction (Modified Serianni Method):

    • Solvent: Ice-cold water.

    • Reagent: Sodium Borohydride (NaBH₄) solution (dropwise).

    • pH Control (Crucial): Maintain pH 3.0 – 4.0 vigorously by co-addition of Amberlite IR-120 (H⁺) resin or dilute H₂SO₄.

    • Mechanism:[1][2][3][4] At acidic pH, NaBH₄ is transiently stable enough to reduce the activated carbonyl of the lactone. The acidic environment prevents the ring-opening of the resulting hemiacetal, protecting the aldehyde from further reduction to Galactitol.

  • Workup:

    • Filter off resin.[5]

    • Remove boric acid as volatile trimethyl borate by repeated evaporation with Methanol (5x).

    • Lyophilize to obtain D-[2-13C]Galactose as a white powder.

Part 4: Purification & Quality Control

Final Polishing

If the reduction yields minor amounts of Galactitol (alditol) or unreacted lactone:

  • Passage: Pass the product through a mixed-bed ion exchange resin (Dowex 50 H⁺ / Dowex 1 OH⁻) to remove unreacted ionic species (acids/salts).

  • Alditol Removal: If Galactitol is present, a second pass on Dowex 50 (Ca²⁺) can separate the neutral sugar from the alditol.

Analytical Validation
AssayAcceptance CriteriaDiagnostic Feature
¹³C-NMR (150 MHz) >99% Enrichment at C-2Doublet at ~72 ppm (beta) and ~69 ppm (alpha). Check for absence of C-1 label.
¹H-NMR Conformational PurityJ(1,2) coupling constants confirm Galactose configuration (vs. Talose).
HPLC (HPAEC-PAD) >98% PuritySingle peak matching D-Galactose standard; no Talose or Galactitol shoulder.
Mass Spectrometry M+1 Peak DominanceConfirms isotopic incorporation efficiency.
Diagram: Purification Workflow

P Crude Crude Reduction Mix (Galactose + Borate + Salts) MeOH Methanol Evaporation (Removal of Borate) Crude->MeOH 5x Evaporation IonEx Mixed Bed Resin (Remove Salts/Acids) MeOH->IonEx Filtration CaColumn Dowex 50 (Ca2+) (Trace Isomer Removal) IonEx->CaColumn Polishing (Optional) Final Pure D-[2-13C]Galactose CaColumn->Final Lyophilization

Caption: Downstream processing workflow ensuring removal of borate salts and trace stereoisomers.

References

  • Serianni, A. S., et al. (1982). "Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose-en-1-13C derivatives." Carbohydrate Research, 72, 79-91. Link

  • Omicron Biochemicals, Inc. "Synthesis of Stable Isotopically Labeled Carbohydrates." Technical Notes. Link

  • Angyal, S. J., et al. (1979). "Complexes of carbohydrates with metal cations. XI. Paper electrophoresis of polyols in solutions of calcium ions." Australian Journal of Chemistry, 32(9), 1993-2001. Link

  • Isbell, H. S. (1973). "Carbon-13-Labeled Carbohydrates."[2][6][7][8][9] Methods in Carbohydrate Chemistry, Vol 6. Academic Press. (Foundational text on Cyanohydrin reduction).

Sources

Technical Guide: Metabolic Tracing & Flux Analysis using D-[2-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of D-[2-13C]Galactose in metabolic research, designed for researchers and drug development professionals.

Executive Summary

D-[2-13C]Galactose is a high-precision stable isotope tracer that offers distinct advantages over uniformly labeled or C1-labeled isotopomers in metabolic flux analysis (MFA). Its utility lies in the specific fate of the C2 carbon atom, which serves as a non-volatile positional marker. Unlike C1-labeled hexoses, which lose their label as


CO

during the oxidative phase of the Pentose Phosphate Pathway (PPP), the C2 label is retained and translocated to the C1 position of pentose phosphates.

This unique retention property allows researchers to:

  • Quantify Oxidative PPP Flux: Distinguish between direct glycolysis and PPP routing by analyzing the positional shift of the label (C2

    
     C1/C3).
    
  • Dissect Glycogen Synthesis Pathways: Differentiate "Direct" (Leloir) vs. "Indirect" (Gluconeogenic) glycogen synthesis via C2/C5 randomization patterns.

  • Enhance Glycan Structural Resolution: Reduce spectral crowding in NMR studies of complex glycoconjugates by avoiding the anomeric C1 region.

Mechanistic Foundation: The Fate of Carbon-2

To design effective experiments, one must understand the causality of the label's movement. D-[2-13C]Galactose enters metabolism primarily via the Leloir Pathway , rapidly converting to Glucose-1-Phosphate (Glc-1-P) and subsequently Glucose-6-Phosphate (Glc-6-P).

The Leloir Entry

The C2 position is chemically stable during the epimerization of UDP-Galactose to UDP-Glucose.

  • Reaction: Galactose

    
     Gal-1-P 
    
    
    
    UDP-Gal
    
    
    UDP-Glc.
  • Outcome: D-[2-13C]Galactose becomes D-[2-13C]Glucose-6-P.

Branch Point: Glycolysis vs. PPP

Once the label enters the Glc-6-P pool, its fate diverges. This divergence is the basis for flux analysis.

  • Path A: Glycolysis (Embden-Meyerhof-Parnas)

    • Glc-6-P (C2)

      
       Fru-6-P (C2) 
      
      
      
      Fru-1,6-BP (C2).
    • Aldolase cleavage: Fru-1,6-BP splits into DHAP (containing C1, C2, C3) and GAP (C4, C5, C6).

    • Result: The label remains at the C2 position of DHAP, which equilibrates to GAP. Pyruvate is formed labeled at C2 .

  • Path B: Oxidative Pentose Phosphate Pathway (PPP)

    • Glc-6-P (C2)

      
       6-Phosphogluconate (C2).
      
    • Decarboxylation (G6PD/6PGD): C1 is released as CO

      
      .
      
    • Result: The original C2 becomes the C1 position of Ribulose-5-Phosphate.

    • Recycling: If this pentose re-enters glycolysis via the non-oxidative PPP (Transketolase/Transaldolase), the C1 label is scrambled to positions C1 and C3 of Fructose-6-P.

MetabolicFate Gal D-[2-13C]Galactose G6P [2-13C]Glc-6-P Gal->G6P Leloir Pathway F16BP Fru-1,6-BP (C2 labeled) G6P->F16BP Glycolysis Ru5P Ribulose-5-P (C1 labeled) G6P->Ru5P Oxidative PPP (C1 lost as CO2) CO2 CO2 (Unlabeled) Pyr_Gly Pyruvate (C2 labeled) F16BP->Pyr_Gly Aldolase/TPI Recycled Recycled Hexoses (C1/C3 labeled) Ru5P->Recycled Non-Oxidative PPP Pyr_PPP Pyruvate (C1/C3 labeled) Recycled->Pyr_PPP Glycolysis

Figure 1: Differential fate of the C2 label. In Glycolysis, the label remains at C2. In PPP, the label shifts to C1 of pentoses, and subsequently C1/C3 of recycled pyruvate.

Application Protocol: Differentiating Glycolytic vs. PPP Flux

This protocol uses Mass Isotopomer Distribution (MID) analysis to quantify the relative activity of the PPP.

Experimental Design
  • Cell Culture: Seed cells (e.g., hepatocytes, cancer lines) in glucose-free media supplemented with 10-25 mM D-[2-13C]Galactose.

    • Note: Galactose oxidation is slower than glucose; ensure cells are adapted or co-supplement with unlabeled glucose (tracer levels) if metabolic stress is a concern.

  • Duration: Incubate for 24–48 hours to reach isotopic steady state.

  • Extraction: Harvest media (for lactate) and cell pellets (for intracellular metabolites). Perform methanol/water extraction.

Analytical Readout (GC-MS or LC-MS)

Analyze the isotopomer distribution of Lactate or Alanine (surrogates for Pyruvate).

Metabolite FragmentMass ShiftOrigin Pathway
Lactate (M+0) NoneUnlabeled substrate
Lactate (M+1) +1 DaDirect Glycolysis (Label at C2) OR PPP (Label at C1/C3)

Differentiation Strategy: Standard MS cannot distinguish position (C2 vs C3) easily. To resolve this, use MS/MS fragmentation or


C-NMR .
  • NMR Method:

    • Doublet at 69.3 ppm (C2): Indicates Direct Glycolysis.

    • Doublet at 20.8 ppm (C3) or 179 ppm (C1): Indicates PPP routing.

  • Self-Validation: The detection of

    
    C enrichment at C3 of lactate is positive confirmation of PPP activity, as direct glycolysis cannot move the C2 label to C3.
    

Application Protocol: Quantifying Hepatic Glycogen Synthesis[1]

D-[2-13C]Galactose is the gold standard for distinguishing the Direct Pathway (uptake


 glycogen) from the Indirect Pathway  (uptake 

glycolysis

TCA

gluconeogenesis

glycogen).
The Principle of Randomization
  • Direct Pathway: Galactose (C2)

    
     UDP-Glc (C2) 
    
    
    
    Glycogen (C2). Label is conserved.
  • Indirect Pathway: Galactose

    
     Pyruvate (C2) 
    
    
    
    OAA.
    • Fumarase Scrambling: Fumarate is a symmetric molecule. The label at C2 of OAA randomizes to become C2 and C3 of Malate/OAA.

    • Gluconeogenesis: This results in Glucose-6-P labeled at both C2 and C5 .

Protocol
  • Subject Prep: Overnight fasted subjects (animal model or human).

  • Infusion: IV infusion of D-[2-13C]Galactose.

  • Sampling: Liver biopsy (animal) or

    
    C-MRS (human/non-invasive).
    
  • Analysis: Isolate glycogen, hydrolyze to glucose, and analyze via

    
    C-NMR or GC-MS.
    
Data Interpretation

Calculate the ratio of enrichment at C5 vs. C2.



  • Logic: If 100% indirect, C2 and C5 enrichments are equal (Ratio = 1). If 100% direct, C5 is zero (Ratio = 0).

GlycogenPath cluster_Direct Direct Pathway cluster_Indirect Indirect Pathway (Scrambling) Gal Galactose (C2) DirectNode UDP-Glc (C2) Gal->DirectNode Pyr Pyruvate (C2) Gal->Pyr Glycogen Glycogen DirectNode->Glycogen Retains C2 Fum Fumarate (Symmetric) Pyr->Fum TCA Cycle GNG UDP-Glc (C2 + C5) Fum->GNG Randomization GNG->Glycogen Mixed C2/C5

Figure 2: Glycogen synthesis tracking. The appearance of the C5 label is the definitive marker for Indirect Pathway activity.

References

  • Assessment of the Pentose Phosphate Pathway

    • Title: Assessing the pentose phosphate pathway using [2,3-13C2]glucose (Analogous mechanism for C2 retention).[1]

    • Source:Magnetic Resonance in Medicine, 2011.
    • URL:[Link]

  • Glycogen Synthesis Pathways

    • Title: Effects of galactose on direct and indirect pathway estimates of hep
    • Source:Metabolic Engineering, 2010.
    • URL:[Link]

  • Metabolic Flux Analysis Methodology

    • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[2][3]

    • Source:N
    • URL:[Link]

  • Isotopomer Analysis in Cancer

    • Title: Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells.[2]

    • Source:Biochemical Journal, 2005.
    • URL:[Link]

Sources

Precision Metabolic Tracing: D-[2-13C]Galactose vs. D-[1-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-[2-13C]Galactose versus D-[1-13C]Galactose for Metabolic Tracing Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In metabolic flux analysis (MFA), the choice of isotopically labeled substrate dictates the resolution of the biological question. While glucose is the standard fuel for central carbon metabolism, Galactose offers a unique window into hepatic function, congenital metabolic disorders (e.g., galactosemia), and mitochondrial capacity.

The distinction between D-[1-13C]Galactose and D-[2-13C]Galactose is not merely structural; it is functional.

  • D-[1-13C]Galactose is the tracer of choice for quantifying Pentose Phosphate Pathway (PPP) flux , as the C1 label is exclusively decarboxylated and lost as

    
    CO
    
    
    
    during the oxidative phase.
  • D-[2-13C]Galactose is the superior tracer for downstream anabolic tracking (e.g., nucleotide synthesis) and TCA cycle anaplerosis , as the C2 label is retained through the PPP and scrambled predictably into the acetate pool.

This guide delineates the mechanistic fates of these two isotopomers, providing a rigorous framework for experimental design and data interpretation.

Mechanistic Foundation: The Leloir Pathway

Unlike glucose, which is phosphorylated by hexokinase, galactose enters glycolysis via the Leloir Pathway . This bypasses the regulatory feedback of hexokinase but eventually feeds into the glucose-6-phosphate (G6P) pool.

Pathway Entry Logic
  • Phosphorylation: Galactose

    
     Galactose-1-Phosphate (Gal-1-P) via Galactokinase (GALK).[1]
    
  • Uridylylation: Gal-1-P + UDP-Glucose

    
     UDP-Galactose + Glucose-1-Phosphate (G1P) via Galactose-1-Phosphate Uridylyltransferase (GALT).
    
  • Epimerization: UDP-Galactose

    
     UDP-Glucose via UDP-Galactose 4-Epimerase (GALE).
    
  • Isomerization: G1P

    
     Glucose-6-Phosphate (G6P) via Phosphoglucomutase (PGM).
    

Once Galactose carbon reaches G6P, it becomes indistinguishable from glucose-derived carbon, except for the rate of entry (flux). Galactose flux is typically slower, forcing cells to rely on oxidative phosphorylation (OXPHOS) rather than aerobic glycolysis, a phenomenon utilized to mitigate the Warburg effect in cancer cell lines.[2]

LeloirPathway cluster_glycolysis Entry to Central Carbon Metabolism Gal D-Galactose Gal1P Galactose-1-P Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-P UDPGlc->G1P GALT (Coupled) G6P Glucose-6-P G1P->G6P PGM

Figure 1: The Leloir Pathway converts Galactose to G6P.[3] Note that the carbon backbone remains intact during this conversion, preserving the C1/C2 label position until G6P.

The Tracer Duel: Fate of C1 vs. C2

The critical divergence occurs at Glucose-6-Phosphate (G6P) . The cell must decide whether to route G6P into Glycolysis (energy) or the Pentose Phosphate Pathway (PPP) (biosynthesis/redox).

D-[1-13C]Galactose: The "Loss" Tracer
  • Glycolysis: The C1 label becomes C1 of Fructose-1,6-Bisphosphate. Upon cleavage by Aldolase, C1 becomes C3 of Dihydroxyacetone Phosphate (DHAP) , which isomerizes to C3 of Glyceraldehyde-3-Phosphate (GAP) .

    • Result: [3-13C]Pyruvate.

  • Oxidative PPP: G6P Dehydrogenase (G6PD) converts G6P to 6-Phosphogluconolactone. The subsequent step (6-Phosphogluconate Dehydrogenase) decarboxylates C1 .

    • Result: The

      
      C label is released as 
      
      
      
      CO
      
      
      . The resulting Ribulose-5-Phosphate is unlabeled .

Strategic Use: Use D-[1-13C]Galactose to measure oxidative PPP flux. By comparing the ratio of M+1 lactate (from glycolysis) to the total uptake, the "missing" label quantifies the fraction of carbon diverted to PPP.

D-[2-13C]Galactose: The "Retention" Tracer
  • Glycolysis: The C2 label becomes C2 of Fructose-1,6-Bisphosphate. Upon cleavage, it becomes C2 of DHAP/GAP .

    • Result: [2-13C]Pyruvate.

  • Oxidative PPP: The C1 is lost as CO

    
    , but the C2 label is retained . It becomes C1 of Ribulose-5-Phosphate.
    
    • Result: Labeled Nucleotides (Ribose-5-P) and labeled downstream glycolytic intermediates (via Non-Oxidative PPP recycling).

Strategic Use: Use D-[2-13C]Galactose when you need to trace carbon into nucleotide biosynthesis or when you want to study the TCA cycle without losing signal to the PPP.

TracerFate cluster_PPP Pentose Phosphate Pathway (Oxidative) cluster_Glyc Glycolysis Sub1 D-[1-13C]Galactose G6P_1 [1-13C]G6P Sub1->G6P_1 Sub2 D-[2-13C]Galactose G6P_2 [2-13C]G6P Sub2->G6P_2 CO2 13-CO2 (Label LOST) G6P_1->CO2 G6PD/6PGD R5P_Un Ribose-5-P (Unlabeled) G6P_1->R5P_Un Decarboxylation Pyr_3 [3-13C]Pyruvate G6P_1->Pyr_3 Glycolysis R5P_Lab [1-13C]Ribose-5-P (Label RETAINED) G6P_2->R5P_Lab G6PD/6PGD Pyr_2 [2-13C]Pyruvate G6P_2->Pyr_2 Glycolysis

Figure 2: Differential fate of C1 vs. C2 labels. C1 is lost as CO2 in the oxidative PPP, while C2 is retained in the pentose pool.

Comparative Analysis: Downstream TCA Cycle Scrambling

The position of the label in Pyruvate (derived from Galactose) dictates the isotopomer pattern in the TCA cycle.

FeatureD-[1-13C]GalactoseD-[2-13C]Galactose
Pyruvate Fate Becomes [3-13C]Pyruvate Becomes [2-13C]Pyruvate
Acetyl-CoA Fate Pyruvate Dehydrogenase (PDH) cleaves C1 of Pyruvate. [3-13C]Pyr

[2-13C]Acetyl-CoA
(Methyl labeled)
[2-13C]Pyr

[1-13C]Acetyl-CoA
(Carbonyl labeled)
Citrate (First Turn) [2-13C]Citrate [1-13C]Citrate

-Ketoglutarate
[4-13C]

-KG
[5-13C]

-KG
Primary Utility Quantifying PPP Flux and Pyruvate Carboxylase (PC) activity (label enters OAA differently).Tracing TCA Cycle Oxidation and Fatty Acid Synthesis (Carbonyl carbon fate).

Experimental Protocol: High-Resolution Tracing

Reagents & Materials
  • Tracer: D-[1-13C]Galactose (99% enrichment) OR D-[2-13C]Galactose (99% enrichment).

  • Base Medium: Glucose-free, Glutamine-free DMEM or RPMI (dialyzed FBS recommended to remove background glucose).

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

Workflow
  • Adaptation: If studying "galactose-adapted" metabolism (mitochondrial forcing), cells must be weaned from glucose to galactose (e.g., 10 mM Galactose + 1 mM Pyruvate) over 3 passages. For acute tracing, direct switch is acceptable.

  • Pulse Labeling:

    • Wash cells 2x with warm PBS.

    • Add medium containing 10 mM [

      
      C]Galactose .
      
    • Incubate for steady-state (12–24 hours) or kinetic flux (0, 15, 30, 60 min).

  • Metabolite Extraction:

    • Rapidly aspirate medium.

    • Immediately add -80°C 80% Methanol (1 mL per 10cm dish).

    • Scrape cells on dry ice.

    • Vortex vigorously; centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant; dry under nitrogen flow.

  • Derivatization (GC-MS):

    • Methoximation: Add 20 mg/mL Methoxyamine HCl in Pyridine (37°C, 90 min).

    • Silylation: Add MSTFA + 1% TMCS (37°C, 30 min).

Protocol Start Cell Culture (Glucose-Free) Pulse Add 13C-Galactose Tracer Start->Pulse Incubate Incubation (Steady State vs Kinetic) Pulse->Incubate Quench Quench Metabolism (-80°C Methanol) Incubate->Quench Extract Centrifuge & Dry Supernatant Quench->Extract Analyze GC-MS / LC-MS Analysis Extract->Analyze

Figure 3: Standardized workflow for 13C-Galactose metabolic tracing.

Data Interpretation: Mass Isotopomer Distribution (MID)

When analyzing MS data, you will observe "M+n" isotopologues.

  • M+0: Unlabeled metabolite.[4]

  • M+1: Metabolite containing one

    
    C atom.[5][6][7][8]
    
  • M+2: Metabolite containing two

    
    C atoms.[5][6][7][8][9][10]
    
Critical Checkpoints
  • Lactate M+1:

    • In [1-13C]Gal tracing: Represents glycolytic flux.[1][2][6] If PPP is highly active, M+1 Lactate will be lower than expected because the label was lost as CO

      
      .
      
    • In [2-13C]Gal tracing: Represents total flux (Glycolysis + PPP recycling).

  • Ribose-5-Phosphate (Nucleotides):

    • [1-13C]Gal: Should yield M+0 (unlabeled) Ribose if synthesized via Oxidative PPP.

    • [2-13C]Gal: Should yield M+1 Ribose.

  • Glutamate (TCA Marker):

    • [1-13C]Gal: Label enters as [2-13C]Acetyl-CoA

      
       C4 of 
      
      
      
      -KG
      
      
      C4 of Glutamate.[6]
    • [2-13C]Gal: Label enters as [1-13C]Acetyl-CoA

      
       C5 of 
      
      
      
      -KG
      
      
      C5 of Glutamate.

References

  • Conte, F. et al. (2021).[11] "Galactose in human metabolism, glycosylation, and congenital metabolic diseases: time for a closer look." Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Buescher, J. M. et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

  • Metallo, C. M. et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • Jang, C. et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. Link

  • Wamelink, M. M. et al. (2008). "The pentose phosphate pathway in health and disease: importance of upstream and downstream metabolites." Journal of Inherited Metabolic Disease. Link

Sources

Introduction to Isotopic Tracers in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chemical Barcode of Life

In the complex landscape of biological systems, static measurements of metabolite concentration are often insufficient. They tell us what is present, but not how it got there or where it is going. Isotopic tracers represent the gold standard for resolving this dynamic complexity. By substituting specific atoms within a molecule with their stable (


, 

,

) or radioactive (

,

) isotopes, we create a chemically identical but physically distinguishable "barcode" that can be tracked through metabolic networks, protein turnover, and drug disposition pathways.[1]

This guide moves beyond basic definitions to provide a rigorous, field-tested framework for designing, executing, and interpreting isotopic tracer experiments. We will explore the causality behind tracer selection, the strict protocols required for self-validating data, and the advanced analytical pipelines that convert raw mass isotopomer distributions into actionable biological insights.

Strategic Tracer Selection: Engineering the Experiment

The success of a tracer experiment is determined before the first pipette is lifted. It relies on selecting an isotope that perturbs the system minimally while maximizing the signal-to-noise ratio for the specific pathway of interest.

Stable vs. Radioactive Isotopes

While radioactive isotopes offer superior sensitivity for mass balance studies (ADME), stable isotopes are the workhorse of modern metabolomics and proteomics due to their safety and compatibility with mass spectrometry (MS) and NMR.

FeatureStable Isotopes (

)
Radioactive Isotopes (

)
Detection Mass Spectrometry (MS), NMRScintillation Counting, AMS
Resolution Atomic-level (positional isotopomers)Aggregate signal (total radioactivity)
Safety Non-toxic, no radiation hazardStrict regulatory control, safety shielding
Primary Use Metabolic Flux Analysis (MFA), Proteomics (SILAC)ADME Mass Balance, Microdosing
Cost Moderate to High (depending on labeling)High (synthesis & disposal)
The Art of Positional Labeling

Choosing where the label sits is critical. For example, in glucose metabolism:

  • [U-

    
    ]Glucose:  Uniformly labeled. Ideal for total flux tracking into the TCA cycle but offers poor resolution for distinguishing glycolysis from the Pentose Phosphate Pathway (PPP).
    
  • [1,2-

    
    ]Glucose:  specifically allows for the calculation of flux through the oxidative branch of the PPP, as the C1 carbon is decarboxylated (lost as CO2) in the oxidative phase, creating a distinct mass shift compared to glycolysis [1].
    

Methodology 1: Metabolic Flux Analysis (MFA)[1]

MFA is the "speedometer" of cellular metabolism. It measures the rate of turnover of metabolites, not just their abundance.[2]

Experimental Design & Workflow

The core requirement for steady-state MFA is establishing Isotopic Steady State (ISS) . This is the point where the ratio of labeled to unlabeled metabolites becomes constant, even though metabolic activity continues.

MFA_Workflow Start Experimental Design (Tracer Selection) Culture Cell Culture Adaptation (Defined Medium) Start->Culture TracerAdd Tracer Introduction (e.g., [U-13C]Glucose) Culture->TracerAdd Sampling Time-Course Sampling (Quenching Metabolism) TracerAdd->Sampling Monitor for ISS Extraction Metabolite Extraction (-80°C Methanol) Sampling->Extraction Rapid Quench MS_Analysis LC-MS/GC-MS Analysis Extraction->MS_Analysis Data_Proc Data Processing (MID Correction) MS_Analysis->Data_Proc Modeling Flux Modeling (Stoichiometric Matrix) Data_Proc->Modeling

Figure 1: Workflow for Stable Isotope Resolved Metabolomics (SIRM) and MFA.

Protocol: Steady-State -MFA in Adherent Cells

Objective: Determine central carbon metabolism fluxes.

  • Media Preparation: Prepare glucose-free DMEM. Supplement with 10% dialyzed FBS (to remove unlabeled endogenous glucose) and [U-

    
    ]glucose (typically 10-25 mM).
    
  • Seeding: Seed cells (e.g., A549) at

    
     cells/well in 6-well plates. Allow attachment overnight in standard media.
    
  • Tracer Switch: Wash cells 2x with PBS.[3] Add pre-warmed

    
    -labeled media.
    
    • Critical Step: The "switch" defines

      
      . Speed is essential to avoid metabolic shock.
      
  • Incubation: Incubate for 24-48 hours (cell-line dependent) to reach isotopic steady state [2].

  • Quenching:

    • Place plate on dry ice/ethanol bath.

    • Aspirate media immediately.

    • Add 1 mL 80% cold methanol (-80°C) .

    • Why: Metabolism stops instantly; enzymes are denatured, preserving the metabolic snapshot.

  • Extraction: Scrape cells, transfer to tubes, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.

Methodology 2: Proteomics via SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful differential proteomics method. It relies on the metabolic incorporation of "heavy" amino acids (usually


-Arginine and 

-Lysine) into the proteome [3].
The Adaptation Phase

Unlike MFA, SILAC requires complete labeling (typically >97%). This is achieved by culturing cells in "heavy" media for at least 5-6 cell doublings. This ensures that every arginine and lysine in every protein is replaced by its heavy counterpart, effectively shifting the mass of the entire proteome.

SILAC_Workflow PopA Population A (Light Media) Adapt Adaptation Phase (5-6 Doublings) PopA->Adapt PopB Population B (Heavy Media) PopB->Adapt Treat Drug Treatment (e.g., Kinase Inhibitor) Adapt->Treat Pop B only Mix Mix Lysates 1:1 Adapt->Mix Control (Pop A) Treat->Mix Digest Trypsin Digestion Mix->Digest MS LC-MS/MS Quantification Digest->MS

Figure 2: SILAC workflow for differential protein expression analysis.

Protocol Validation: Labeling Efficiency Check

Before starting the actual experiment (e.g., drug treatment), you must validate incorporation.

  • Lyse a small aliquot of "heavy" cells.

  • Perform tryptic digest and run on LC-MS.

  • Analyze a high-abundance protein (e.g., Actin, Tubulin).

  • Calculation: Efficiency =

    
    .
    
  • Standard: Proceed only if Efficiency > 95%.

Methodology 3: ADME & Drug Development[4][5][6]

In drug development, isotopic tracers are regulatory requirements for Mass Balance studies (FDA Guidance). Here, Radioactive Tracers (


)  are preferred because they allow for the quantification of total drug-related material (parent + all metabolites) in excreta (urine/feces) without knowing the metabolite structures beforehand [4].
The Mass Balance Study
  • Tracer:

    
     is incorporated into the metabolically stable core of the drug molecule.
    
  • Administration: A single radioactive dose is given to healthy volunteers.

  • Collection: Blood, urine, and feces are collected until >90% of the radioactivity is recovered.

  • Analysis: Liquid Scintillation Counting (LSC) provides the "total radioactivity" curve, while LC-MS/radiometry enables "metabolite profiling" [5].

Microdosing (Phase 0)

Using Accelerator Mass Spectrometry (AMS), researchers can administer a sub-therapeutic "microdose" (<100


g) of a 

-labeled drug. AMS is sensitive enough to detect attomole levels, allowing early PK data in humans with minimal safety risk.

Data Analysis: From Peaks to Flux

Raw MS data provides the Mass Isotopomer Distribution (MID) —the relative abundance of M+0, M+1, M+2, etc. However, this data is biased by the natural abundance of isotopes (e.g., naturally occurring


 is ~1.1%).
Natural Abundance Correction

Before modeling, raw data must be corrected. Algorithms like AccuCor2 or IsoCor use matrix inversion to strip away the natural isotope signal, leaving only the tracer-derived enrichment [6].

Example Matrix Logic:




Interpretation of MIDs
  • M+0 (Unlabeled): Indicates the fraction of the metabolite pool synthesized de novo from unlabeled precursors (or existing prior to labeling).

  • M+n (Fully Labeled): Indicates direct synthesis from the tracer.

  • Positional Isotopomers: In MS/MS, fragmentation patterns can reveal which carbon atoms are labeled, distinguishing between pathways that produce the same metabolite but via different routes (e.g., Glycolysis vs. TCA cycle entry).

References

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. National Institutes of Health (NIH).[Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. National Institutes of Health (NIH).[Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. National Institutes of Health (NIH).[Link]

  • AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.[Link]

Sources

Technical Deep Dive: Galactose Metabolism and Key Enzymatic Steps

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactose metabolism, primarily governed by the Leloir pathway, is a critical bioenergetic and biosynthetic route in mammalian physiology.[1] Beyond its classical association with Galactosemia (Types I, II, and III), this pathway governs the supply of UDP-galactose, a rate-limiting nucleotide sugar essential for the galactosylation of therapeutic proteins (e.g., monoclonal antibodies) in bioprocessing.

This guide dissects the molecular mechanisms of the three core enzymes—GALK1 , GALT , and GALE —providing kinetic data, structural insights, and actionable protocols for quantifying enzymatic activity. It is designed for researchers requiring a rigorous understanding of metabolic flux, enzyme kinetics, and assay development.

Part 1: The Leloir Pathway (Mechanistic Core)

The Leloir pathway is the predominant route for the interconversion of


-D-galactose to glucose-1-phosphate (Glc-1-P). Unlike glycolysis, which is a catabolic cascade, the Leloir pathway functions as a "feeder" system, preparing galactose for entry into glycolysis or glycoconjugate biosynthesis.
Pathway Logic and Visualization

The pathway operates on a conservation principle: the carbon skeleton of galactose is preserved while its stereochemistry at the C4 position is inverted.

LeloirPathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK1 (ATP -> ADP) Glc1P Glucose-1-Phosphate Gal1P->Glc1P GALT UDPGal UDP-Galactose UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (NAD+) UDPGlc->UDPGal GALT (Ping-Pong) Glycolysis Glycolysis / Glycogenesis Glc1P->Glycolysis

Figure 1: The Leloir Pathway. Red arrows indicate ATP-dependent or transferase steps; Yellow indicates reversible epimerization.

Part 2: Enzymatic Steps & Kinetics[2]

Galactokinase (GALK1)[1][3]
  • Reaction:

    
    -D-Galactose + ATP 
    
    
    
    Galactose-1-Phosphate + ADP
  • Mechanism: Ordered Bi-Bi. ATP binds first, inducing a conformational change that creates the galactose binding site.

  • Kinetic Insight: GALK1 is specific for the

    
    -anomer. The 
    
    
    
    -anomer must first be converted by Galactose Mutarotase (GALM).
Galactose-1-Phosphate Uridylyltransferase (GALT)[1][4][5][6][7][8]
  • Reaction: Gal-1-P + UDP-Glucose ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     UDP-Galactose + Glc-1-P[1][2]
    
  • Mechanism: Ping-Pong Bi-Bi (Double Displacement) .[3]

    • UDP-Glucose binds to the active site.

    • A conserved Histidine residue (His188 in humans) attacks the

      
      -phosphorus, forming a covalent UMP-enzyme intermediate  and releasing Glc-1-P.
      
    • Gal-1-P binds to the UMP-enzyme intermediate.

    • UMP is transferred to Gal-1-P, releasing UDP-Galactose.

  • Clinical Relevance: This "Ping-Pong" kinetics means that high levels of Gal-1-P (substrate inhibition) or product accumulation can severely stall the enzyme, a critical factor in Type I Galactosemia pathology.

UDP-Galactose 4'-Epimerase (GALE)[1][10][11]
  • Reaction: UDP-Galactose

    
     UDP-Glucose[1][4][5][6][7][8][9]
    
  • Mechanism: Transient oxidation-reduction.

    • GALE contains a tightly bound NAD+ cofactor.[5][6]

    • NAD+ abstracts a hydride from the C4 position, generating a 4'-ketopyranose intermediate and NADH.[6][9]

    • The intermediate rotates within the active site.[9]

    • NADH returns the hydride to the opposite face of the ketone, inverting the stereochemistry.

Quantitative Data Summary
EnzymeEC NumberMechanismHuman Km (Approx.)CofactorPathology (Deficiency)
GALK1 2.7.1.6Ordered Bi-Bi~600 µM (Gal)~150 µM (ATP)Mg²⁺Type II Galactosemia (Cataracts)
GALT 2.7.7.12Ping-Pong Bi-BiSubstrate DependentZn²⁺ (Structural)Type I Galactosemia (Classic, Severe)
GALE 5.1.3.2Transient Redox~69 µM (UDP-Gal)NAD⁺Type III Galactosemia

Part 3: Drug Development Application (CHO Cell Glycosylation)

In the production of monoclonal antibodies (mAbs), the galactosylation of N-linked glycans (specifically the Fc region) is a Critical Quality Attribute (CQA).[10] Incomplete galactosylation leads to G0F glycoforms, which may induce antibody-dependent cellular cytotoxicity (ADCC) differently than G1F/G2F forms.

Metabolic Engineering Strategy: UMG Feeding

To overcome the "galactosylation plateau" often seen in CHO cultures (typically capped at ~60%), a coordinated feeding strategy is employed using U ridine, M anganese, and G alactose (UMG).

  • Uridine: Precursor for UTP, driving UDP-sugar synthesis.

  • Galactose: Direct substrate for GALK/GALT.

  • Manganese (Mn²⁺): Essential cofactor for

    
    -1,4-galactosyltransferase (the Golgi enzyme adding galactose to the antibody).
    

CHO_Glycosylation cluster_media Culture Media Feed cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Uridine Uridine UTP UTP Pool Uridine->UTP Salvage Galactose Galactose UDPGal_Pool UDP-Gal Pool Galactose->UDPGal_Pool Leloir Pathway Mn Mn++ GalT Beta-1,4-GalT (Enzyme) Mn->GalT Cofactor Binding UDPGal_Pool->GalT Transport mAb_G0 mAb (G0F) mAb_G1 mAb (G1F/G2F) mAb_G0->mAb_G1 GalT Action

Figure 2: Mechanism of UMG feeding to enhance mAb galactosylation in CHO cells.

Part 4: Experimental Protocol: GALT Activity Assay

Objective: Quantify GALT activity in cell lysates (RBCs or CHO cells) to assess metabolic competence. Method: LC-MS/MS detection of UDP-Galactose formation (Superior to the Beutler fluorescent spot test for quantitative kinetics).

Materials
  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, Protease Inhibitor Cocktail.

  • Substrate Mix: 5 mM Galactose-1-Phosphate, 5 mM UDP-Glucose.

  • Internal Standard:

    
    -UDP-Galactose (isotopically labeled).
    
  • Stop Solution: 100% Acetonitrile (cold).

Workflow
  • Lysate Preparation:

    • Wash cells 3x with PBS.

    • Resuspend in Lysis Buffer and sonicate (3 cycles, 10s on/off).

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Enzymatic Reaction:

    • In a PCR tube, combine:

      • 20 µL Lysate (approx. 5-10 µg total protein)

      • 80 µL Reaction Buffer (containing Substrate Mix + 100 mM Glycine-NaOH pH 8.7).

    • Incubate at 37°C for exactly 15 minutes.

  • Termination:

    • Add 200 µL Cold Acetonitrile containing the Internal Standard.

    • Vortex immediately to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Monitor MRM transitions:

      • UDP-Gal: m/z 565

        
         323
        
      • Internal Standard: m/z 571

        
         329
        
  • Calculation:

    • Calculate activity as

      
      mol UDP-Gal formed / min / mg protein.
      

Quality Control (Self-Validating Step):

  • Blank: Run a sample with heat-inactivated lysate. Signal should be <1% of test.

  • Linearity: The reaction must be linear with respect to time (0-20 min) and protein concentration. If the "Ping-Pong" mechanism stalls due to substrate depletion, dilute the sample.

References

  • Holden, H. M., et al. "Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism." Journal of Biological Chemistry, 2003. Link

  • McCorvie, T. J., et al. "Molecular basis of classic galactosemia from the structure of human galactose 1-phosphate uridylyltransferase." Human Molecular Genetics, 2016. Link

  • Gramer, M. J., et al. "Modulation of antibody galactosylation through feeding of uridine, manganese chloride, and galactose." Biotechnology and Bioengineering, 2011. Link

  • Timson, D. J. "The structural biology of the galactose-1-phosphate uridylyltransferase family.
  • Ko, D. H., et al. "Quantification of Galactose-1-Phosphate Uridylyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry, 2010. Link

  • UniProt Consortium. "GALE - UDP-glucose 4-epimerase - Homo sapiens (Human)." UniProtKB, 2024. Link

Sources

The Pivotal Role of D-Galactose in Cellular Energy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of D-galactose's function in cellular energy pathways, designed for researchers, scientists, and professionals in drug development. We will delve into the core metabolic route for galactose, the Leloir pathway, its intricate regulation, and its critical integration with glycolysis. Furthermore, this document offers detailed, field-proven methodologies for the experimental interrogation of galactose metabolism, providing a robust framework for scientific investigation and therapeutic discovery.

Introduction: Beyond a Simple Sugar

D-galactose, a C-4 epimer of glucose, is a monosaccharide primarily derived from the hydrolysis of lactose, the main carbohydrate in milk. While glucose is the preferential and direct fuel for glycolysis, the human body cannot directly utilize galactose for energy production.[1] Instead, it must first be converted into glucose metabolites through a specialized enzymatic pathway. Understanding this metabolic conversion is not only fundamental to cellular bioenergetics but also holds significant implications for human health, underpinning the pathophysiology of genetic disorders like galactosemia and offering a unique tool to probe mitochondrial function in drug development.[2][3]

The Leloir Pathway: The Central Hub of Galactose Metabolism

The catabolism of D-galactose is predominantly carried out by the Leloir pathway, named after its discoverer, Luis Federico Leloir.[4] This pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis to generate ATP.[5] The Leloir pathway is a four-step enzymatic cascade primarily occurring in the cytoplasm of liver cells.[6]

The key enzymes involved are:

  • Galactokinase (GALK): Initiates the pathway by phosphorylating α-D-galactose to galactose-1-phosphate, consuming one molecule of ATP.[2]

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Catalyzes the central step, transferring a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[7]

  • UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, ensuring a continued supply of UDP-glucose for the GALT reaction.[8]

  • Phosphoglucomutase (PGM): Isomerizes glucose-1-phosphate to glucose-6-phosphate, the direct entry point into glycolysis.

The net result of the Leloir pathway is the conversion of one molecule of galactose into one molecule of glucose-6-phosphate, which then proceeds through glycolysis to generate a net of 2 ATP and 2 NADH molecules upon conversion to pyruvate.

Leloir_Pathway cluster_galk Galactokinase Galactose D-Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P GALK ADP1 ADP UDPGal UDP-Galactose Gal1P->UDPGal GALT Glc1P Glucose-1-Phosphate Gal1P->Glc1P UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->Gal1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis ATP1 ATP GALT_Assay_Workflow start Start prep_lysate Prepare Cell/Tissue Lysates start->prep_lysate protein_quant Quantify Protein Concentration prep_lysate->protein_quant plate_samples Plate Samples and Controls in Duplicate protein_quant->plate_samples add_buffers Add Reaction and Control Buffers plate_samples->add_buffers incubate Incubate at 37°C for 1.5 hours add_buffers->incubate stop_reaction Stop Reaction with Acetone-Methanol incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge read_fluorescence Measure NADPH Fluorescence centrifuge->read_fluorescence end End read_fluorescence->end

Figure 2: Workflow for the GALT enzyme activity assay.
Assessing Mitochondrial Toxicity using a Glucose/Galactose Medium Switch and ATP Measurement

This protocol outlines a method to assess the mitochondrial toxicity of a compound by comparing its effect on cellular ATP levels in cells cultured in glucose- versus galactose-containing media.

Materials:

  • HepaRG cells (or other suitable cell line)

  • Williams E base medium (glucose-free)

  • Glucose and Galactose solutions

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Somatic cell ATP releasing reagent

  • ATP detection reagent (e.g., from a commercial kit)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HepaRG cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Prepare two types of media: one supplemented with glucose and the other with galactose.

  • Remove the growth medium and wash the cells once with 100 µl of PBS. [9]4. Add 50 µl of either glucose- or galactose-containing medium to the respective wells. [9]5. Incubate the cells for 2 hours at 37°C in a CO2 incubator. [9]6. Prepare serial dilutions of the test compound in both glucose and galactose media at twice the final desired concentration.

  • Add 50 µl of the compound dilutions to the corresponding wells.

  • Incubate for the desired exposure time (e.g., 24 hours).

  • After incubation, remove the media and add 100 µl of Somatic cell ATP releasing reagent to each well. [10]10. Agitate the plate on a shaker for at least 5 minutes at room temperature. [10]11. Add the ATP detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis: Compare the IC50 values of the test compound for ATP reduction in glucose- and galactose-containing media. A significantly lower IC50 in the galactose medium suggests mitochondrial toxicity.

Seahorse XF Cell Mito Stress Test with Galactose

This protocol provides a framework for using the Agilent Seahorse XF Analyzer to measure mitochondrial respiration in cells cultured in galactose medium.

Materials:

  • Seahorse XF96 or XFe24 cell culture microplates and sensor cartridges

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with galactose, glutamine, and pyruvate

  • Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Day before the assay:

    • Hydrate the sensor cartridge with 200 µL of Seahorse XF Calibrant per well and incubate overnight at 37°C in a non-CO2 incubator. [11] * Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to attach overnight in their regular growth medium.

  • Day of the assay:

    • Prepare the Seahorse XF assay medium containing galactose. Warm to 37°C and adjust the pH to 7.4. [12] * Remove the growth medium from the cells, wash once with the galactose assay medium, and then add the final volume of galactose assay medium to each well. [12] * Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes. [12] * Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in the galactose assay medium.

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Replace the calibrant plate with the cell plate and start the assay.

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Comparing these parameters between different experimental conditions provides insights into mitochondrial health.

Data Presentation

Table 1: Key Enzymes of the Leloir Pathway

EnzymeGeneFunctionClinical Relevance
GalactokinaseGALK1Phosphorylates galactose to galactose-1-phosphate. [2]Deficiency leads to Type II galactosemia.
Galactose-1-Phosphate UridylyltransferaseGALTConverts galactose-1-phosphate to UDP-galactose. Deficiency causes classic galactosemia (Type I). [1]
UDP-galactose 4'-epimeraseGALEInterconverts UDP-galactose and UDP-glucose. [8]Deficiency results in Type III galactosemia. [1]

Conclusion

D-galactose metabolism, primarily through the Leloir pathway, is an essential process for integrating this dietary sugar into the central energy-producing pathways of the cell. The intricate regulation of this pathway ensures metabolic homeostasis. Beyond its physiological role, the unique bioenergetic consequences of galactose metabolism provide a powerful experimental tool for researchers in drug development and toxicology to investigate mitochondrial function and dysfunction. The methodologies detailed in this guide offer a validated starting point for the robust and reliable study of D-galactose in cellular energy pathways.

References

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Galactose-1-Phosphate Uridylyltransferase (GALT). Retrieved from [Link]

  • Brophy, M. L., Murphy, J. E., & Bell, R. D. (2021). Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues. Journal of Biological Methods, 8(2), e149. Available at: [Link]

  • Squarespace. (n.d.). Standard Glyco/Mito Stress Seahorse Assay. Retrieved from [Link]

  • Kalsoom, U., et al. (2023). Galactokinase Deficiency. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). Ver. 1.2. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Galactose-1-Phosphate Uridylyltransferase (GALT) ELISA Kit. Retrieved from [Link]

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 56(5), 772–779. Available at: [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Openo, K. P., et al. (2006). Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function. Glycobiology, 16(11), 1197-1207. Available at: [Link]

  • Sinclair, D. A., & Guarente, L. (1997). Single Cell Glucose Uptake Assays: A Cautionary Tale. Cell, 91(7), 1033-1042. Available at: [Link]

  • Parker, M. D., et al. (2021). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers, 13(16), 4075. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). GALK - Overview: Galactokinase, Blood. Retrieved from [Link]

  • McCorvie, T. J., et al. (2016). Molecular basis of classic galactosemia from the structure of human galactose 1-phosphate uridylyltransferase. Human Molecular Genetics, 25(10), 2234–2244. Available at: [Link]

  • Brophy, M. L., Murphy, J. E., & Bell, R. D. (2021). GALT activity assay and reaction pathway. ResearchGate. Retrieved from [Link]

  • Slepak, T., et al. (2007). Differential Roles of the Leloir Pathway Enzymes and Metabolites in Defining Galactose Sensitivity in Yeast. Journal of Biological Chemistry, 282(15), 10889-10901. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). GALE - Overview: Uridine Diphosphate-Galactose 4' Epimerase, Blood. Retrieved from [Link]

  • Kamaliana, L., et al. (2019). Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. CPT: Pharmacometrics & Systems Pharmacology, 8(7), 494-503. Available at: [Link]

  • Varki, A., et al. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 48, Metabolic Radiolabeling of Animal Cell Glycoconjugates. Available from: [Link]

  • Giammarinaro, P., et al. (2015). GalR Acts as a Transcriptional Activator of galKT in the Presence of Galactose in Streptococcus pneumoniae. PLoS ONE, 10(11), e0141841. Available at: [Link]

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. The FASEB Journal, 10(4), 461-470. Available at: [Link]

  • Cyprotex. (n.d.). Mitochondrial Toxicity (Glu/Gal Assay). Retrieved from [Link]

  • IVAMI. (n.d.). Genetic testing - Galactosemia types I, II and III - GALT, GALE and GALK1 genes. Retrieved from [Link]

  • Ajdic, D., et al. (2000). Transcriptional Regulation of the Streptococcus mutans gal Operon by the GalR Repressor. Journal of Bacteriology, 182(23), 6743–6751. Available at: [Link]

  • Wang, Y., et al. (2021). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • Jones, B. J., et al. (2021). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR protocols, 2(2), 100451. Available at: [Link]

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 56(5), 772-779. Available at: [Link]

  • Mozzi, F., et al. (2003). UDP-galactose 4-epimerase: A key enzyme in exopolysaccharide formation by Lactobacillus casei CRL 87 in controlled pH batch cultures. Journal of Applied Microbiology, 94(2), 199-206. Available at: [Link]

  • University of Iowa Health Care. (2018). Galactokinase. Retrieved from [Link]

  • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. The FASEB Journal, 10(4), 461–470. Available at: [Link]

  • Sinclair, D. A., & Guarente, L. (1997). Single Cell Glucose Uptake Assays: A Cautionary Tale. ResearchGate. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Basic Workflow for Quantitative Western Blots. Retrieved from [Link]

  • Kamaliana, L., et al. (2019). Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. CPT: Pharmacometrics & Systems Pharmacology, 8(7), 494–503. Available at: [Link]

  • GeneCards. (n.d.). GALT Gene. Retrieved from [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). UDP-glucose 4-epimerase. Retrieved from [Link]

  • Li, Y., et al. (2014). Liquid Chromatography–Tandem Mass Spectrometry Enzyme Assay for UDP-Galactose 4ⴕ-Epimerase: Use of Fragment Intensity Ratio. Clinical Chemistry, 60(6), 876-883. Available at: [Link]

  • Khan Academy. (2015). Inhibition of Enzyme at allosteric site. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Leloir pathway – Knowledge and References. Retrieved from [Link]

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Methodological & Application

Application Note: Protocol for In Vivo D-[2-13C]Galactose Infusion Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for assessing hepatic metabolic function and quantifying flux through the Leloir pathway, glycolysis, and the pentose phosphate pathway (PPP) using D-[2-13C]Galactose. Unlike commonly used [1-13C] tracers, the [2-13C] isotopomer retains its label during the oxidative phase of the PPP, enabling unique discrimination between glycolytic and pentose phosphate flux. This guide covers tracer formulation, surgical catheterization, steady-state infusion, sample processing, and 13C-NMR isotopomer analysis.[1]

Mechanistic Basis & Experimental Logic

Why D-[2-13C]Galactose?

The selection of the C2-labeled isotopomer is a strategic choice for dissecting hepatic carbon partitioning. Galactose is exclusively metabolized in the liver (and kidney/intestine to a lesser extent) via the Leloir pathway, rapidly entering the hepatic glucose-6-phosphate (G6P) pool.

  • The C1 Limitation: In standard [1-13C]Galactose studies, the label becomes [1-13C]G6P. If this enters the oxidative Pentose Phosphate Pathway (ox-PPP), the C1 carbon is decarboxylated and lost as

    
    CO
    
    
    
    , rendering the flux invisible to downstream metabolite analysis.
  • The C2 Advantage: D-[2-13C]Galactose becomes [2-13C]G6P. Upon entering the ox-PPP, the C1 is lost, but the C2 label is retained , becoming the C1 position of Ribulose-5-Phosphate. This allows for the explicit quantification of ox-PPP flux relative to glycolysis (where C2 remains C2).

Metabolic Fate Mapping

The following diagram illustrates the propagation of the


C label (marked with a red star) from Galactose through the hepatic metabolic network.

GalactoseMetabolism Gal D-[2-13C]Galactose (Extracellular) Gal1P [2-13C]Galactose-1-P Gal->Gal1P Galactokinase (GALK) UDPGal [2-13C]UDP-Galactose Gal1P->UDPGal GALT UDPGlc [2-13C]UDP-Glucose UDPGal->UDPGlc GALE Glc1P [2-13C]Glucose-1-P UDPGlc->Glc1P UGP2 Glycogen [2-13C]Glycogen Glc1P->Glycogen Glycogen Synthase G6P [2-13C]Glucose-6-P Glc1P->G6P Phosphoglucomutase F6P [2-13C]Fructose-6-P (Glycolysis) G6P->F6P Glycolysis Ru5P [1-13C]Ribulose-5-P (Pentose Phosphate Pathway) G6P->Ru5P G6PDH (ox-PPP) C1 lost, C2 becomes C1 CO2 CO2 (C1 Lost) G6P->CO2

Figure 1: Metabolic fate of the C2 label. Note the shift from C2 to C1 position upon entry into the Pentose Phosphate Pathway, creating a distinct NMR signature.

Pre-Clinical Preparation

Animal Model Requirements
  • Species: Mouse (C57BL/6J) or Rat (Sprague-Dawley).

  • Status: Conscious, unrestrained animals are preferred to avoid anesthesia-induced hyperglycemia and metabolic depression.

  • Fasting:

    • Glycogen Synthesis Studies: Fast animals for 16–24 hours to deplete hepatic glycogen.

    • Steady-State Flux: Fast for 5–6 hours to normalize blood glucose without inducing starvation ketosis.

Surgical Catheterization (The "Gold Standard")

For precise infusion and stress-free sampling, a dual-catheter approach is required 5–7 days prior to the study.

  • Jugular Vein Catheter (JVC): For tracer infusion.

  • Carotid Artery Catheter (CAC): For blood sampling (allows rapid, stress-free withdrawal).

    • Alternative: If CAC is not feasible, use tail vein for infusion and retro-orbital bleed for sampling (requires anesthesia, less ideal).

Tracer Preparation Protocol

Reagents:

  • D-[2-13C]Galactose (>99% isotopic purity).

  • Sterile Saline (0.9% NaCl).

  • 0.22 µm syringe filter.

Formulation:

  • Calculate Concentration: Galactose has a solubility limit. Prepare a 200 mg/mL (20%) stock solution.

  • Dissolution: Dissolve D-[2-13C]Galactose in sterile saline. Vortex vigorously.

  • Sterilization: Pass through a 0.22 µm filter into a sterile, pyrogen-free vial.

  • Enrichment Verification: Ideally, run a small aliquot on GC-MS to confirm isotopic purity before infusion.

In Vivo Infusion Protocol (Mouse Model)

This protocol utilizes a Bolus + Continuous Infusion strategy to rapidly reach and maintain isotopic steady state (MGU - Metabolic Glucose/Galactose Uptake).

Setup
  • Pump: High-precision syringe pump (e.g., Harvard Apparatus).

  • Lines: PE-10 tubing with minimal dead volume.

  • Environment: Quiet room, 25°C. Connect animal 1 hour prior to start for acclimation.

Infusion Parameters
PhaseDosage (Mouse ~25g)RateDurationPurpose
Prime 0.4 mg/g body weightBolus (over 1 min)T = 0 to 1 minRapidly fill the extracellular pool
Sustain 0.02 mg/g/minContinuousT = 1 to 120 minMatch hepatic elimination rate (Vmax)

Note: The sustain rate is set below the Galactose Elimination Capacity (GEC) to prevent renal spillover and osmotic stress, ensuring all tracer is metabolized by the liver.

Blood Sampling Schedule

Draw 20–30 µL of blood from the arterial line at the following time points to verify steady state:

  • Baseline: T = -5 min

  • Equilibration: T = 30, 60, 90 min

  • Terminal: T = 120 min

Sample Collection & Quenching

Critical Control Point: Liver metabolism is extremely fast. Improper quenching will result in glycogenolysis and scrambling of isotopomers.

  • Terminal Procedure: At T=120 min, while infusion is running, anesthetize the animal (Isoflurane).

  • Freeze Clamp: Surgically expose the liver. Using aluminum tongs pre-cooled in liquid nitrogen, freeze-clamp the median lobe in situ.

    • Time to freeze: < 5 seconds from interruption of blood flow.

  • Storage: Store tissue at -80°C.

  • Blood Processing: Centrifuge blood samples (4°C, 3000g, 10 min) to separate plasma. Store at -80°C.

Analytical Workflow (13C-NMR)

While Mass Spectrometry (GC-MS) offers high sensitivity, 13C-NMR is superior for distinguishing the specific positional isotopomers (C1 vs C2) required to validate the mechanistic pathway.

Metabolite Extraction[1]
  • Pulverize frozen liver (~500 mg) under liquid nitrogen.

  • Add 6% Perchloric Acid (PCA) (3 mL per gram tissue). Homogenize.

  • Centrifuge (10,000g, 10 min, 4°C). Collect supernatant.

  • Neutralize supernatant with KOH to pH 7.0. Remove KClO4 precipitate.

  • Lyophilize the extract and redissolve in D2O (600 µL) containing an internal standard (e.g., DSS).

NMR Acquisition
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Proton-decoupled 13C-NMR (NOE enhancement recommended for sensitivity).

  • Parameters:

    • Relaxation delay: 1.5 - 3.0 s.

    • Scans: 1000 - 4000 (depending on enrichment).

    • Temperature: 25°C.

Data Interpretation

Analyze the spectrum for the following diagnostic peaks (Chemical shifts are approximate relative to DSS):

MetaboliteCarbon PositionChemical Shift (ppm)Significance

-Glucose
C192.9Glycolytic entry (Anomeric)

-Glucose
C196.8Glycolytic entry (Anomeric)
Glucose C2 72.3 - 75.1 Direct flux from [2-13C]Gal
Glycogen C1100.5Storage flux
Glutamate C2 / C3 / C455.6 / 28.0 / 34.4TCA Cycle entry (Scrambling)
Lactate C269.5Glycolytic output

Flux Calculation Logic:

  • Glycolysis vs. PPP: Calculate the ratio of [2-13C]Lactate (derived from glycolysis) to [1-13C]Lactate (if any, derived from PPP scrambling, though PPP usually produces C1-labeled F6P from C2-labeled G6P).

  • Correction: In the PPP, [2-13C]G6P

    
     [1-13C]Ru5P 
    
    
    
    [1-13C]F6P + [1-13C]GAP. Thus, if you see [1-13C]Lactate or [1-13C]Glucose isotopomers appearing, this indicates the label has passed through the PPP and recycled back to F6P.
  • PPP Flux % = (Intensity of C1-labeled species) / (Intensity of C2-labeled species + C1-labeled species) * Correction Factor.

Troubleshooting & Critical Control Points

  • Issue: Low Enrichment Signals.

    • Cause: Infusion rate too low or endogenous glucose production (EGP) too high.

    • Solution: Increase sustain rate slightly, but monitor for galactosuria (urine test). Ensure proper fasting to lower EGP.

  • Issue: Broad Lines in NMR.

    • Cause: Incomplete removal of paramagnetic ions or poor shimming.

    • Solution: Add Chelex-100 to the extract or use EDTA in the extraction buffer.

  • Issue: Loss of Label.

    • Cause: "Futile cycling" between G6P and Glucose.

    • Insight: This is actually a data point. The appearance of [2-13C]Glucose in plasma indicates G6Pase activity (gluconeogenesis/glycogenolysis).

References

  • Burgess, S. C., et al. (2003). "Noninvasive assessment of liver metabolism by 2H/13C NMR isotopomer analysis." Cell Metabolism. Link

  • Sorensen, M., et al. (2010). "Determination of hepatic galactose elimination capacity using 2-[18F]fluoro-2-deoxy-D-galactose PET/CT." European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Bémeur, C., et al. (2010). "Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice." Molecular Genetics and Metabolism. Link

  • Jones, J. G., et al. (2001). "Quantifying metabolic fluxes in the liver using 2H/13C NMR." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Methods. Link

Sources

D-[2-13C]Galactose for NMR-based metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-[2-¹³C]Galactose for NMR-based Metabolic Flux Analysis

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of D-[2-¹³C]Galactose as a tracer in Nuclear Magnetic Resonance (NMR)-based ¹³C-Metabolic Flux Analysis (¹³C-MFA). We delve into the principles of ¹³C-MFA, the unique advantages of the [2-¹³C] label in galactose, and provide detailed, field-proven protocols for experimental design, execution, and data acquisition. The methodologies are presented with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Tracing Metabolic Fates

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions, offering a detailed snapshot of cellular physiology.[1] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways.[1][2] The specific pattern of ¹³C enrichment in downstream metabolites, known as the isotopomer distribution, is directly influenced by the relative activities of the metabolic pathways and can be measured by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[1][3] This information, when integrated with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.[1]

While glucose is the most commonly used tracer, galactose offers an alternative entry point into central carbon metabolism, particularly relevant for studying galactosemia, liver function, and cellular systems capable of utilizing diverse hexoses.[4] Galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis.[5][6]

Why D-[2-¹³C]Galactose? The Strategic Advantage of Positional Labeling

The choice of the ¹³C-labeled tracer is a critical decision that dictates the precision with which one can estimate metabolic fluxes.[7][8] While uniformly labeled ([U-¹³C]) tracers distribute the label throughout the molecule, position-specific tracers like D-[2-¹³C]Galactose provide more focused information, enabling a more precise interrogation of specific pathways.

When D-[2-¹³C]Galactose enters the Leloir pathway, it is converted to [2-¹³C]glucose-1-phosphate and then [2-¹³C]glucose-6-phosphate. The fate of this specific C2 label provides distinct advantages:

  • Pentose Phosphate Pathway (PPP) Flux: The C1 carbon of glucose is lost as ¹³CO₂ in the oxidative PPP. By labeling C2, the ¹³C atom is retained through the initial steps of the PPP, allowing for a more accurate quantification of this pathway's flux relative to glycolysis. Studies with [2-¹³C]glucose have shown superior performance in estimating PPP fluxes compared to the more common [1-¹³C]glucose.[7]

  • Glycolysis and TCA Cycle: The [2-¹³C]glucose-6-phosphate isomerizes to [2-¹³C]fructose-6-phosphate. In glycolysis, this results in the formation of [2-¹³C]dihydroxyacetone phosphate (DHAP) and unlabeled glyceraldehyde-3-phosphate (GAP). This specific labeling pattern in the triose phosphates provides strong constraints for determining glycolytic flux and its entry into the TCA cycle.

  • NMR Spectroscopy: NMR is exceptionally well-suited for distinguishing positional isotopomers without the need for chemical degradation or derivatization, making it a powerful tool for analyzing the complex labeling patterns generated by D-[2-¹³C]Galactose.[3][9]

The Leloir Pathway: Gateway for Galactose Metabolism

Understanding the metabolic route of galactose is fundamental to designing and interpreting tracer experiments. Galactose is converted to the glycolytic intermediate glucose-6-phosphate via the three principal enzymes of the Leloir pathway.[5]

// Invisible edges for alignment UDPGlc -> UDPGal [dir=back]; } } Caption: Metabolic fate of D-[2-¹³C]Galactose via the Leloir Pathway.

Experimental Workflow: From Culture to Flux Map

A successful ¹³C-MFA experiment requires meticulous planning and execution across several stages. The following diagram outlines the comprehensive workflow.

Experimental_Workflow

Detailed Protocols

These protocols are designed for adherent mammalian cell culture but can be adapted for suspension cultures or other biological systems.

Protocol 1: Cell Culture and Isotopic Labeling

Causality: The primary goal is to replace the natural abundance carbon source with the ¹³C-labeled tracer and allow the cells to reach an isotopic steady state, where the labeling patterns in intracellular metabolites become constant.[10] This is a critical assumption for most MFA calculations.[10]

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom labeling medium: Glucose-free and galactose-free medium

  • D-[2-¹³C]Galactose (≥99% purity, ≥98% isotopic enrichment)

  • Unlabeled D-Galactose

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

Procedure:

  • Cell Seeding: Seed cells in standard growth medium at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Medium Preparation: Prepare the labeling medium. For a typical experiment, this might be custom DMEM supplemented with 10% dFBS, 4 mM L-glutamine, and 10 mM galactose. The galactose fraction should consist of a defined mixture, for example, 50% D-[2-¹³C]Galactose and 50% unlabeled D-Galactose.

    • Expert Insight: Using a mixture of labeled and unlabeled substrate can sometimes improve flux resolution. The optimal ratio may need to be determined empirically or through computational modeling.[11]

  • Tracer Introduction: a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled sugars. c. Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation to Steady State: Incubate the cells under standard conditions (37°C, 5% CO₂). The time required to reach isotopic steady state depends on the cell line's proliferation rate and pool sizes of key metabolites. For many proliferating cancer cells, this is typically achieved within 18-24 hours.[10]

    • Self-Validation: To confirm steady state, perform a time-course experiment, harvesting cells at multiple time points (e.g., 12, 18, 24 hours) after introducing the tracer. Analyze the isotopic enrichment of a key downstream metabolite (e.g., lactate or alanine). Steady state is reached when the enrichment plateaus.[10]

  • Monitor Cell Health: Visually inspect cells for any morphological changes indicating stress or toxicity from the labeling medium. Perform a cell count and viability check on a parallel plate at the time of harvest.

Protocol 2: Metabolite Quenching and Extraction

Causality: This is the most critical step for preserving the in vivo metabolic state. Metabolism must be halted instantaneously ("quenched") to prevent enzymatic reactions from altering metabolite concentrations and labeling patterns after the experiment is terminated.[12] The subsequent extraction must efficiently recover polar metabolites for NMR analysis.

Materials:

  • Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching -9°C or 4°C.

Procedure:

  • Rapid Quenching: a. Remove the culture plate from the incubator. b. Immediately aspirate the labeling medium. c. Place the plate on a bed of dry ice to rapidly cool the cells. d. Add a sufficient volume of ice-cold (-80°C) 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Lysis and Extraction: a. Place the plate back on dry ice for 10 minutes to allow for cell lysis and protein precipitation. b. Use a cell scraper to scrape the frozen cell lysate into the methanol solution. c. Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Phase Separation: a. Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C (or colder if available). This will pellet the protein and cell debris. b. Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Be cautious not to disturb the pellet.

  • Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use high heat, as it can degrade metabolites. Store the dried extracts at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

Causality: Proper sample preparation is essential for acquiring high-quality, high-resolution NMR spectra. The choice of NMR buffer, internal standard, and acquisition parameters directly impacts data quality and quantitation.[13][14]

Materials:

  • NMR Buffer: e.g., 100 mM sodium phosphate buffer in 99.9% D₂O, pH 7.0.

  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or a similar standard.

  • NMR tubes (e.g., 3 mm or 5 mm high-precision tubes).

  • High-field NMR Spectrometer (≥600 MHz recommended) equipped with a cryoprobe.

Procedure:

  • Sample Reconstitution: a. Resuspend the dried metabolite extract in a precise volume of NMR buffer (e.g., 600 µL for a 5 mm tube) containing a known concentration of TSP (e.g., 0.5 mM). b. Vortex thoroughly to ensure complete dissolution. c. Centrifuge at >14,000 x g for 5 minutes to pellet any insoluble material.[14] d. Transfer the clear supernatant to an NMR tube.

  • NMR Spectrometer Setup: a. Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).[12] b. Lock the spectrometer on the D₂O signal. c. Shim the magnetic field to achieve good homogeneity (narrow linewidths).

  • Data Acquisition: Acquire a 1D ¹³C NMR spectrum with proton decoupling. For enhanced sensitivity and resolution, 2D experiments like ¹H-¹³C HSQC are highly recommended.

    • Expert Insight: While 1D ¹³C spectra directly show enrichment, they suffer from low sensitivity. A ¹H-¹³C HSQC experiment is often more practical. It correlates each carbon with its directly attached proton(s), providing excellent resolution and leveraging the higher sensitivity of ¹H detection. The relative intensities of ¹³C-satellites around the main ¹²C-proton peak can be used to determine ¹³C enrichment at specific positions.

Parameter1D ¹³C {¹H}2D ¹H-¹³C HSQCRationale
Pulse Program zgpg30hsqcetgpsisp2Standard sequence for quantitative ¹³C; HSQC for correlation.[15]
Relaxation Delay (D1) 5 x T₁1.5 - 2.0 sA long delay in 1D ensures full relaxation for accurate quantitation.[16] Shorter delay in 2D for time efficiency.
Acquisition Time 1 - 2 s0.1 - 0.2 sBalances resolution and sensitivity.
Number of Scans 2048 - 819216 - 64Dependent on sample concentration; more scans improve signal-to-noise.
Spectral Width ~200 ppm¹H: ~12 ppm, ¹³C: ~160 ppmCovers the typical chemical shift range for metabolites.
Temperature 298 K (25°C)298 K (25°C)A stable temperature is crucial for consistent chemical shifts.[12]

Data Processing and Flux Analysis

Data Processing Workflow:

  • FID Processing: The raw Free Induction Decay (FID) data is processed using software like NMRPipe, Mnova, or TopSpin.[17] This involves Fourier transformation, phasing, and baseline correction.[17][18]

  • Referencing: Spectra are referenced to the internal standard (e.g., TSP at 0.00 ppm for ¹H).[17]

  • Peak Identification & Integration: Metabolite peaks are identified by comparing their chemical shifts to databases (e.g., HMDB, BMRB) or by running authentic standards. The relative areas of peaks corresponding to different isotopomers are integrated.

  • Flux Calculation: The isotopomer distribution data, along with measured physiological rates (e.g., galactose uptake, lactate secretion), are used as inputs for flux analysis software (e.g., INCA, Metran, OpenFLUX2).[19] The software uses an iterative algorithm to find the set of metabolic fluxes that best reproduces the experimental labeling data.

Data_Analysis_Workflow

References

  • Chen, L., et al. (2021). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

  • Fan, T.W.M., & Lane, A.N. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. [Link]

  • Leighty, R.W., & Antoniewicz, M.R. (2013). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

  • Leighty, R.W., & Antoniewicz, M.R. (2013). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]

  • Sellers, K., et al. (2015). ¹³C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Semantic Scholar. [Link]

  • Crown, S.B., & Antoniewicz, M.R. (2018). A guide to ¹³C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]

  • NPTEL-NOC IITM. (2019). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • Wikipedia. (2024). Galactose. Wikipedia. [Link]

  • Kunjapur, A. (2020). 11 Intro to ¹³C MFA | ¹³C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • JJ Medicine. (2017). Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia. YouTube. [Link]

  • Sørensen, M., et al. (2016). Hepatic Galactose Metabolism Quantified in Humans Using 2-¹⁸F-Fluoro-2-Deoxy-d-Galactose PET/CT. Journal of Nuclear Medicine. [Link]

  • Fan, T.W.M., & Lane, A.N. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. PMC - NIH. [Link]

  • The Medical Biochemistry Page. (2025). Galactose Metabolism. The Medical Biochemistry Page. [Link]

  • Emwas, A.H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. [Link]

  • Fan, T.W.M., & Lane, A.N. (2011). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. PubMed. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Wikipedia. (2023). Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

  • van Hall, G., et al. (2011). Quantitation of plasma ¹³C-galactose and ¹³C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. PubMed. [Link]

  • Song, J., et al. (2013). Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose. PLOS One. [Link]

  • Kim, H.K., et al. (2010). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. [Link]

  • Remaud, G.S., et al. (2023). NMR-Based Method for Intramolecular ¹³C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry. [Link]

  • Edison, A., et al. (2019). Practical Guidelines to ¹³C-based NMR Metabolomics. NIST. [Link]

  • K-M. ., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Hearris, M.A., et al. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure 1. Galactose metabolism (Leloir pathway and other routes). ResearchGate. [Link]

  • PathWhiz. (n.d.). Galactose Degradation/Leloir Pathway. PathWhiz. [Link]

  • Grishina, E.A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR isotropic chemical shifts of α-D-galactose (12) calculated. ResearchGate. [Link]

  • Long, C.P., & Antoniewicz, M.R. (2019). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central. [Link]

  • Giraudeau, P., et al. (2014). General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. PMC - NIH. [Link]

  • Euceda, L.R., et al. (2015). Preprocessing of NMR metabolomics data. ResearchGate. [Link]

  • PubChem. (n.d.). Galactose Metabolism. PubChem - NIH. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • IsoLife. (n.d.). NMR metabolomics. IsoLife. [Link]

  • Kunjapur, A. (2020). 12 ¹³C MFA Part 2 | ¹³C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • Powers Group. (2022). 2D Metabolomics NMRPipe Processing. Powers Wiki - UNL. [Link]

  • Lane, A.N., et al. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

  • ResearchGate. (2025). 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana. ResearchGate. [Link]

  • Antoniewicz, M.R. (2013). Using multiple tracers for ¹³C metabolic flux analysis. PubMed. [Link]

Sources

Precision Metabolic Profiling: LC-MS/MS Analysis of D-[2-13C]Galactose Incorporation in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details a robust workflow for the quantification of D-[2-13C]Galactose and its metabolic incorporation in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While D-[2-13C]Galactose is a critical tracer for assessing hepatic function (Leloir pathway capacity) and central carbon metabolism, its analysis is plagued by two challenges:

  • Isobaric Interference: Galactose and glucose are stereoisomers with identical molecular weights. In plasma, glucose concentrations (mM range) vastly exceed galactose (µM range), causing severe ion suppression and quantification errors if not chromatographically resolved.

  • Ionization Efficiency: Neutral monosaccharides ionize poorly in Electrospray Ionization (ESI).

The Solution: This protocol utilizes 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization .[1][2][3][4][5] PMP reacts with the reducing end of aldoses, enhancing hydrophobicity for C18 retention, enabling baseline separation of glucose/galactose, and increasing ionization efficiency by ~100-fold compared to native sugars.

Scientific Rationale & Tracer Mechanics[6]

Why D-[2-13C]Galactose?

The choice of the [2-13C] isotopologue is deliberate for metabolic flux analysis (MFA).

  • Leloir Pathway Specificity: Galactose enters glycolysis solely through the liver-dominant Leloir pathway.

  • Carbon Fate: Unlike C1-labeled hexoses, which lose their label as CO₂ during the oxidative phase of the Pentose Phosphate Pathway (PPP), the C2 label is generally conserved through glycolysis and incorporation into glycogen or the TCA cycle. This makes D-[2-13C]Galactose an ideal probe for total hepatic glycolytic flux.

The Analytical Challenge: Glucose vs. Galactose

Standard Reverse-Phase (RP) chromatography cannot separate native glucose and galactose. While HILIC (Hydrophilic Interaction Liquid Chromatography) is an option, it is sensitive to the high salt content of plasma. PMP Derivatization converts these hydrophilic sugars into hydrophobic bis-PMP ethers. The stereochemical difference at C4 (axial vs. equatorial hydroxyl) results in significantly different interaction energies with C18 stationary phases, allowing baseline resolution.

Visualizing the Metabolic Pathway

The following diagram illustrates the entry of the tracer into hepatic metabolism via the Leloir pathway.

LeloirPathway Gal D-[2-13C]Galactose (Plasma Input) Gal1P Galactose-1-Phosphate Gal->Gal1P GALK1 (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Uridyltransferase) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) UDPGlc->UDPGal Reversible Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycogen Glycogen (Storage) Glc1P->Glycogen Glycogen Synthase Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM1 Glycolysis Glycolysis/TCA (Energy) Glc6P->Glycolysis Downstream

Caption: The Leloir pathway converts Galactose to Glucose-1-Phosphate.[6] The [2-13C] label is conserved through GALE and PGM1 steps.

Detailed Experimental Protocol

Materials & Reagents
  • Tracer: D-[2-13C]Galactose (99% atom % 13C).

  • Internal Standard (IS): D-[UL-13C6]Glucose or [13C6]Galactose (to correct for extraction efficiency).

  • Derivatization Agent: 1-phenyl-3-methyl-5-pyrazolone (PMP), 0.5 M in methanol.

  • Base Catalyst: 0.3 M NaOH or NH₄OH.

  • Neutralizer: 0.3 M HCl.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

Sample Preparation Workflow

This "Self-Validating" workflow ensures that the derivatization is complete and excess reagent does not contaminate the MS source.

  • Protein Precipitation:

    • Aliquot 50 µL Plasma .

    • Add 10 µL Internal Standard .

    • Add 200 µL cold Methanol . Vortex 30s. Centrifuge at 14,000 x g for 10 min.

    • Transfer supernatant to a clean glass vial. Evaporate to dryness (SpeedVac or N₂ stream).

  • PMP Derivatization (The Critical Step):

    • Reconstitute residue in 50 µL NaOH (0.3 M) .

    • Add 50 µL PMP solution (0.5 M in MeOH) .

    • Incubate: 70°C for 60 minutes. (Ensures bis-PMP formation).

    • Cool to room temperature.

    • Neutralize: Add 50 µL HCl (0.3 M) . Crucial: pH must be ~7 to prevent column damage and ensure extraction efficiency.

  • Liquid-Liquid Extraction (Clean-up):

    • Add 500 µL Chloroform . Vortex vigorously 1 min.

    • Centrifuge 3000 x g for 5 min.

    • Discard the bottom organic layer (contains excess PMP).

    • Repeat chloroform wash 2 more times . (Failure to do this will dirty the MS source with PMP).

    • Collect the top aqueous layer . Dilute 10x with mobile phase A prior to injection.

Analytical Workflow Diagram

Workflow Sample Plasma Sample + [2-13C]Gal Tracer Precip Protein Precipitation (MeOH, Centrifuge) Sample->Precip Deriv PMP Derivatization (70°C, 60 min, pH > 10) Precip->Deriv Supernatant Extract LLE Clean-up (Chloroform Wash x3) Deriv->Extract Remove Excess PMP LC LC Separation (C18 Column) Extract->LC Aqueous Phase MS MS/MS Detection (MRM Mode) LC->MS Data Isotopologue Analysis (M+0 vs M+1) MS->Data

Caption: Step-by-step analytical pipeline from plasma collection to isotopologue quantification.

LC-MS/MS Conditions

Chromatography (LC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Temperature: 40°C.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 15 Initial Hold
1.0 15 Load
8.0 25 Separation of Glc/Gal
10.0 95 Wash
12.0 95 Wash Hold
12.1 15 Re-equilibration

| 15.0 | 15 | End |

Note: PMP-Glucose typically elutes around 6-7 min, and PMP-Galactose around 8-9 min. The separation window is critical.

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: PMP derivatization adds two PMP molecules (C₁₀H₁₀N₂O, MW 174.2) to the sugar, losing one water molecule.

  • Mass Calculation: 180 (Gal) + 2×174 (PMP) - 18 (H₂O) + 1 (H⁺) = m/z 511.2

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Type
Galactose (M+0) 511.2175.13050Quant
D-[2-13C]Galactose (M+1) 512.2 175.13050Quant/Tracer
Glucose (M+0) 511.2175.13050Monitor
IS (e.g., [13C6]Glc) 517.2175.13050IS
  • Note on Specificity: The product ion 175.1 corresponds to the protonated PMP fragment. While common to all PMP-sugars, the chromatographic separation provides the specificity.

Data Analysis & Calculations

To quantify the incorporation of the tracer, calculate the Mole Percent Excess (MPE) .

  • Extract Peak Areas for m/z 511.2 (M+0) and m/z 512.2 (M+1) at the Galactose retention time.

  • Correct for Natural Abundance:

    
    
    (Assuming ~6% natural M+1 abundance for a C26 molecule like PMP-Galactose).
    
  • Calculate Enrichment:

    
    
    

References

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. (Overview of PMP derivatization for cell membrane monosaccharides). [Link]

  • Schadewaldt, P., et al. (2000). Analysis of concentration and 13C enrichment of D-galactose in human plasma. Clinical Chemistry. (Foundational work on 13C-Galactose dilution methods). [Link]

  • Zhang, W., et al. (2016). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. Analytical Chemistry.[1][3][4][5][7][8][9][10] (Detailed PMP-LC-MS/MS optimization). [Link]

  • Morrison, D. J., et al. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry.[8] Rapid Communications in Mass Spectrometry. (Application of 13C-Gal tracers in metabolic studies). [Link]

  • Xu, G., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. (Recent validation of PMP methods in plasma matrix). [Link]

Sources

Quantifying D-[2-13C]Galactose enrichment in tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantifying D-[2-13C]Galactose Enrichment in Tissue Samples via GC-MS

Abstract

This application note details a robust protocol for the extraction, derivatization, and quantification of D-[2-13C]galactose enrichment in tissue samples (liver, tumor, or muscle). While D-[1-13C]galactose is commonly used, the [2-13C] isotopomer offers distinct advantages in tracking carbon fate through the Leloir pathway into glycolysis and the pentose phosphate pathway (PPP), as the C2 position is less susceptible to rapid oxidative decarboxylation in the oxidative PPP compared to C1. We utilize Aldonitrile Acetate (ANA) derivatization, which simplifies chromatograms by eliminating anomeric peaks (α/β), ensuring high-sensitivity enrichment calculations (Mole Percent Excess, MPE).

Introduction: The Leloir Pathway & Tracer Logic

Galactose metabolism primarily occurs via the Leloir pathway.[1] The D-[2-13C]galactose tracer enters the cell and is phosphorylated to Galactose-1-Phosphate. It ultimately enters glycolysis as Glucose-6-Phosphate.[1]

Why [2-13C]?

  • Positional Integrity: The C2 label is retained during the conversion to UDP-Glucose and subsequent incorporation into glycogen or entry into glycolysis.

  • PPP Discrimination: In the oxidative Pentose Phosphate Pathway, C1 is lost as CO2. The C2 label is retained in the resulting pentose phosphates, allowing researchers to distinguish between oxidative loss and non-oxidative recycling.

Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer.

LeloirPathway cluster_legend Legend key1 Metabolite key2 Enzyme key3 13C Tracer Gal D-[2-13C]Galactose (Extracellular) GalInt Galactose (Intracellular) Gal->GalInt GLUT Transporter GALK GALK (Galactokinase) GalInt->GALK Gal1P Galactose-1-P GALT GALT (Uridyltransferase) Gal1P->GALT UDPGal UDP-Galactose GALE GALE (Epimerase) UDPGal->GALE UDPGlc UDP-Glucose Glc1P Glucose-1-P UDPGlc->Glc1P UGP2 Glycogen Glycogen UDPGlc->Glycogen Glycogen Synthase UDPGlc->GALT Recycling PGM PGM (Phosphoglucomutase) Glc1P->PGM Glc6P Glucose-6-P Glycolysis Glycolysis (Pyruvate/Lactate) Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALE->UDPGlc PGM->Glc6P

Caption: The Leloir pathway converting [2-13C]Galactose into glycolytic intermediates and glycogen.

Experimental Protocol

Tissue Harvesting (Metabolic Quenching)
  • Criticality: Glycolytic intermediates turn over in seconds. Improper quenching leads to isotopic scrambling and loss of enrichment data.

  • Method:

    • Excise tissue (approx. 50–100 mg) immediately.

    • Clamp freeze using Wollenberger tongs pre-cooled in liquid nitrogen (LN2), or drop immediately into LN2.

    • Store at -80°C. Do not thaw before extraction.

Metabolite Extraction

We employ a modified Bligh & Dyer method to isolate polar metabolites (sugars) from lipids and proteins.

  • Homogenization: Add frozen tissue to 1 mL of Methanol:Water (1:1 v/v) kept at -20°C. Homogenize using a bead beater or tissue lyzer (30 Hz, 2 mins).

  • Phase Separation: Add 500 µL Chloroform (cold). Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Collection: Transfer the upper aqueous phase (containing Galactose, Glucose, etc.) to a fresh glass vial.

  • Drying: Evaporate to complete dryness using a SpeedVac or Nitrogen stream at 35°C. Note: Moisture inhibits the subsequent derivatization.

Derivatization: Aldonitrile Acetate (ANA)

The ANA method converts the aldehyde group (C1) to a nitrile and acetylates all hydroxyl groups. This opens the sugar ring, resulting in a single chromatographic peak per monosaccharide.

  • Reagents:

    • Solution A: 25 mg/mL Hydroxylamine Hydrochloride in Pyridine.

    • Solution B: Acetic Anhydride.[2]

  • Procedure:

    • Add 50 µL Solution A to the dried residue.

    • Incubate at 90°C for 60 minutes . (Converts aldose to oxime).

    • Add 100 µL Solution B (Acetic Anhydride).

    • Incubate at 90°C for 30 minutes . (Converts oxime to nitrile and acetylates hydroxyls).

    • Evaporation: Dry under nitrogen stream.

    • Reconstitution: Dissolve in 100 µL Ethyl Acetate. Transfer to GC vial.

GC-MS Instrumentation & Acquisition

  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: Agilent DB-5ms or DB-35ms (30m x 0.25mm x 0.25µm). Note: A more polar column like DB-1701 or RTX-225 provides better separation of Galactose from Glucose if baseline resolution is an issue.

  • Inlet: Splitless mode (1 µL injection) at 270°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 160°C (hold 1 min).

    • Ramp: 5°C/min to 220°C.

    • Ramp: 20°C/min to 300°C (hold 3 min).

  • MS Source: Electron Impact (EI) at 70 eV, 230°C.

  • Acquisition: SIM (Selected Ion Monitoring) mode is preferred for sensitivity.

Target Ions for D-[2-13C]Galactose (Aldonitrile Acetate)

For aldonitrile acetates, the molecular ion is often weak. Quantification relies on fragment ions.

Fragment Typem/z (Unlabeled)m/z ([2-13C] Label)Description
Primary Quant Ion 314 315 Loss of Acetic Acid + Ketene (C3-C6 fragment usually retained). Verify with standard.
Confirmation Ion 187 188 C3-C6 fragment (Cleavage between C2-C3). Note: If C2 is labeled, this fragment might NOT shift. Use to check background.
Alternative Ion 212 213 C1-C3 fragment (Retains C2).

Critical Note: The fragmentation of aldonitrile acetates involves C-C bond cleavages. For [2-13C], you must select a fragment that retains the C2 carbon . The fragment m/z 212 (often attributed to the C1-C3 cluster) is ideal as it contains C1, C2, and C3. If the label is at C2, this mass shifts to 213 .

Data Analysis: Calculating Enrichment

Step 1: Integration

Integrate the peak areas for the unlabeled (


) and labeled (

) ions. For [2-13C]Galactose, we track the

mass isotopomer.
Step 2: Natural Abundance Correction

Biological molecules contain naturally occurring


 (1.1%). You must subtract this background to determine the tracer-derived enrichment.
  • Formula:

    
    
    Where 
    
    
    
    is the ratio of labeled/unlabeled peak areas.[3]

However, for precise flux analysis, use the Matrix Method (e.g., using software like IsoCor or MetMax) to solve for the Mass Isotopomer Distribution (MID).

Step 3: Mole Percent Excess (MPE)


Where 

is the fraction of the isotopomer with

labeled carbons. For a single label experiment, this simplifies to the percentage of total galactose that carries the

tag.

Experimental Workflow Diagram

Workflow Sample Tissue Sample (Liver/Muscle) Quench LN2 Quench (-196°C) Sample->Quench < 10 sec Extract Extraction MeOH/H2O/CHCl3 Quench->Extract Bligh & Dyer Dry Dry Down (N2 Stream) Extract->Dry Deriv1 Derivatization 1 NH2OH/Pyridine (90°C) Dry->Deriv1 Oxime Formation Deriv2 Derivatization 2 Acetic Anhydride (90°C) Deriv1->Deriv2 Nitrile/Acetylation GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS Data MPE Calculation (Enrichment) GCMS->Data

Caption: Step-by-step workflow from tissue harvest to data generation.

References

  • Leloir Pathway & Galactose Metabolism

    • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB Journal.
  • Aldonitrile Acetate Derivatization Protocol

    • Soh, J., et al. (2011).[4] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. (Describes derivatization context).

  • GC-MS Analysis of Sugar Isotopomers

    • Koubaa, M., et al. (2012).[5] Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry.

  • Metabolic Quenching & Extraction

    • Sellick, C. A., et al. (2011).[6] Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.[6][7] Nature Protocols.

  • Isotope Correction (MPE Calculation)

    • Fernandez, C. A., et al. (1996). Mass isotopomer distribution analysis of glucose and glycerol. Journal of Mass Spectrometry.

Sources

Using D-[2-13C]Galactose to trace the pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tracing of the Pentose Phosphate Pathway using D-[2-13C]Galactose

Part 1: Executive Summary

This application note details the methodological framework for using D-[2-13C]Galactose as a metabolic tracer to quantify flux through the Pentose Phosphate Pathway (PPP). Unlike glucose, galactose enters glycolysis via the Leloir pathway , bypassing the hexokinase-regulated gatekeeping of glucose metabolism. This allows for the study of PPP flux under conditions where glycolytic flux is not dominated by the "Warburg effect" or in cell types with high galactokinase activity (e.g., hepatocytes).

Crucially, the use of the [2-13C] isotopomer provides a distinct advantage over [1-13C] tracers: it retains the heavy carbon atom during the oxidative decarboxylation step, allowing for the direct tracking of oxidative PPP carbon into the nucleotide synthesis pool (Ribose-5-Phosphate).

Part 2: Scientific Rationale & Mechanistic Grounding

The Leloir Pathway Entry

Galactose is internalized and converted to Glucose-6-Phosphate (G6P) via the Leloir pathway. The carbon backbone numbering is conserved during this conversion:

  • Galactokinase (GALK): Galactose

    
     Galactose-1-P.
    
  • Galactose-1-P Uridyltransferase (GALT): Galactose-1-P + UDP-Glucose

    
     UDP-Galactose + Glucose-1-P.
    
  • UDP-Galactose 4'-epimerase (GALE): UDP-Galactose

    
     UDP-Glucose.
    
  • Phosphoglucomutase (PGM): Glucose-1-P

    
     Glucose-6-Phosphate (G6P).
    

Result: D-[2-13C]Galactose yields [2-13C]G6P .

Tracing the Pentose Phosphate Pathway (PPP)

Once [2-13C]G6P enters the oxidative PPP (oxPPP), it is processed by Glucose-6-Phosphate Dehydrogenase (G6PDH) and 6-Phosphogluconate Dehydrogenase (6PGD).

  • Reaction: [2-13C]G6P

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5-Phosphate (Ru5P) + CO2.
  • The Decarboxylation Event: The CO2 released is derived from C1 of G6P.

  • The Fate of C2: The C2 atom of G6P becomes the C1 atom of Ru5P.

Key Distinction:

  • [1-13C] Tracer: The label is lost as

    
    . The resulting pentose is unlabeled (M+0). This measures oxPPP activity via CO2 release but does not label the nucleotide pool via the oxidative branch.
    
  • [2-13C] Tracer: The label is retained and becomes [1-13C]Ribose-5-Phosphate. This allows direct quantification of carbon incorporation into nucleotides via the oxidative branch.

Part 3: Pathway Visualization

The following diagram illustrates the atom mapping of D-[2-13C]Galactose through the Leloir pathway and its bifurcation into Glycolysis vs. the Pentose Phosphate Pathway.

G Gal D-[2-13C]Galactose (Extracellular) Gal1P Galactose-1-P (C2 Labeled) Gal->Gal1P Leloir Pathway (GALK) G6P [2-13C]Glucose-6-P (Branch Point) Gal1P->G6P GALT/GALE/PGM F6P [2-13C]Fructose-6-P G6P->F6P Glycolysis (GPI) SixPG 6-Phosphogluconate (C2 Labeled) G6P->SixPG Oxidative PPP (G6PDH) Pyr [2-13C]Pyruvate F6P->Pyr Lac [2-13C]Lactate Pyr->Lac LDH CO2 CO2 (Unlabeled C1) SixPG->CO2 Loss of C1 Ru5P [1-13C]Ribulose-5-P (Label Shift: Old C2 -> New C1) SixPG->Ru5P 6PGD (Decarboxylation) R5P [1-13C]Ribose-5-P Ru5P->R5P PRPP Nucleotide Pool (M+1) R5P->PRPP Synthesis

Caption: Atom mapping of [2-13C]Galactose. Note the retention of the label (Green path) into the pentose pool, contrasting with the loss of C1 as CO2.

Part 4: Experimental Protocol

Reagents & Materials
  • Tracer: D-[2-13C]Galactose (99% enrichment).

  • Media: Glucose-free, Glutamine-free DMEM or RPMI (custom formulation).

  • Dialyzed FBS: Essential to remove background unlabeled glucose/galactose.

  • Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard: [U-13C]Yeast Extract or specific heavy standards (e.g., [13C3]Lactate).

Cell Culture & Labeling Workflow
  • Acclimatization:

    • Cultivate cells in media containing 10 mM unlabeled Galactose (no glucose) for 24 hours prior to the experiment. This upregulates the Leloir pathway enzymes (GALK, GALT), which are often suppressed in high-glucose conditions.

    • Note: Some cell lines cannot survive on galactose alone; a "low glucose (1 mM) + high galactose (10 mM)" trace may be required, but pure galactose is preferred for clean flux analysis.

  • Pulse Labeling:

    • Wash cells 2x with warm PBS.

    • Add experimental media: Glucose-free DMEM + 10% Dialyzed FBS + 10 mM D-[2-13C]Galactose .

    • Time Points:

      • 0 min: Control.

      • 30 min: Early flux (Glycolysis/PPP intermediates).

      • 24 hours: Isotopic steady state (Macromolecules/Nucleotides).

  • Metabolite Extraction (Quenching):

    • Rapidly aspirate media.

    • Immediately add 1 mL of -80°C 80% Methanol .

    • Incubate on dry ice for 15 minutes.

    • Scrape cells and transfer to a pre-chilled tube.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein.

    • Transfer supernatant to a new glass vial.

    • Dry under nitrogen gas flow at 30°C.

    • Reconstitute in 50

      
      L LC-MS grade water.
      
LC-MS/MS Analysis Parameters

Because PPP intermediates (G6P, R5P, NADPH) are highly polar and phosphorylated, HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. Reverse-phase (C18) is ineffective for these compounds.

  • Column: Polymer-based zwitterionic HILIC (e.g., Millipore SeQuant ZIC-pHILIC).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Linear gradient from 80% B to 20% B over 20 minutes.

  • MS Mode: Negative Ion Mode (ESI-). Phosphates ionize best in negative mode.

Part 5: Data Analysis & Interpretation

The core of the analysis relies on the Mass Isotopomer Distribution (MID) .

Expected Labeling Patterns
MetaboliteParent m/z (Unlabeled)Key IsotopologueInterpretation of [2-13C]Gal Tracer
Glucose-6-P 259.02M+1 Direct entry via Leloir pathway.
Pyruvate 87.01M+1 Flux via Glycolysis. (C2 of G6P becomes C2 of Pyruvate).
Lactate 89.02M+1 Glycolytic endpoint.
Ribose-5-P 229.01M+1 Oxidative PPP Flux. Label is retained at C1 of R5P.
Sedoheptulose-7-P 289.03M+1 / M+2 Indicates Non-oxidative PPP recycling (Transketolase activity).
Calculating Oxidative PPP Fraction

To quantify the relative flux into the oxidative PPP versus glycolysis, compare the enrichment of the Pentose pool (R5P) to the Hexose pool (G6P).



  • Scenario A (High OxPPP): High M+1 in R5P.

  • Scenario B (Non-Oxidative Recycling): If R5P shows significant M+0 despite high G6P M+1, it suggests R5P is being generated via the non-oxidative branch (F6P/GAP reversal) rather than the oxidative decarboxylation, or significant dilution from unlabeled sources.

Part 6: Troubleshooting & Critical Controls

  • Natural Abundance Correction:

    • You must correct for the natural abundance of 13C (1.1%). Software like IsoCor or Polly can automate this. Without correction, M+1 signals will be overestimated.

  • Isomer Separation:

    • G6P vs. F6P: These are isomers.[1] HILIC columns can partially separate them, but often they co-elute. In PPP tracing, the "Hexose-6-Phosphate" pool is often treated as a single aggregate unless high-resolution chromatography is used.

    • Ribose-5-P vs. Ribulose-5-P: Difficult to separate; usually analyzed as the "Pentose-Phosphate" pool.

  • Pathway Scrambling:

    • In the non-oxidative PPP, Transketolase exchanges 2-carbon units. This can move the C1 label of R5P (derived from C2 of Galactose) into complex positions in F6P (M+1 or M+2). This "scrambling" is informative for advanced modeling but requires software like 13C-Flux or INCA .

References

  • Antoniewicz, M. R. (2015).[2] Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology.

    • Context: Foundational guide on 13C-MFA principles and isotopomer balancing.
  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism.

    • Context: Demonstrates the utility of specific tracers in quantifying inter-organ flux and the behavior of galactose/glucose handling.[3]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

    • Context: Authoritative reference for interpreting M+X p
  • Winniday, S., et al. (2019). Assessing the pentose phosphate pathway using [2,3-13C2]glucose. NMR in Biomedicine.

    • Context: While focusing on [2,3-13C]Glucose, this paper establishes the critical logic of C2 retention in the oxidative PPP, which directly applies to the [2-13C]Galactose mechanism described in this protocol.
  • Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development.[4] Pharmacology & Therapeutics.

    • Context: Detailed protocols for extraction and LC-MS analysis of polar metabolites.

Sources

Application Note: High-Resolution Metabolic Flux Analysis Using D-[2-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for utilizing D-[2-13C]Galactose as a stable isotope tracer in mammalian cell culture. While [U-13C]Glucose is the standard for general flux analysis, D-[2-13C]Galactose offers a unique orthogonal approach. It enters metabolism via the Leloir pathway , bypassing the rate-limiting Hexokinase step, and forces cells into a more oxidative state (mitigating the Crabtree effect).

Crucially, the [2-13C] labeling pattern is strategic: unlike [1-13C]Galactose, which loses its label as


 during the oxidative Pentose Phosphate Pathway (PPP), [2-13C]Galactose retains the label, incorporating it into the C1 position of Ribose-5-Phosphate. This allows for precise discrimination between oxidative PPP flux, non-oxidative recycling, and glycolytic oxidation.

Metabolic Fate & Atom Mapping

Understanding the carbon transitions is prerequisite to experimental design.

The Leloir Entry

Galactose is converted to Glucose-1-Phosphate (G1P) and subsequently Glucose-6-Phosphate (G6P) via the Leloir pathway.[1][2] The carbon numbering is conserved during this transition.

  • D-[2-13C]Galactose

    
    [2-13C]G6P 
    
Bifurcation at G6P

Once the tracer becomes [2-13C]G6P, it faces two primary fates:

  • Glycolysis:

    • [2-13C]G6P

      
       [2-13C]Fructose-6-P 
      
      
      
      [2-13C]Pyruvate (Carbonyl carbon).
    • [2-13C]Pyruvate

      
      [1-13C]Acetyl-CoA  + 
      
      
      
      .
    • Result: Label enters the TCA cycle at the citrate synthase step.

  • Oxidative Pentose Phosphate Pathway (oxPPP):

    • [2-13C]G6P

      
       [2-13C]6-Phosphogluconate 
      
      
      
      [1-13C]Ribulose-5-P +
      
      
      (Unlabeled C1 is lost).
    • Result: The label is retained in the nucleotide pool (Ribose-5-P) or recycled back to glycolysis as [1-13C]F6P or [1-13C]GAP.

Pathway Visualization

The following diagram illustrates the carbon atom transitions, highlighting the utility of the C2 label.

GalactoseFate Gal D-[2-13C]Galactose (Extracellular) G1P Glucose-1-P [2-13C] Gal->G1P Leloir Pathway (GALK, GALT, GALE) G6P Glucose-6-P [2-13C] G1P->G6P PGM F6P Fructose-6-P [2-13C] G6P->F6P Glycolysis SixPG 6-P-Gluconate [2-13C] G6P->SixPG G6PDH (oxPPP) Pyr Pyruvate [2-13C] (Carbonyl) F6P->Pyr AcCoA Acetyl-CoA [1-13C] Pyr->AcCoA PDH (C1 lost as CO2) Lac Lactate [2-13C] Pyr->Lac LDH Ru5P Ribulose-5-P [1-13C] SixPG->Ru5P 6PGDH CO2 CO2 (Unlabeled) SixPG->CO2 Decarboxylation (C1) Nuc Nucleotides (Ribose-C1 labeled) Ru5P->Nuc Synthesis

Caption: Carbon atom mapping of D-[2-13C]Galactose. Note that unlike [1-13C] tracers, the [2-13C] label is retained in the Pentose Phosphate Pathway as [1-13C]Ribulose-5-P.

Experimental Protocol

Phase 1: Media Formulation & Pre-Culture

Standard FBS contains significant levels of unlabeled glucose and galactose. To prevent isotopic dilution, Dialyzed FBS (dFBS) is mandatory.

  • Base Medium: Glucose-free, Glutamine-free DMEM or RPMI 1640.

  • Serum: Supplement with 10% Dialyzed FBS (10 kDa cutoff).

  • Glutamine: Add 2-4 mM L-Glutamine (or GlutaMAX) as required by cell line.

  • Adaptation (Optional but Recommended):

    • Galactose oxidation yields ATP more slowly than glycolysis. Sudden switching can cause cell cycle arrest.

    • Protocol: Wean cells from 25 mM Glucose

      
       10 mM Galactose + 5 mM Glucose 
      
      
      
      10 mM Galactose (Tracer) over 2 passages if cells are sensitive.
Phase 2: Tracer Incubation (The "Pulse")

This protocol assumes a metabolic steady-state experiment (long labeling) or dynamic flux (short labeling).

  • Tracer: D-[2-13C]Galactose (Isotopic purity >99%).

  • Concentration: 10 mM (matches standard high-glucose nutrient load) or 5 mM (physiological).

Step-by-Step:

  • Seeding: Seed cells in 6-well plates (

    
     cells/well) in standard maintenance media. Allow attachment overnight.
    
  • Wash: Aspirate media.[3] Wash twice with warm PBS to remove residual unlabeled glucose. Critical: Residual glucose inhibits galactose uptake.

  • Labeling: Add 2 mL of pre-warmed [2-13C]Galactose Medium .

  • Incubation Times:

    • Glycolytic/PPP Flux: 1, 2, 4 hours.

    • TCA Cycle/Nucleotides: 12, 24 hours (Isotopic Steady State).

Phase 3: Quenching & Extraction

Metabolism must be arrested instantly to prevent turnover during harvesting.

  • Quench:

    • Place plate on a bed of dry ice or ice-water slurry.

    • Aspirate media rapidly.

    • Immediately wash with 1 mL Ice-Cold PBS (4°C). Aspirate.

  • Extraction:

    • Add 800 µL Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C) directly to the well.

    • Incubate at -80°C for 15 minutes to lyse cells and precipitate proteins.

  • Harvest:

    • Scrape cells into the methanol solution. Transfer to cold microcentrifuge tubes.

    • Centrifuge at

      
       for 10 min at 4°C.
      
    • Transfer supernatant to a new glass vial for LC-MS/GC-MS analysis.

    • Dry under nitrogen flow or SpeedVac (no heat).

Data Analysis & Interpretation

When analyzing Mass Isotopomer Distributions (MID), look for specific mass shifts (


).
MetaboliteExpected Isotopomer (Major)Mechanistic Origin
Galactose (Intracellular) M+1Direct uptake of tracer.
Glucose-6-Phosphate M+1Leloir pathway flux.
Pyruvate M+1Glycolysis ([2-13C]G6P

[2-13C]Pyr).
Lactate M+1LDH activity (reflects Pyruvate pool).
Ribose-5-Phosphate M+1Oxidative PPP. Label moves from C2 (G6P) to C1 (R5P).
Citrate M+1Entry via PDH ([2-13C]Pyr

[1-13C]AcCoA).
Citrate M+2Entry via Pyruvate Carboxylase (Anaplerosis).
Calculation of PPP Flux

The ratio of M+1 in Lactate vs. M+1 in Ribose can indicate the split between glycolysis and PPP.

  • If [1-13C]Galactose were used, Ribose would be M+0 (label lost as CO2).

  • With [2-13C]Galactose , Ribose is M+1 .

  • Validation: If you see M+0 Ribose with [2-13C]Galactose, the non-oxidative branch (recycling) is dominating, or significant dilution from glycogen is occurring.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Labeling cluster_2 Harvest Step1 Seed Cells (Std Media) Step2 Wash 2x PBS (Remove Glucose) Step1->Step2 Step3 Add Tracer Media (10mM [2-13C]Gal) Step2->Step3 Step4 Incubate (4h - 24h) Step3->Step4 Step5 Quench (-80°C MeOH) Step4->Step5 Step6 Centrifuge (Remove Protein) Step5->Step6 Step7 LC-MS/GC-MS Analysis Step6->Step7

Caption: Experimental workflow for stable isotope tracing with D-[2-13C]Galactose.

Troubleshooting & Quality Control

  • Low Enrichment in Glycolytic Intermediates:

    • Cause: Incomplete removal of glucose during the wash step. Glucose is preferred by transporters (GLUTs) and Hexokinase over Galactose/GALK.

    • Fix: Ensure 2-3 thorough PBS washes. Verify dFBS is used.

  • Cell Detachment:

    • Cause: Galactose metabolism is strictly aerobic. Cells unable to ramp up OXPHOS (e.g., severe mitochondrial defects) may undergo apoptosis.

    • Fix: Use a "low glucose (1mM) + high galactose (10mM)" mix for sensitive lines, though this complicates flux calculations.

  • M+0 Abundance in Ribose:

    • Cause: High non-oxidative PPP activity (Transketolase/Transaldolase) recycling unlabeled carbons, or glycogen breakdown.

    • Fix: Check glycogen levels. Run a parallel [U-13C]Glucose arm to baseline total flux.

References

  • Leloir Pathway & Galactose Metabolism

    • Conte, F., et al. (2021). "Galactose in human metabolism, glycosylation, and congenital metabolic diseases."[4] Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Pentose Phosphate Pathway Tracing

    • Comerford, S. A., et al. (2019). "Assessing the pentose phosphate pathway using [2,3-13C2]glucose." NMR in Biomedicine. (Demonstrates the utility of C2 labeling for PPP retention). Link

  • Isotope Tracing Protocols

    • Agilent Technologies. (2020). "Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes." Application Note. Link

  • Galactose vs Glucose Oxidation

    • Burelle, Y., et al. (2011).[5] "Oxidation of exogenous [13C]galactose and [13C]glucose during exercise." Journal of Applied Physiology. Link

  • MFA Methodology

    • Antoniewicz, M. R. (2018). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering. Link

Sources

Sample preparation techniques for D-[2-13C]Galactose metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Galactose Tracing

Metabolic flux analysis (MFA) using D-[2-13C]Galactose is a specialized yet powerful approach for dissecting the Leloir pathway , hepatic reserve capacity, and metabolic rewiring in glioblastoma and hepatocellular carcinoma. Unlike glucose, which enters glycolysis directly via Hexokinase (HK), galactose must first be converted to Glucose-1-Phosphate (G1P) via the Leloir pathway. This bypasses the primary glycolytic gatekeepers (HK and PFK), allowing researchers to probe metabolic flexibility and the capacity of the Pentose Phosphate Pathway (PPP) with high specificity.

Why D-[2-13C]Galactose? The choice of the [2-13C] isotopologue is deliberate. In the oxidative branch of the PPP (oxPPP), the C1 carbon of glucose-6-phosphate is decarboxylated and lost as CO2.

  • [1-13C] Tracers: The label is lost in oxPPP, making it difficult to quantify downstream anabolic flux into nucleotides.

  • [2-13C] Tracers: The label is retained but shifts position (becoming C1 of Ribulose-5-Phosphate). This allows for the precise quantification of carbon entering the nucleotide pool versus carbon recycling back into glycolysis.

Experimental Design & Tracer Logic

Before sample preparation, the experimental conditions must be optimized to ensure isotopic steady state (or sufficient enrichment for kinetic flux profiling).

  • Media Formulation: Use glucose-free DMEM supplemented with 10 mM D-[2-13C]Galactose and 10% dialyzed FBS. (Note: Some cell lines require trace glucose to survive; in such cases, a 1:1 ratio of unlabeled glucose to labeled galactose can be used, but data deconvolution becomes complex).

  • Equilibration Time:

    • Glycolytic Intermediates: 2–4 hours.

    • UDP-Sugars (UDP-Gal, UDP-Glc): 6–12 hours.

    • TCA Cycle & Amino Acids: 12–24 hours.

Visualizing the Flux Logic

The following diagram illustrates the fate of the Carbon-2 label, demonstrating why this specific tracer is selected for distinguishing Glycolysis from PPP flux.

GalactoseFlux Gal D-[2-13C]Galactose (Extracellular) Gal1P Galactose-1-P (C2 Labeled) Gal->Gal1P GALK UDPGal UDP-Galactose (C2 Labeled) Gal1P->UDPGal GALT G6P Glucose-6-P (C2 Labeled) UDPGal->G6P GALE/PGM F6P Fructose-6-P (C2 Labeled) G6P->F6P Glycolysis (Label stays at C2) Ru5P Ribulose-5-P (C1 Labeled!) G6P->Ru5P oxPPP (G6PDH) CO2 CO2 (Unlabeled C1 lost) G6P->CO2 Pyr Pyruvate (C2 Labeled) F6P->Pyr Nuc Nucleotide Synthesis (C1 Labeled) Ru5P->Nuc Anabolism

Figure 1: Atom mapping of D-[2-13C]Galactose. Note the label shift from C2 to C1 in the Pentose Phosphate Pathway (Red path), distinguishing it from Glycolysis (Green path).

Protocol A: Quenching & Extraction (Adherent Cells)

Scientific Rationale: The turnover rate of sugar phosphates (Gal-1-P, G6P) is on the order of seconds. Traditional trypsinization induces metabolic stress and alters metabolite levels. This protocol uses direct on-plate quenching with -80°C solvent to instantly arrest enzymatic activity.

Reagents:

  • Quenching/Extraction Solvent: 80% Methanol / 20% H2O (LC-MS Grade), pre-chilled to -80°C.

    • Why 80% MeOH? It efficiently precipitates enzymes (stopping metabolism) while solubilizing polar sugar phosphates and UDP-sugars. It is less aggressive than acidic acetonitrile, preserving acid-labile UDP-Galactose.

  • Wash Solution: 0.9% (w/v) NaCl in Milli-Q water, ice-cold (4°C).

    • Why not PBS? Phosphate salts suppress ionization in LC-MS. NaCl is less suppressive and easily diverted.

  • Internal Standard (ISTD): 13C6-Glucose-6-Phosphate (1 µM) or PIPES (non-endogenous).

Step-by-Step Workflow:

  • Preparation: Place the Extraction Solvent on dry ice 30 minutes prior. Set a centrifuge to 4°C.

  • Rapid Wash (The "5-Second Rule"):

    • Remove culture plate from incubator.[1]

    • Aspirate media completely.

    • Immediately pour ice-cold 0.9% NaCl gently over cells.

    • Aspirate NaCl immediately.

    • Critical: Do not wash more than once. The leakage of polar metabolites occurs within seconds of hypotonic/thermal shock.

  • Quenching:

    • Add 1.0 mL of -80°C Extraction Solvent directly to the plate (for a 10cm dish).

    • Place the plate on a bed of dry ice. Incubate for 15 minutes.

    • Mechanism: The thermal shock (-80°C) combined with organic solvent denatures proteins instantly.

  • Harvesting:

    • Scrape cells using a polyethylene cell lifter (keep plate on dry ice).

    • Transfer the slurry to a pre-chilled 1.5 mL Eppendorf tube.

  • Clarification:

    • Centrifuge at 20,000 x g for 10 minutes at 4°C .

    • Transfer the supernatant (containing metabolites) to a new glass vial.

  • Drying (Optional but Recommended):

    • Dry under nitrogen stream or SpeedVac (no heat) to concentrate.

    • Reconstitute in 50 µL of 60% Acetonitrile / 40% Water (compatible with HILIC injection).

Protocol B: Tissue Extraction (Liver/Tumor)

Scientific Rationale: In vivo galactose metabolism is rapid. The delay between tissue resection and freezing causes "ischemic accumulation" of lactate and hydrolysis of UDP-sugars.

Workflow:

  • Clamp Freezing: Resect tissue and immediately (<5 seconds) clamp with Wollenberger tongs pre-cooled in liquid nitrogen.

  • Pulverization: Grind frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen. Do not let the powder thaw.

  • Extraction:

    • Weigh ~20 mg of frozen powder.

    • Add 1 mL of -20°C Acetonitrile:Methanol:Water (40:40:20) .

    • Why this mix? The "40:40:20" mix is the gold standard for broad-spectrum metabolomics, balancing the extraction of hydrophilics (Gal-1-P) and lipophilics.

  • Homogenization: Bead-beat (e.g., Precellys) at 4°C for 30 seconds.

  • Centrifugation: 20,000 x g, 10 min, 4°C. Collect supernatant.

Analytical Considerations: LC-MS/MS

For D-[2-13C]Galactose tracing, HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.[2] Reverse Phase (C18) will not retain the polar sugar phosphates.

Recommended System:

  • Column: ZIC-pHILIC (Polymeric bead) or Amide-HILIC.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Ionization: Negative Mode (ESI-).

    • Reasoning: Sugar phosphates (Gal-1-P, G6P, UDP-Gal) are anions. Negative mode provides superior sensitivity and reduces background noise compared to positive mode.

Targeted MRM Transitions (Example):

Metabolite Precursor (m/z) Product (m/z) Note
Galactose-1-P 259.0 79.0 Phosphate fragment
[2-13C]Gal-1-P 260.0 79.0 M+1 Isotope
UDP-Galactose 565.0 323.0 UMP fragment

| [2-13C]UDP-Gal | 566.0 | 323.0 | M+1 Isotope |

Workflow Visualization

The following diagram summarizes the extraction and analytical decision tree.

ExtractionWorkflow Sample Sample Source Quench Quench/Extract (-80°C 80% MeOH) Sample->Quench Immediate Spin Centrifuge (20k x g, 4°C) Quench->Spin Super Supernatant (Polar Metabolites) Spin->Super Pellet Protein Pellet (Normalization) Spin->Pellet Dry Evaporate (N2 / SpeedVac) Super->Dry Recon Reconstitute (60% ACN) Dry->Recon Anal HILIC LC-MS (Neg Mode) Recon->Anal

Figure 2: Optimized sample preparation workflow for polar metabolite extraction.

References

  • Leloir Pathway & Galactose Flux

    • Reynolds, R. A., et al. (2019).[2] "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling." Neoplasia.[3][4]

  • 13C Atom Mapping & MFA

    • Antoniewicz, M. R. (2015).[5] "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology.

  • Sample Preparation (Quenching)

    • Lu, W., et al. (2017). "Metabolite measurement: pitfalls to avoid and practices to follow." Annual Review of Biochemistry.

  • HILIC Chromatography for Sugar Phosphates

    • Bajad, S. U., et al. (2006). "Separation and quantitation of water soluble cellular metabolites by hydrophilic interaction chromatography-tandem mass spectrometry." Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Technical Support Center: D-[2-13C]Galactose Labeling Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Metabolic Flux & Glycobiology Applications

Introduction: The Precision of the C2 Position

You have chosen D-[2-13C]Galactose for a specific reason. Unlike uniformly labeled sugars, the C2 isotopomer is a surgical tool. In metabolic flux analysis (MFA), it discriminates between glycolysis and the Pentose Phosphate Pathway (PPP) with high fidelity.[1] In glycobiology, it tracks galactosylation with distinct NMR signatures.

However, this precision comes with a cost: metabolic fragility . The C2 label is prone to specific "scrambling" events driven by the Leloir pathway’s reversibility and the promiscuity of hexose transporters.

This guide is not a generic manual. It is a troubleshooting system designed to isolate and resolve the three most common failure modes in these experiments: Signal Dilution , Pathway Scrambling , and Metabolic Toxicity .

Module 1: Pathway Fidelity & Scrambling

Q1: Why do I see label enrichment in Glucose and Lactate pools when I only fed Galactose?

Diagnosis: You are observing GALE-mediated Equilibration . The enzyme UDP-galactose 4-epimerase (GALE) is reversible. It converts UDP-Galactose (labeled) into UDP-Glucose. Once in the UDP-Glucose pool, the label can flux back into Glucose-1-Phosphate (G1P) and enter Glycolysis.

The Mechanism:

  • Input: D-[2-13C]Gal

    
     Gal-1-P 
    
    
    
    UDP-[2-13C]Gal.
  • The Leak: UDP-[2-13C]Gal

    
     UDP-[2-13C]Glc (via GALE).
    
  • The Exit: UDP-[2-13C]Glc

    
     [2-13C]G1P 
    
    
    
    [2-13C]G6P.
  • Result: Your "Galactose-specific" tracer is now labeling the entire glycolytic network.

Troubleshooting Protocol: The "Scramble Check" If you are using NMR, check the lactate methyl doublet.

  • Glycolysis Route: [2-13C]Glucose

    
     [2-13C]Pyruvate 
    
    
    
    [2-13C]Lactate (Carbonyl labeled).
  • PPP Route: If [2-13C]G6P enters the Pentose Phosphate Pathway, the C1 is decarboxylated. The original C2 becomes the new C1.

    • Observation: If you see significant enrichment in C1 of Ribose or C1 of Lactate (after recycling), your flux is diverting through the PPP.

Visualization: The GALE Leak & Label Fate

Leloir_Pathway_Scrambling Gal_Ex Extracellular D-[2-13C]Gal Gal_In Intracellular Galactose Gal_Ex->Gal_In GLUT Transporters Gal1P Galactose-1-P (C2 Labeled) Gal_In->Gal1P GALK UDPGal UDP-Galactose (C2 Labeled) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (C2 Labeled) UDPGal->UDPGlc GALE (Reversible) Glycans Glycoprotein Incorporation UDPGal->Glycans Golgi Transferases G1P Glucose-1-P UDPGlc->G1P UGP2 G6P Glucose-6-P G1P->G6P PGM Glycolysis GLYCOLYSIS (Pyruvate C2) G6P->Glycolysis PPP PENTOSE PHOSPHATE PATHWAY (Decarboxylation -> C1) G6P->PPP

Figure 1: The "GALE Leak" mechanism. Note how the reversible GALE step (Red) allows the C2 label to escape the galactose-specific pool and enter central carbon metabolism (Yellow).

Module 2: Signal Detection & Sensitivity

Q2: My NMR signals for Galactose residues are overlapped by Glucose signals. How do I resolve this?

Diagnosis: Spectral crowding in the anomeric region (4.4 - 5.2 ppm). D-[2-13C]Galactose produces a doublet in 1H-NMR due to the large one-bond coupling (


 Hz) if you are observing the proton attached to C2, or specific splitting patterns in 13C-NMR.

The Solution: 2D HSQC Filtering Do not rely on 1D proton NMR. The chemical shift dispersion of carbohydrates is too poor.

  • Run 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

  • Focus on the C2 Region:

    • 
      -D-Galactose C2: ~69.0 ppm (13C) / ~3.8 ppm (1H)
      
    • 
      -D-Galactose C2: ~72.5 ppm (13C) / ~3.5 ppm (1H)
      
  • Isotopomer Analysis:

    • If you see a singlet in the carbon dimension, the neighbor carbons (C1, C3) are unlabeled (natural abundance).

    • If you see multiplets (doublets/triplets), it indicates scrambling has occurred, and neighbors are now labeled (e.g., via fragmentation and recombination in the TCA cycle).

Data Summary: Expected Chemical Shifts (D2O)

MetaboliteCarbon Position13C Shift (ppm)1H Shift (ppm)Notes

-D-Gal
C269.23.78Target Signal

-D-Gal
C272.83.48Target Signal

-D-Glc
C272.53.52Common Interferent
Lactate C2 (CHOH)69.34.11Glycolytic Byproduct

Module 3: Cell Culture & Incorporation Efficiency

Q3: My cells stop growing or show low incorporation when I switch to labeled Galactose media.

Diagnosis: Metabolic inflexibility (The "Crabtree/Warburg" Conflict). Most cancer cell lines (CHO, HEK293, HeLa) are addicted to aerobic glycolysis (Warburg effect). Galactose enters glycolysis much slower than glucose. A sudden switch causes an ATP crisis, halting growth and protein synthesis.

The Solution: The "Low-Glucose Adaptation" Protocol You cannot simply swap Glucose for Galactose. You must force the cells to upregulate oxidative phosphorylation (OXPHOS) machinery.

Step-by-Step Adaptation Protocol:

  • Phase 1 (Weaning):

    • Start with standard media (e.g., 25mM Glucose).[2]

    • Passage 1: 10mM Glucose + 5mM Galactose.

    • Passage 2: 5mM Glucose + 10mM Galactose.

  • Phase 2 (The "Trace" Glucose State):

    • Crucial Step: Cells often require some glucose to maintain transporter expression and anaplerosis.

    • Final Labeling Media: 0.5mM Unlabeled Glucose + 10mM D-[2-13C]Galactose.

    • Why? The trace glucose keeps the cells alive/dividing, but the high concentration of Galactose drives the specific labeling flux.

  • Phase 3 (Dialysis of FBS):

    • Ensure your Fetal Bovine Serum (FBS) is dialyzed . Standard FBS contains ~5-10mM unlabeled glucose, which will dilute your expensive tracer by 50% or more.

Q4: How do I calculate the actual Enrichment Fraction?

Do not assume 100% enrichment based on media preparation. Endogenous synthesis of UDP-Glucose (from glycogen or amino acids) will dilute your pool.

Calculation Formula:



Where


 is the integration of the mass spectrometry peak (M+1 for [2-13C]) or the NMR resonance volume.
  • Target: >40% enrichment is usually sufficient for flux modeling.

  • Warning: If

    
    , your glucose concentration in the media is too high, or GALE activity is effectively back-fluxing unlabeled glucose into the galactose pool.
    

References

  • Metallo, C. M., et al. (2009).[1] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • Berenbaum, F., et al. (2021). "Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins." RSC Chemical Biology. Link

  • Kato, K., et al. (2010). "Stable Isotope Labeling of Glycoproteins for NMR Study." Modern Magnetic Resonance. Link

  • Ross, A., et al. (2001). "Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy." NMR in Biomedicine. Link

  • Evonik Health Care. (2021). "D-Galactose and D-Mannose: Building Blocks for Optimizing Protein Quality."[3] Technical Application Note. Link

Sources

How to improve the signal-to-noise ratio in 13C NMR of galactose

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GAL-C13-SNR-OPT

Welcome to the Glyco-NMR Support Hub. You are likely here because your 13C spectrum of galactose is yielding signals indistinguishable from the baseline, or you require higher sensitivity for minor isomer detection.

Galactose presents a unique "perfect storm" for NMR sensitivity issues:

  • Splitting: In solution, free galactose mutarotates into four isomers (

    
    -pyranose and 
    
    
    
    -furanose), diluting your effective concentration per peak.
  • Sensitivity: The natural abundance of 13C is 1.1%, and its gyromagnetic ratio is 1/4 that of 1H.

  • Relaxation: Carbohydrate carbons can have moderately long

    
     relaxation times, leading to saturation if pulsed too rapidly.
    

This guide prioritizes Signal-to-Noise Ratio (SNR) over quantitation. If you need strict integration accuracy (qNMR), the protocols below must be modified (specifically regarding NOE).

Part 1: Sample Preparation & Hardware (The Foundation)

Q: I have 5 mg of Galactose. Which solvent and tube should I use to maximize SNR?

A: For mass-limited samples (<10 mg), your choice of hardware and solvent physics defines your ceiling.

  • Tube Selection:

    • Use a 3mm tube (or Shigemi tube) if you have a probe that supports it.

    • Why: A 5 mg sample in a standard 5mm tube requires ~600

      
      L of solvent. In a 3mm tube, you only need ~160 
      
      
      
      L. This increases the molar concentration by nearly 4x. Since SNR
      
      
      Concentration, this is the single most effective hardware change.
  • Solvent Viscosity & Temperature:

    • Recommendation: D

      
      O at 298K or higher.
      
    • The Physics: SNR is inversely proportional to line width. Viscous solvents (like DMSO-

      
      ) broaden peaks due to slower molecular tumbling (correlation time 
      
      
      
      ). D
      
      
      O is less viscous.
    • Pro-Tip: Increasing temperature to 310K or 320K sharpens peaks further by reducing viscosity and averaging exchangeable protons, provided your sample is thermally stable.

Solvent Comparison Table

FeatureD

O
DMSO-

Impact on SNR
Viscosity LowHighD

O yields sharper peaks (Higher SNR).
Solubility High (Galactose)High (Galactose)Neutral.
Exchangeable Protons Exchanged (OD)Visible (OH)D

O simplifies spectrum (removes OH couplings), concentrating intensity into C signals.
Salt Sensitivity HighLowIf sample is salty, DMSO may perform better on Cryoprobes.
Part 2: Acquisition Parameters (The Optimization)

Q: Can I just increase the number of scans (NS)?

A: You can, but it yields diminishing returns. SNR increases as the square root of scans (


). To double your SNR, you must run 4x  the scans. To triple it, 9x . It is more efficient to optimize the Pulse Sequence  and Relaxation Delay .
1. The Nuclear Overhauser Effect (NOE)

For maximum SNR, you must exploit the Heteronuclear NOE. Irradiating protons during the relaxation delay transfers polarization to the attached carbons.

  • Gain: Up to 200% enhancement (3x total signal intensity).

  • Protocol: Use a Power-Gated decoupling sequence (Bruker: zgpg30).

    • Decoupler: ON during relaxation delay (builds NOE).

    • Decoupler: ON during acquisition (removes J-coupling splitting).

2. The Ernst Angle & Repetition Rate

Do not use a 90° pulse. It requires waiting


 (approx. 5-10 seconds for sugars) to recover magnetization.
  • Protocol: Use a 30° pulse .

  • Relaxation Delay (D1): Set to 1.5 - 2.0 seconds.

  • Acquisition Time (AQ): ~1.0 second.[1]

  • Why: This allows for faster repetition. You can accumulate more scans per hour, which beats the signal loss from the smaller flip angle.

Workflow Visualization: Pulse Sequence Decision Matrix

PulseSequenceDecision cluster_snr High Sensitivity Path cluster_quant Quantitative Path start Start: Define Goal goal_snr Goal: Maximize SNR (Qualitative) start->goal_snr goal_quant Goal: Integration (qNMR) start->goal_quant noe_on Enable NOE (1H Decoupling ON during Delay) goal_snr->noe_on noe_off Disable NOE (Inverse Gated) goal_quant->noe_off pulse_30 Pulse Angle: 30° (Fast Repetition) noe_on->pulse_30 seq_pg Sequence: Power Gated (e.g., zgpg30) pulse_30->seq_pg pulse_90 Pulse Angle: 90° (Full Relaxation) noe_off->pulse_90 delay_long D1 Delay: > 5x T1 (approx 10-20s) pulse_90->delay_long seq_ig Sequence: Inverse Gated (e.g., zgig) delay_long->seq_ig caption Figure 1: Pulse sequence selection based on experimental goals.

Part 3: Advanced Techniques (The "Cheat Codes")

Q: Standard 13C is still too weak. What now?

A: If direct detection fails, you must switch to Indirect Detection .

1. HSQC (Heteronuclear Single Quantum Coherence)

Instead of detecting the insensitive 13C nucleus directly, HSQC transfers magnetization from 1H


 13C 

1H. You detect the sensitive proton signal.[2]
  • Sensitivity Gain: Theoretically

    
     enhancement compared to direct 13C, though practical gains are often 4-10x .
    
  • Application: You get a 2D map. The projection of the F1 axis gives you the equivalent of a 13C spectrum.

  • Requirement: The carbons must have attached protons (works for all Galactose ring carbons; does not work for carbonyls in derivatives).

2. Cryoprobes

If your facility has a Cryoprobe (cold pre-amplifier and coil), use it.

  • Gain: Reduces thermal noise by factor of 3-4.

  • Warning: Cryoprobes are sensitive to salt (dielectric loss). If using a Cryoprobe, ensure your Galactose sample is desalted or use a 3mm tube to decouple the salt effect.

Part 4: Troubleshooting & FAQs

Q: My peaks are doubled or quadrupled. Is my sample contaminated? A: Likely not. This is Mutarotation .

  • Issue: Galactose in water exists as

    
    -pyranose (~30%), 
    
    
    
    -pyranose (~64%), and trace furanose forms. Each form has distinct 13C shifts.[3]
  • Impact: Your signal intensity is split.[4][5] The

    
    -anomer peaks will be roughly 2x the height of the 
    
    
    
    -anomer peaks.
  • Fix: You cannot "fix" this physically without derivatization (e.g., methylation to lock the anomeric center). You must account for it in analysis.

Q: I see negative peaks. What happened? A: You likely used an APT (Attached Proton Test) or DEPT-135 sequence.

  • Explanation: These are spectral editing sequences. In APT, CH and CH

    
     are positive (or negative depending on phase), while CH
    
    
    
    and C
    
    
    are inverted.
  • Solution: For pure SNR, stick to zgpg30. Use DEPT/APT only for structural assignment.

Q: The baseline is rolling/wavy. A: This is often due to the "acoustic ringing" of the probe or dead-time issues, common in low-frequency nuclei like 13C.

  • Fix: Apply Backward Linear Prediction (LP) to the first few points of the FID during processing.

  • Fix: Ensure your delay (D1) is sufficient for the decoupler duty cycle to not overheat the probe (though less likely to cause baseline roll than truncation).

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear NMR). Link

  • University of Ottawa NMR Facility. (2020). Optimized Default 13C Parameters. (Detailed analysis of Ernst Angle and NOE for 13C). Link

  • Reich, H. J. (2020).[1][6] The Nuclear Overhauser Effect. University of Wisconsin-Madison. (Mechanistic details of NOE enhancement). Link

  • Bruker BioSpin. (2023). User Manual: 1D Carbon Experiments. (Source for pulse program codes zgpg30 vs zgig). Link

Sources

Optimizing D-[2-13C]Galactose concentration for cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing D-[2-13C]Galactose for Metabolic Flux Analysis

Introduction: The Strategic Value of D-[2-13C]Galactose

Welcome to the technical guide for implementing D-[2-13C]Galactose in cell culture. Unlike ubiquitous glucose tracing, galactose tracing is a precision tool used for two distinct high-value objectives:

  • Forcing Oxidative Metabolism: Galactose enters glycolysis via the Leloir Pathway , bypassing the rate-limiting step of Hexokinase. This yields zero net ATP during glycolysis, forcing cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy. This "metabolic weaning" reveals mitochondrial defects often masked by the Warburg effect in high-glucose media.

  • Dissecting Pentose Phosphate Pathway (PPP) Flux: The [2-13C] isotopomer is critical for distinguishing flux between glycolysis and the PPP. Unlike [1-13C], which is decarboxylated (lost as CO2) in the oxidative PPP, the C2 label is retained, allowing precise mass isotopomer distribution analysis (MIDA) of downstream metabolites.

Module 1: Experimental Design & Media Formulation

Core Directive: The most common failure mode is Glucose Repression . If glucose is present in the media (even >0.5 mM), mammalian cells will preferentially consume it via the Crabtree effect, suppressing galactose uptake.

Optimization Table: Concentration Strategies
ParameterMetabolic Flux Analysis (MFA) Mitochondrial Stress Test Glycosylation Studies
D-[2-13C]Galactose Conc. 10 mM - 25 mM 10 mM 5 mM - 10 mM
Glucose Concentration 0 mM (Strict Requirement)< 0.5 mM (Trace/Permissive)5 mM - 10 mM (Dual Source)
Dialyzed FBS Required (Removes background Glc)RequiredOptional
Glutamine 2 mM - 4 mM (Anaplerotic support)4 mM (Critical energy source)Standard
Pyruvate 1 mM (Reduces initial stress)1 mMOptional

Expert Insight: For cost-efficiency in MFA, you do not need to maintain the high molarity (25mM) typical of glucose media. Galactose is consumed more slowly. A 10mM concentration is often sufficient for 24-48 hour labeling windows, significantly reducing isotope costs.

Module 2: The Adaptation Protocol (Step-Down Method)

Cells accustomed to high-glucose (25mM) "candy store" conditions will undergo metabolic collapse and apoptosis if abruptly switched to 100% Galactose. You must induce the expression of GLUT transporters and Leloir pathway enzymes (GALK1, GALT, GALE).

Visualization: Adaptation Workflow

AdaptationProtocol cluster_legend Critical Checkpoint Start Standard Culture (25mM Glucose) Step1 Phase 1 (24h) Mix: 10mM Glc + 10mM Gal Start->Step1 Wash PBS Step2 Phase 2 (24h) Low Glc: 2mM Glc + 10mM Gal Step1->Step2 Induce OXPHOS Step3 Phase 3 (Stabilization) 0mM Glc + 10mM Gal (Unlabeled) Step2->Step3 Full Switch Step3->Step3 2-3 Passages (Monitor Growth) Experiment Tracer Experiment 0mM Glc + 10mM [2-13C]Gal Step3->Experiment Add Isotope

Caption: Step-down adaptation protocol to prevent metabolic shock. Phase 2 is the critical bottleneck where slow-growing cells must be monitored closely.

Protocol Steps:

  • Phase 1 (Priming): Supplement standard media with 10mM unlabeled Galactose. This initiates basal expression of Galactokinase (GALK1).

  • Phase 2 (Weaning): Reduce Glucose to 2mM while maintaining 10mM Galactose. Cells are forced to utilize Galactose as Glucose becomes limiting.

  • Phase 3 (Stabilization): Switch to Glucose-free, 10mM Galactose medium (with dialyzed FBS). Maintain for 2-3 passages.

    • Self-Validation: Check viability.[1] If viability drops <80%, add 1mM Pyruvate or increase Glutamine to support the TCA cycle during the transition.

  • Experimental Phase: Replace unlabeled Galactose with D-[2-13C]Galactose only when cells show stable doubling times.

Module 3: Pathway Tracing & Atom Mapping

Understanding the fate of the Carbon-2 label is essential for interpreting your Mass Spec or NMR data.

Visualization: Leloir & PPP Atom Mapping

LeloirPathway Gal D-[2-13C]Galactose (Extracellular) Gal1P Galactose-1-P Gal->Gal1P GALK1 UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-P UDPGlc->G1P GALT G6P [2-13C]Glucose-6-P (Branch Point) G1P->G6P PGM Glycolysis Glycolysis (F6P -> Pyruvate) G6P->Glycolysis [2-13C] Retained OxPPP Oxidative PPP (Decarboxylation) G6P->OxPPP C1 Lost (CO2) [2-13C] becomes [1-13C]Ribose NonOxPPP Non-Oxidative PPP (Recycling) OxPPP->NonOxPPP NonOxPPP->Glycolysis Scrambled Label

Caption: The Leloir pathway feeds into G6P.[2] Crucially, [2-13C] is retained in the oxidative PPP, unlike [1-13C] which is lost as CO2.

Mechanistic Note: In the Oxidative PPP, Glucose-6-P dehydrogenase removes C1. If you used [1-13C]Galactose, the label would vanish as CO2. By using [2-13C]Galactose , the label shifts position to become [1-13C]Ribulose-5-P . This allows you to quantify the exact fraction of carbon entering the nucleotide synthesis pathway.

Module 4: Troubleshooting Guide

Q1: My cells stopped dividing after switching to Galactose media.

  • Cause: Energy crisis. Galactose metabolism yields 2 ATP per molecule, but the Leloir pathway consumes 2 ATP initially (net zero until it enters glycolysis). Cells relying on the Warburg effect (aerobic glycolysis) cannot generate ATP fast enough.

  • Fix: Ensure Glutamine is present (4mM). Glutamine provides anaplerotic carbon to the TCA cycle, driving ATP production via OXPHOS while the galactose pathway ramps up. Add 1mM Pyruvate to bypass glycolysis defects.

Q2: I see low isotopic enrichment (<50%) in intracellular metabolites.

  • Cause: Background Glucose contamination. Even "Glucose-Free" media can have glucose introduced via standard FBS (which contains ~5-10mM glucose).

  • Fix: You must use Dialyzed FBS (dFBS). Standard FBS will dilute your expensive tracer with unlabeled glucose, and cells will consume the unlabeled glucose first.

Q3: The label is appearing in unexpected positions in Lactate.

  • Cause: Extensive cycling through the Non-Oxidative Pentose Phosphate Pathway.

  • Fix: This is actually a data point, not an error. Use the ratio of M+1 to M+2 isotopomers in Lactate to calculate the rate of PPP recycling.

FAQ: Frequently Asked Questions

Q: Can I autoclave D-[2-13C]Galactose? A: No. Sugars can caramelize or degrade (Maillard reaction) at autoclave temperatures, especially in the presence of amino acids. Always prepare a 1M stock solution in cell-culture grade water and filter sterilize using a 0.22 µm PES membrane.

Q: Why is the media turning yellow/acidic faster with Galactose? A: Actually, it should be the opposite. Galactose metabolism is slower and produces less Lactate than Glucose. If your media is acidifying rapidly, check for bacterial contamination (bacteria love galactose) or ensure you aren't using an overly high concentration of Glutamine, which produces ammonia (alkaline) but can lead to secondary metabolic byproducts.

Q: Is D-[2-13C]Galactose toxic? A: The isotope itself is non-toxic. However, the accumulation of Galactose-1-Phosphate (if GALT enzyme activity is low in your specific cell line) can be toxic. This mimics clinical Galactosemia. Always verify your cell line's GALT expression levels in the Human Protein Atlas before starting.

References

  • NCI/NIH . (2024). Leloir Pathway and Galactose Metabolism in Cancer. National Library of Medicine. [Link]

  • Antoniewicz, M. R. (2013). 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. PubMed Central. [Link]

  • ResearchGate . (2018). Effect of replacing glucose with galactose on cell growth and ATP content. [Link][3][4][5][6]

  • Protocols.io . (2017).[1] Yeast/Cell Culture Galactose Induction Protocols. [Link]

  • Metallo, C. M., et al. (2011).[7] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]

Sources

Troubleshooting low isotopic enrichment in D-[2-13C]Galactose experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Technical Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your Mass Isotopomer Distribution (MID) data shows unexpectedly low fractional enrichment (M+n) in downstream metabolites like Pyruvate, Lactate, or Glutamate, despite using high-purity D-[2-13C]Galactose.

This is a common bottleneck in flux analysis. Unlike glucose, galactose metabolism via the Leloir Pathway is kinetically fragile and highly susceptible to competitive inhibition and isotopic dilution.

Below is your troubleshooting architecture.

Part 1: The Input Phase (Uptake & Competition)

The Problem: The most frequent cause of low enrichment is not the tracer itself, but the presence of unlabeled competitors in your media.

Q: I am using 10mM [2-13C]Galactose, but my intracellular enrichment is <5%. Why?

A: You likely have trace Glucose in your media or serum. Galactose enters the cell primarily via GLUT1 and GLUT2 (and GLUT3 in neurons/cancers). These transporters have a significantly higher affinity (lower


) for Glucose than Galactose. Even low concentrations of glucose (0.5 mM) can competitively inhibit galactose uptake by >80%.

The Protocol Fix:

  • Base Media: Use Glucose-Free DMEM or RPMI. Do not simply "leave out" glucose from a kit; buy specific glucose-free formulations to ensure other salts are balanced.

  • Serum is the Silent Killer: Standard Fetal Bovine Serum (FBS) contains ~7-8 mM unlabeled glucose. Adding 10% FBS introduces ~0.8 mM unlabeled glucose, which is enough to block your tracer.

    • Requirement: You must use Dialyzed FBS (dFBS) for at least 12–24 hours prior to and during the labeling pulse.

  • Glutamine Check: Ensure your Glutamine source is not degrading into Glutamate/Ammonium excessively, as this alters the carbon/nitrogen balance, though it affects uptake less than Glucose does.

Visualization: The Competitive Inhibition Landscape

GalactoseTransport cluster_cell Cytosol Ext_Gal Extracellular [2-13C]Galactose GLUT GLUT1 / GLUT2 Transporter Ext_Gal->GLUT High Km (Low Affinity) Ext_Glc Extracellular Glucose (Contaminant) Ext_Glc->GLUT Low Km (High Affinity) BLOCKS GAL UPTAKE Int_Gal Intracellular Galactose GLUT->Int_Gal Int_Glc Intracellular Glucose GLUT->Int_Glc

Caption: Glucose acts as a high-affinity competitive inhibitor at the GLUT transporter interface, effectively "locking out" the Galactose tracer.

Part 2: The Processing Phase (Metabolic Fate & Dilution)

The Problem: You see uptake, but downstream metabolites (e.g., Lactate M+1) are diluted.

Q: My Galactose is entering the cell, but Pyruvate/Lactate enrichment is still low. Is the label being lost?

A: It is likely being diluted by Glycogenolysis or diverted to the Pentose Phosphate Pathway (PPP).

Mechanism 1: The Glycogen Buffer (Dilution) Cells store glucose as glycogen. When you switch to Galactose (a less efficient fuel source), cells often panic and activate Glycogen Phosphorylase . This releases massive amounts of unlabeled Glucose-6-Phosphate (G6P) into the cytosol, which mixes with the [2-13C]G6P derived from your tracer.

  • Diagnostic: Check the M+0 (unlabeled) mass isotopomer of G6P. If it remains high despite long labeling times, you are fighting endogenous glycogen stores.

Mechanism 2: The [2-13C] Fate in PPP You must understand where the carbon goes.

  • Glycolysis: [2-13C]Gal

    
     [2-13C]G6P 
    
    
    
    [2-13C]F6P
    
    
    [2-13C]Pyruvate. Result: M+1 Pyruvate/Lactate.
  • Oxidative PPP: [2-13C]G6P enters PPP. The C1 carbon is lost as CO2. The C2 carbon (your label) becomes the C1 carbon of Ribulose-5-Phosphate .

    • Result: The label is retained in the pentose pool (for nucleotide synthesis). It does not disappear as CO2.

    • However: If that pentose recycles back to glycolysis (Non-oxidative PPP), the label position scrambles, potentially diluting the specific M+1 signal you expect in Lactate.

Visualization: The Leloir Pathway & Label Fate

LeloirFate Gal [2-13C]Galactose Gal1P Gal-1-P Gal->Gal1P GALK UDPGal UDP-Gal Gal1P->UDPGal GALT G6P [2-13C]G6P (The Hub) UDPGal->G6P GALE/PGM Pyruvate [2-13C]Pyruvate (M+1) G6P->Pyruvate Glycolysis Pentose [1-13C]Ribulose-5-P (Label Retained) G6P->Pentose Oxidative PPP CO2 CO2 (From C1 - Unlabeled) G6P->CO2 Decarboxylation Glycogen Glycogen Stores (Unlabeled) Glycogen->G6P Glycogenolysis (Massive Dilution)

Caption: The [2-13C] label is retained in both Glycolysis and PPP, but Glycogenolysis introduces unlabeled carbon that dilutes the pool.

Part 3: Analytical & Output (Data Processing)

Q: My Mass Spec signal is noisy, and M+1 is indistinguishable from background.

A: You may be failing to correct for Natural Abundance or suffering from Ion Suppression.

Troubleshooting Checklist:

  • Natural Abundance Correction: Carbon-13 occurs naturally (1.1%). If your enrichment is low (<5%), the natural M+1 signal of the metabolite will mask your tracer signal. You must use algorithms (e.g., IsoCor, Polylayer) to subtract the natural isotope envelope.

  • Ion Suppression (LC-MS): Galactose-1-Phosphate and Glucose-1-Phosphate co-elute on many HILIC columns. If you are not separating these isomers, the massive pool of one might suppress the ionization of the other.

  • Derivatization (GC-MS): If using GC-MS, ensure your MOX-TMS derivatization is complete. Incomplete derivatization leads to "split peaks" that ruin sensitivity.

Summary of Quantitative Expectations

If your experiment is working correctly, your data should resemble the "Target" column.

ParameterTarget ValueWarning SignRoot Cause
Media Glucose < 0.05 mM> 0.5 mMContaminated FBS or wrong media base.
Intracellular Gal High M+1Low M+1GLUT competition by Glucose.
G6P Enrichment ~80-90% of Media< 50% of MediaGlycogenolysis (Dilution).
Lactate M+1 Distinct PeakBaselineLabel diverted to Pentose pool or high dilution.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. Link

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism, 28(4), 594–606. Link

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. Link

  • Wamelink, M. M., et al. (2008). The structural validity of the pentose phosphate pathway. Journal of Inherited Metabolic Disease, 31(6), 703–717. Link

Dealing with overlapping peaks in mass spectrometry of 13C-labeled sugars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate metabolic flux analysis (MFA) relies on the precise determination of mass isotopomer distributions (MIDs). In 13C-labeled sugar analysis, "overlapping peaks" manifest in two distinct physical domains: Chromatographic Overlap (co-eluting isomers like glucose/galactose) and Spectral Overlap (isobaric interference or natural isotope abundance). This guide provides a root-cause analysis and validated workflows to resolve these conflicts.

Part 1: Chromatographic Resolution (Pre-MS)

Q1: My glucose and galactose peaks are co-eluting. How can I separate these isomers?

Diagnosis: Glucose and galactose are epimers (differing only at C4). In standard Reverse Phase (C18) LC, they often co-elute. In GC-MS, they can form multiple anomeric peaks (α- and β-pyranose, furanose forms) that clutter the chromatogram.

Solution Protocol:

  • LC-MS Users: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or High-Performance Anion-Exchange Chromatography (HPAEC) .

    • Why: HILIC separates based on polarity and hydrogen bonding, providing superior resolution for hydrophilic sugars compared to C18.

    • Column Recommendation: Amide-functionalized HILIC columns are the gold standard for reducing on-column anomerization.

  • GC-MS Users: Change your derivatization strategy to Methoximation-TMS (MeOx-TMS) .

    • Mechanism:[1][2] Standard silylation (BSTFA/MSTFA) locks sugars in their cyclic forms, creating up to 4 peaks per sugar (α/β-pyranose, α/β-furanose). Methoximation opens the ring structure first, locking the aldehyde/ketone group.

    • Result: Reduces the signal to exactly two peaks per sugar (syn and anti isomers), significantly clearing the chromatogram window.

Table 1: Derivatization Strategy Comparison for GC-MS

MethodReagentsPeaks per SugarProsCons
Silylation Only MSTFA or BSTFA2–4 (Anomers)Simple, one-step.Severe chromatogram crowding; peak integration errors.
Methoximation-TMS MeOx + MSTFA2 (Syn/Anti)Recommended. Clean separation of Glc/Gal.Two-step reaction; requires pyridine removal.
Alditol Acetates NaBH4 + Acetic Anh.1Single peak; simplest integration.Destroys ring structure; loses C1 vs C6 positional info.

Part 2: Mass Spectral Resolution & Isotopologue Deconvolution

Q2: My labeled isotopologues look skewed. How do I correct for "Natural Abundance"?

Diagnosis: You are observing the "Matrix Effect" of Derivatization . In GC-MS, you add carbons via the derivatization agent (e.g., TMS adds 3 carbons per -OH group). These added carbons have their own natural 1.1% 13C abundance. This "dilutes" your tracer signal and shifts the mass distribution vector (MDV) to higher masses, creating false M+1/M+2 overlaps.

The Correction Workflow: You cannot simply subtract a blank. You must use a mathematical correction matrix (inverse matrix method).

Step-by-Step Protocol:

  • Define the Molecule: Determine the formula of the derivatized fragment (e.g., Glucose-Pentakis-TMS is C21H52O6Si5, not C6H12O6).

  • Input into Software: Use validated algorithms like IsoCor or Polymid (see references).

  • Algorithm Logic:

    • Let

      
       be the observed vector.
      
    • Let

      
       be the correction matrix for natural abundance (tracer + derivative carbons).
      
    • Calculate

      
      .
      
Q3: I see "Isobaric Interference" at high mass resolution. What is happening?

Diagnosis: In high-resolution MS (Orbitrap/FT-ICR), you may see peaks that differ by small mass defects (e.g., overlapping 13C vs 15N or 2H isotopes).

  • Example: [M+H]+ for a 13C1-labeled molecule vs. an unlabeled molecule with one 15N atom.

  • Mass Difference: 13C - 12C = 1.00335 Da; 15N - 14N = 0.99703 Da.

Troubleshooting Guide:

  • Resolution Check: Ensure your instrument resolution (R) is > 100,000 at m/z 200 to resolve these fine structures.

  • Chromatographic Check: If resolution is insufficient, rely on retention time. 15N-labeled contaminants (like amino acids co-extracting with sugars) often elute differently than neutral sugars in HILIC.

Part 3: Visualized Workflows

Workflow 1: Decision Tree for Overlapping Peaks

Troubleshooting Start Problem: Overlapping Peaks Type Identify Overlap Type Start->Type Chrom Chromatographic Overlap (Same m/z, different structure) Type->Chrom Co-elution Spec Spectral Overlap (Mass Interference) Type->Spec Complex Spectrum Isomers Isomers? (e.g., Glc vs Gal) Chrom->Isomers Anomers Anomers? (Multiple peaks for one sugar) Chrom->Anomers Sol_Col Solution: Switch to HILIC or HPAEC Isomers->Sol_Col Sol_Deriv Solution: Use MeOx-TMS (Locks ring opening) Anomers->Sol_Deriv NatAb Natural Abundance Artifacts Spec->NatAb Isobar Isobaric Ions (e.g., 15N vs 13C) Spec->Isobar Sol_Soft Solution: Matrix Correction (IsoCor/Polymid) NatAb->Sol_Soft Sol_Res Solution: Increase Resolution (>100k) or MS/MS Isobar->Sol_Res

Caption: Decision tree for isolating the source of peak overlap (Chromatographic vs. Spectral) and selecting the appropriate resolution strategy.

Workflow 2: The "Golden Path" for 13C-Sugar Analysis

Workflow Sample Cell/Tissue Extract Deriv Derivatization (MeOx-TMS) Sample->Deriv Dry & React Sep GC Separation (DB-5MS Column) Deriv->Sep Inject MS MS Acquisition (SIM Mode) Sep->MS Elute Process Data Processing (Natural Abundance Correction) MS->Process Raw Data

Caption: The standard validated workflow for GC-MS analysis of 13C-labeled sugars to minimize overlap and maximize data integrity.

References

  • Schierbeek, H., et al. (2009).[3] Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques. Rapid Communications in Mass Spectrometry.[3] Link

  • Jennings, E.Q., et al. (2025).[4] Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH/PubMed. Link

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[1][2] Bioinformatics. Link

  • Alonso, A., et al. (2011). Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides.[5] Journal of Proteomics.[5] Link

  • Pietzke, M., et al. (2014). Decoding the dynamics of cellular metabolism and the action of 3-bromopyruvate and 2-deoxyglucose using pulsed stable isotope-resolved metabolomics. Cancer & Metabolism.[4] Link

Sources

Technical Support Center: Metabolite Extraction & Cell Lysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing metabolite extraction. It prioritizes simultaneous quenching and lysis , a method superior to sequential processing for preserving labile metabolites (e.g., ATP, NADPH).

Topic: Ensuring Complete Cell Lysis for Accurate Metabolite Extraction Version: 2.0 (High-Sensitivity Protocol)

Core Philosophy: The "Goldilocks" Lysis

In metabolomics, "complete lysis" is a misnomer if it destroys the analyte. Unlike genomic DNA extraction, where aggressive disruption is acceptable, metabolomics requires a balance. You must disrupt the cell envelope completely while preventing:

  • Enzymatic Turnover: Metabolism turns over in milliseconds. Lysis must be instantaneous.

  • Thermal Degradation: Heat from mechanical lysis (sonication/bead-beating) destroys heat-labile compounds.

  • Chemical Modification: Oxidation or acid-catalyzed hydrolysis during slow extraction.

The Golden Rule: For 90% of metabolomics applications, cold solvent extraction (simultaneous quenching and lysis) is superior to mechanical lysis followed by extraction.

Method Selection: The Decision Matrix

Do not default to sonication. Use this logic flow to select your lysis method.

LysisSelection Start Start: Sample Type CellType Cell Structure? Start->CellType Mammalian Mammalian/No Wall CellType->Mammalian Walled Walled (Bacteria/Yeast/Plant) CellType->Walled Adherent Adherent? Mammalian->Adherent Suspension Suspension? Mammalian->Suspension Tough Tough Wall? (G+, Yeast) Walled->Tough Soft Soft Wall? (G-) Walled->Soft M_Scrape Method A: Cold Solvent Scrape (Simultaneous Quench/Lyse) Adherent->M_Scrape Prevent leakage M_Filter Method B: Fast Filtration + Cold Solvent Extraction Suspension->M_Filter Remove media M_Bead Method C: Cryogenic Bead Beating (Pre-cooled -80°C) Tough->M_Bead Mechanical assist needed M_Solvent Method D: 40:40:20 Solvent Mix (Chemical Lysis) Soft->M_Solvent Solvent sufficient

Figure 1: Decision matrix for selecting the lysis method based on cellular structural integrity and adherence phenotype.

Critical Protocols & Workflows

Protocol A: The "Rabinowitz" Cold Solvent Extraction (Standard)

Best for: Adherent mammalian cells, Gram-negative bacteria. Mechanism: Uses a specific solvent ratio to disrupt membranes and precipitate proteins while maintaining a polarity index that solubilizes both hydrophilic (ATP) and hydrophobic (Lipid) metabolites.

Reagents:

  • Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 0.1 M Formic Acid.[1][2]

  • Temperature: Pre-cooled to -20°C or -80°C.

Step-by-Step:

  • Quench: Rapidly aspirate media. Do NOT wash with PBS (unless using specific rapid-wash protocols), as this causes metabolite leakage.

  • Lyse: Immediately add 1 mL of cold Extraction Solvent per

    
     cells (or 10 cm dish).
    
  • Harvest: Scrape cells with a polyethylene lifter (keep dish on dry ice).

  • Extract: Transfer slurry to a pre-cooled tube. Vortex at 4°C for 10 min.

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C.

  • Recover: Transfer supernatant to a new glass vial.

Protocol B: Cryogenic Bead Beating

Best for: Yeast, Gram-positive bacteria, Plant tissue. Mechanism:[1] Mechanical shear force combined with thermal protection.

  • Prepare: Load sample into tubes with zirconia/silica beads (0.5 mm for yeast/bacteria).

  • Cryo-Lock: Add cold extraction solvent.[3] Flash freeze the entire tube in liquid nitrogen.

  • Disrupt: Bead beat for 30 seconds.

  • Cool: Return to liquid nitrogen or dry ice for 1 minute.

  • Repeat: 3-5 cycles. Never let the sample temperature rise above 0°C.

Troubleshooting Guide (Q&A)

Issue: Incomplete Lysis vs. Metabolite Loss

Q: My total ion current (TIC) is low. Did I fail to lyse the cells, or did I degrade the metabolites? A: This is a classic dilemma. Use the "Second Extraction Test" to diagnose.

  • The Test: Take the pellet from your first centrifugation (Step 5 above). Resuspend it in fresh solvent and repeat the extraction. Analyze this "second fraction" separately.

  • Interpretation:

    • If Fraction 2 contains >30% of the signal of Fraction 1: Incomplete Lysis. Your first step was too gentle. Switch to bead beating or increase solvent volume.

    • If Fraction 2 is empty (<5% signal) but Fraction 1 is still low: Degradation or Ion Suppression. You lysed the cells, but the metabolites were lost (oxidation) or the mass spec is suppressed by salts/lipids.

Issue: Viscous Lysates (The "Snot" Effect)

Q: After adding solvent, my sample became a gooey blob that won't pipette. What happened? A: You lysed the cells too well. That "goo" is genomic DNA (gDNA) released from the nucleus.

  • The Fix: Do not add DNase (enzymes are active and will metabolize your sample).

  • The Solution: Mechanical shearing. Vortex vigorously or pass the lysate through a syringe needle (26G) while keeping it cold. The shear forces will break the gDNA strands and reduce viscosity without affecting small molecules.

Issue: Variability in Adherent Cells

Q: My replicates have high CV% (>30%). I suspect the scraping step. A: Scraping is notoriously variable.

  • Diagnosis: Check protein content in the leftover pellet. If protein amounts vary, your scraping efficiency varies.

  • Correction: Normalize metabolite intensity to Total Protein Content (BCA assay on the pellet) or DNA Content . Do not normalize to "cell count" pre-lysis, as cell loss during washing/scraping is the source of error.

Self-Validation: How to Trust Your Data

Every experiment must include internal validity checks. Do not wait for the Mass Spec results to know if lysis worked.

Validation CheckpointMethodSuccess Criteria
1. Visual Lysis Check Phase Contrast MicroscopyTake 2 µL of lysate before centrifugation. You should see zero intact cells. If you see "ghosts" (empty membranes), lysis is successful.
2. The "Energy Charge" LC-MS Targeted CheckCalculate the Adenylate Energy Charge:

. Value must be > 0.8 . If < 0.6, metabolism was not quenched fast enough (ATP hydrolyzed to ADP/AMP).
3. Internal Standard Recovery SpikingAdd

-labeled standards (e.g.,

-Glutamine) to the solvent before lysis. Recovery should be 80-120% . If low, you have matrix effects or adsorption issues.

Visualizing the Metabolic Pathway of Lysis Failure

Understanding why lysis fails helps prevent it.

LysisFailure Start Lysis Event Slow Slow Quenching (> 5 seconds) Start->Slow Heat Heat Generation (Sonication) Start->Heat Incomplete Incomplete Disruption (Tough Wall) Start->Incomplete ATP_Loss ATP Hydrolysis (ATP -> ADP -> AMP) Slow->ATP_Loss Enzymes Active Oxidation Metabolite Oxidation (GSH -> GSSG) Heat->Oxidation Thermal Stress Low_Yield Low Yield (Metabolites trapped) Incomplete->Low_Yield Physical Barrier Result_Bad Invalid Biological Conclusion ATP_Loss->Result_Bad Oxidation->Result_Bad Low_Yield->Result_Bad

Figure 2: Causal pathways leading from improper lysis techniques to invalid metabolomic data.

References

  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. (Definitive guide on 40:40:20 solvent ratios and degradation).

  • Sellick, C. A., et al. (2011).[4][5] "Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling." Nature Protocols. (Protocol for suspension cells and quenching).[6][7]

  • Dietmair, S., et al. (2010).[4] "Metabolite profiling of CHO cells: comparison of extraction methods." Journal of Biotechnology. (Comparison of cold methanol vs. other methods).

  • Villas-Bôas, S. G., et al. (2005).[3] "Mass spectrometry in metabolome analysis." Mass Spectrometry Reviews. (Overview of lysis methods for different cell types).

Sources

Best practices for quenching metabolism in D-[2-13C]Galactose experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isotope Tracing Experiments. This guide provides best practices and troubleshooting advice for quenching metabolism in D-[2-13C]Galactose experiments, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your metabolic studies.

Introduction to Metabolic Quenching in Isotope Tracing

Metabolic quenching is a critical step in metabolomics that aims to instantly halt all enzymatic activity, providing a snapshot of the metabolic state of a biological system at a specific time point.[1][2][3] In D-[2-13C]Galactose tracing experiments, where the labeled carbon is rapidly incorporated into various downstream metabolites, inefficient quenching can lead to significant artifacts and misinterpretation of metabolic fluxes. The ideal quenching method should be rapid, prevent leakage of intracellular metabolites, and not interfere with downstream analytical techniques.[2][4]

This guide will walk you through the intricacies of choosing and implementing the most effective quenching strategy for your specific experimental setup.

Understanding D-[2-13C]Galactose Metabolism

To effectively quench metabolism, it is essential to understand the metabolic fate of D-[2-13C]Galactose. Galactose primarily enters cellular metabolism through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis and other central carbon metabolic pathways.[5][6]

The initial steps of the Leloir pathway are rapid, meaning that any delay in quenching will result in the labeled carbon from D-[2-13C]Galactose being distributed among various downstream metabolites, obscuring the true metabolic state at the time of sampling.

Below is a diagram illustrating the entry of D-[2-13C]Galactose into the central carbon metabolism.

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-[2-13C]Galactose_ext D-[2-13C]Galactose D-[2-13C]Galactose_int D-[2-13C]Galactose D-[2-13C]Galactose_ext->D-[2-13C]Galactose_int Transport Galactose-1-P Galactose-1-Phosphate D-[2-13C]Galactose_int->Galactose-1-P Galactokinase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT Glucose-1-P Glucose-1-Phosphate UDP-Galactose->Glucose-1-P UDP-Glucose UDP-Glucose UDP-Glucose->UDP-Galactose GALE Glycolysis Glycolysis & Central Carbon Metabolism Glucose-1-P->Glycolysis

Caption: The Leloir Pathway for D-[2-13C]Galactose Metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful quenching in D-[2-13C]Galactose experiments?

A1: Speed. Given the rapid turnover of galactose in the Leloir pathway, the time between removing the cells from their culture environment and completely halting all enzymatic activity must be minimized. Any delay will lead to a shift in the isotopic enrichment of downstream metabolites, compromising the accuracy of your flux analysis.

Q2: Can I use the same quenching method for both adherent and suspension cells?

A2: Not necessarily. The optimal quenching method depends on the cell type. Adherent cells grown in monolayers require different handling than suspension cells. For adherent cells, it is crucial to remove the culture medium and quench directly on the plate to avoid the metabolic stress and alterations caused by detachment methods like trypsinization.[7][8] Suspension cells can be rapidly separated from the medium by centrifugation or filtration before quenching.[9]

Q3: What are the most common quenching agents and which one should I choose?

A3: The most common quenching agents are cold organic solvents (like methanol or acetonitrile), cold isotonic solutions (like saline), and liquid nitrogen.[4]

  • Cold Methanol (-20°C to -80°C): Widely used and effective. However, it can cause leakage of intracellular metabolites, so the concentration and temperature must be optimized.[2][10][11] For many cell types, a 60-80% methanol solution is a good starting point.

  • Liquid Nitrogen: Offers the fastest possible freezing of cells, effectively stopping metabolism.[1][8][12] This method is excellent for adherent cells, as liquid nitrogen can be directly added to the culture dish.[8] For suspension cells, it is often combined with fast filtration.[12]

  • Cold Saline: Can be effective for some cell types and minimizes metabolite leakage.[9][11] However, its quenching efficiency might be lower than that of cold methanol or liquid nitrogen.

The choice depends on your specific cell type and experimental setup. We recommend validating your chosen method to ensure it effectively quenches metabolism without causing significant metabolite leakage.

Q4: How can I be sure my quenching method is working effectively?

A4: Validation is key. A common method is to measure the adenylate energy charge (AEC), which is the ratio of ATP, ADP, and AMP concentrations. A high AEC (typically >0.85) indicates that the cells were metabolically active at the time of quenching and that the process was rapid enough to preserve this state. Another approach is to add a 13C-labeled tracer immediately before quenching and measure its incorporation into downstream metabolites. Minimal incorporation indicates effective quenching.[13]

Troubleshooting Guide

Problem 1: Low signal or missing metabolites in my final analysis.
  • Possible Cause 1: Metabolite Leakage During Quenching.

    • Explanation: Cold organic solvents like methanol can permeabilize the cell membrane, leading to the loss of intracellular metabolites into the quenching solution.[2][4] This is particularly problematic with lower concentrations of methanol or prolonged exposure.[2][10]

    • Solution:

      • Optimize Methanol Concentration: Test different methanol concentrations (e.g., 40%, 60%, 80%) to find the optimal balance between quenching efficiency and membrane integrity for your specific cell type.[10][14]

      • Reduce Contact Time: Process the samples as quickly as possible after adding the quenching solution.[2][10]

      • Consider an Alternative Quenching Agent: If leakage persists, try a different method like rapid filtration followed by liquid nitrogen quenching, which can minimize contact with solvents that cause leakage.[12][15]

      • Analyze the Supernatant: To confirm leakage, analyze the quenching solution for the presence of intracellular metabolites.

  • Possible Cause 2: Inefficient Extraction.

    • Explanation: After quenching, the metabolites need to be efficiently extracted from the cells. The choice of extraction solvent and method is crucial.

    • Solution:

      • Use a Biphasic Extraction: A common and effective method is to use a mixture of methanol, chloroform, and water to separate polar metabolites from lipids.

      • Ensure Complete Cell Lysis: Use methods like probe sonication or bead beating to ensure complete disruption of the cell membrane for maximal metabolite recovery.

Problem 2: Inconsistent results between replicates.
  • Possible Cause 1: Variable Quenching Time.

    • Explanation: Even a few seconds of difference in the time it takes to quench each sample can lead to significant variations in the isotopic labeling patterns, especially with a rapidly metabolized tracer like D-[2-13C]Galactose.

    • Solution:

      • Standardize the Workflow: Practice the quenching procedure to ensure it can be performed consistently and rapidly for all samples.

      • Use a Multi-channel Pipette or Automated System: For quenching multiple wells of a culture plate simultaneously, a multi-channel pipette can ensure consistent timing.

  • Possible Cause 2: Incomplete Removal of Extracellular Medium.

    • Explanation: Residual culture medium containing the labeled galactose can contaminate the intracellular metabolite pool, leading to artificially high enrichment values.

    • Solution:

      • Rapid Washing Step: For adherent cells, perform a very quick wash with ice-cold phosphate-buffered saline (PBS) or an isotonic solution immediately before quenching.[4][7] The key is to be extremely fast to avoid perturbing the intracellular metabolic state.

      • Fast Filtration for Suspension Cells: For suspension cultures, fast filtration is an effective way to separate the cells from the medium before quenching.[3][16]

Recommended Protocols

Protocol 1: Rapid Liquid Nitrogen Quenching for Adherent Cells

This protocol is ideal for adherent cells as it is extremely fast and minimizes the risk of metabolite leakage.[8]

Materials:

  • Culture plates with adherent cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Cell scraper

  • Pre-chilled extraction solvent (e.g., 80% methanol)

Procedure:

  • Place the culture plate on a surface that can withstand liquid nitrogen.

  • Aspirate the culture medium completely.

  • Immediately and very quickly, wash the cells with a small volume of ice-cold PBS. Aspirate the PBS completely. This step should take no more than a few seconds.

  • Immediately pour liquid nitrogen directly onto the cells in the culture dish. The cells will freeze instantly.

  • Allow the liquid nitrogen to evaporate.

  • Add pre-chilled extraction solvent to the plate.

  • Use a cell scraper to scrape the frozen cells into the extraction solvent.

  • Collect the cell extract into a pre-chilled tube for further processing.

Adherent_Cell_Quenching A Aspirate Medium B Rapid Wash with Ice-Cold PBS A->B C Aspirate PBS B->C D Add Liquid Nitrogen C->D E Evaporate Liquid Nitrogen D->E F Add Pre-chilled Extraction Solvent E->F G Scrape and Collect Cells F->G

Caption: Workflow for Liquid Nitrogen Quenching of Adherent Cells.

Protocol 2: Fast Filtration and Cold Methanol Quenching for Suspension Cells

This method is highly efficient for suspension cells, allowing for rapid separation from the culture medium and effective quenching.[16][17]

Materials:

  • Suspension cell culture

  • Filtration apparatus with a suitable filter membrane (e.g., 0.45 µm pore size)

  • Vacuum pump

  • Pre-chilled 80% methanol (-80°C)

  • Forceps

Procedure:

  • Set up the filtration apparatus and pre-wet the filter with a small amount of culture medium.

  • Quickly transfer a defined volume of the cell suspension to the filter apparatus under vacuum.

  • As soon as the medium has passed through the filter, immediately wash the cells on the filter with a small volume of ice-cold PBS (optional, but recommended for removing residual medium).

  • Immediately after the wash, use pre-chilled forceps to quickly transfer the filter with the cells into a tube containing pre-chilled 80% methanol.

  • Vortex vigorously to dislodge the cells from the filter and ensure complete quenching and extraction.

Suspension_Cell_Quenching A Transfer Cell Suspension to Filter B Apply Vacuum A->B C Optional: Rapid Wash with Ice-Cold PBS B->C D Transfer Filter to Cold Methanol C->D E Vortex for Extraction D->E

Caption: Workflow for Fast Filtration Quenching of Suspension Cells.

Comparative Summary of Quenching Methods

MethodCell TypeAdvantagesDisadvantages
Cold Methanol Adherent & SuspensionSimple, effective quenching.Potential for metabolite leakage if not optimized.[2][11]
Liquid Nitrogen Primarily AdherentExtremely rapid, minimizes leakage.[8]Can be cumbersome for suspension cells without filtration.
Fast Filtration SuspensionRapid separation of cells from medium, reduces contamination.[16]Requires specialized equipment, potential for cell stress on the filter.
Cold Saline Adherent & SuspensionMinimizes metabolite leakage.[11]May have lower quenching efficiency compared to other methods.

Final Recommendations

For D-[2-13C]Galactose experiments, we strongly recommend prioritizing the speed of quenching. For adherent cells, direct quenching on the plate with liquid nitrogen is the superior method. For suspension cells, fast filtration followed by quenching in cold methanol offers a robust and reliable workflow.

Always remember to validate your chosen quenching method for your specific cell line and experimental conditions to ensure the highest quality data for your metabolic flux analysis.

References

  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. (2022). OSTI.GOV. [Link]

  • Wahrheit, J., & Heinzle, E. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology, 1104, 211-21. [Link]

  • Lai, K., Langley, S. D., Khwaja, F. W., Schofield, L. R., & Guri, A. J. (2000). Pathways of Galactose Metabolism by Galactosemics: Evidence for Galactose Conversion to Hepatic UDPglucose. Pediatric Research, 47(4), 511-517. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (2015). PMC - NIH. [Link]

  • Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. BMC Bioinformatics, 7, 399. [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. [Link]

  • Zhang, X., & Li, L. (2022). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au, 2(5), 1146-1155. [Link]

  • Rathnasingh, C., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites, 8(4), 72. [Link]

  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. (2022). OSTI.GOV. [Link]

  • Teng, Q., et al. (2009). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 5(2), 199-207. [Link]

  • de Jonge, L. P., et al. (2012). Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum. Metabolomics, 8(2), 224-234. [Link]

  • Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2022). PMC - NIH. [Link]

  • Lorenz, M. A., et al. (2011). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Analytical Chemistry, 83(11), 4219-4225. [Link]

  • Wahrheit, J., et al. (2014). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Biotechnology Journal, 9(2), 287-294. [Link]

  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. (2017). YouTube. [Link]

  • Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. (2018). ScienceDirect. [Link]

  • Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome. (2019). ACS Publications. [Link]

  • Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. (2020). PubMed. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-835. [Link]

  • Chandramouli, V., & Schumann, W. C. (2014). Galactose and Galactose Tracers in Metabolic Studies. In Comprehensive Glycoscience (pp. 637-649). Royal Society of Chemistry. [Link]

  • Automated fast filtration and on-filter quenching improve the intracellular metabolite analysis of microorganisms. (2019). ResearchGate. [Link]

  • Welling, L., & Bernstein, L. E. (2018). Galactose metabolism and health. Current Opinion in Clinical Nutrition and Metabolic Care, 21(4), 299-304. [Link]

  • Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. (2022). Frontiers. [Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. (2014). ACS Publications. [Link]

  • Leloir pathway. (n.d.). Wikipedia. [Link]

  • Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. (2022). bioRxiv. [Link]

  • Galactose Metabolism Mnemonic | USMLE Preview. (2020). YouTube. [Link]

Sources

Technical Guide: Mitigating Matrix Effects in D-[2-13C]Galactose LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Paradox

D-[2-13C]Galactose is a critical stable isotope tracer used to assess liver function (Galactose Elimination Capacity) and metabolic flux. However, its analysis presents a "Polarity Paradox":

  • High Polarity: As a monosaccharide, it is poorly retained on standard C18 columns, eluting in the void volume where matrix suppression (salts, proteins) is most severe.

  • Isomeric Interference: It shares an identical mass and fragmentation pattern with Glucose (except for the isotopic shift), requiring rigorous chromatographic resolution.

  • Ionization Efficiency: Underivatized neutral sugars ionize poorly in ESI, often requiring adduct formation (

    
    , 
    
    
    
    ) which is notoriously unstable and susceptible to matrix effects (ME).

This guide provides a validated workflow to diagnose, quantify, and eliminate matrix effects, ensuring data integrity for FDA/EMA-compliant bioanalysis.

Module 1: Diagnosing Matrix Effects

Before optimization, you must map the "suppression zones" of your biological matrix.

Protocol A: Post-Column Infusion (PCI)

Qualitative Assessment This method visualizes exactly where in the chromatogram the matrix suppresses or enhances the signal.[1]

Workflow Diagram:

PCI_Workflow LC_Pump LC Pump (Gradient Elution) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Syringe Syringe Pump (Infusing D-[2-13C]Galactose) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS Data Result: Baseline Perturbation MS->Data

Caption: Figure 1. Post-Column Infusion (PCI) setup.[1][2] A constant flow of analyte is mixed with the eluent from a blank matrix injection to visualize suppression zones.[1]

Step-by-Step:

  • Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the MS source.

  • Infusate: Prepare D-[2-13C]Galactose (100 ng/mL) in mobile phase. Infuse at 5–10 µL/min.

  • Injection: Inject a processed blank matrix (e.g., plasma extracted via protein precipitation).

  • Analysis: Monitor the MRM transition for D-[2-13C]Galactose.

  • Interpretation:

    • Stable Baseline: No matrix effect.

    • Dip (Negative Peak): Ion suppression (co-eluting interferents).[1]

    • Rise (Positive Peak): Ion enhancement.

    • Action: If the analyte elutes during a "Dip," you must modify chromatography or sample prep.

Protocol B: Post-Extraction Spike (PES)

Quantitative Assessment Calculates the Matrix Factor (MF) according to EMA/FDA guidelines.

Formula:



  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression (e.g., 0.8 = 20% suppression).

  • MF > 1: Ion enhancement.

Acceptance Criteria: The CV of the IS-normalized Matrix Factor calculated from 6 different lots of matrix should be ≤ 15% .

Module 2: The Solution – Derivatization

Direct analysis of underivatized galactose is prone to severe matrix effects. PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization is the industry gold standard for three reasons:

  • Hydrophobicity: Adds non-polar groups, allowing retention on C18 columns (moving analyte away from the void volume).

  • Sensitivity: Increases ESI efficiency by 10–100 fold.

  • Separation: Enhances resolution between Galactose and Glucose isomers.

PMP Derivatization Protocol

Validated for Human Plasma

StepActionCritical Technical Note
1. Extraction Mix 50 µL Plasma + 150 µL Methanol (containing IS). Vortex, Centrifuge (12,000g, 10 min).Removes proteins that would clog the column.
2. Evaporation Transfer supernatant. Evaporate to dryness under

at 40°C.
Water interferes with the PMP reaction efficiency.
3. Reaction Add 100 µL 0.5M PMP (in methanol) + 100 µL 0.3M NaOH .Basic pH is required for the nucleophilic attack.
4. Incubation Heat at 70°C for 30–60 min .Ensure caps are tight to prevent evaporation.
5. Neutralization Add 100 µL 0.3M HCl .Neutralization stops the reaction and stabilizes the derivative.
6. Cleanup Add 1 mL Chloroform. Vortex. Discard organic (bottom) layer. Repeat x2.Crucial: Removes excess PMP reagent which causes severe source contamination.
7. Injection Inject the aqueous (top) layer.The bis-PMP-Galactose derivative stays in the aqueous phase.

Module 3: Chromatographic Strategy

Separating D-[2-13C]Galactose from endogenous Glucose is non-negotiable.

Recommended Method: PMP-Derivatized Reverse Phase
  • Column: High-strength Silica C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.5) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 15% B

    • 1-8 min: 15% -> 25% B (Shallow gradient is key for isomer separation)

    • 8-10 min: 95% B (Wash)

  • Why this works: The PMP derivatives of Glucose and Galactose have distinct stereochemistry that interacts differently with the C18 stationary phase, typically yielding baseline resolution (

    
    ).
    
Alternative: HILIC (Underivatized)

Use only if derivatization is impossible.

  • Column: Amide-HILIC (e.g., Waters BEH Amide).

  • Condition: High organic start (80% ACN), pH > 9 (using Ammonium Hydroxide) to favor deprotonation or adduct stability.

  • Risk: Matrix salts often co-elute with sugars in HILIC, leading to higher suppression (MF < 0.5) compared to the PMP-C18 method.

Module 4: Internal Standard Selection

Since your analyte is D-[2-13C]Galactose , you cannot use a generic "13C-Galactose" if it overlaps.

Decision Logic for IS:

IS_Selection Start Select Internal Standard (IS) Q1 Is U-13C6-Galactose available? Start->Q1 Best USE: U-13C6-Galactose (Mass shift +6 Da) Ideal correction. Q1->Best Yes Q2 Is Deuterated Galactose (e.g., 1-D-Gal) available? Q1->Q2 No Option2 USE: D-Galactose-1-d (Mass shift +1 Da) Risk: Cross-talk with analyte. Q2->Option2 Yes Option3 USE: Structural Isomer (e.g., 13C-Glucose) Q2->Option3 No Warning WARNING: Isomers may not co-elute perfectly. Matrix correction will be poor. Option3->Warning

Caption: Figure 2. Internal Standard Selection Logic. U-13C6-Galactose is the preferred IS to avoid isotopic interference with the D-[2-13C]Galactose analyte.

Recommendation: Use U-13C6-Galactose (Universally labeled).

  • Analyte Mass (PMP derivative): ~512 m/z (Variable based on adduct).

  • IS Mass (PMP derivative): +5 Da shift relative to analyte (since analyte is +1, U-13C6 is +6).

  • Why: It co-elutes perfectly with the analyte, experiencing the exact same matrix effect at the exact same time, allowing for mathematical cancellation of the suppression.

FAQ: Troubleshooting Common Issues

Q: My PMP-Galactose peaks are splitting.

  • Cause: pH mismatch between sample diluent and mobile phase, or injection solvent is too strong (too much organic).

  • Fix: Dissolve the final residue in Mobile Phase A (Initial conditions) rather than pure methanol.

Q: I see a huge drop in sensitivity after 50 injections.

  • Cause: PMP reagent buildup in the MS source.

  • Fix: Ensure the Chloroform LLE step (Step 6 in Protocol) is performed vigorously. Use a divert valve to send the first 1-2 minutes of the run (containing excess salts/reagents) to waste.

Q: Can I use Fucose as an Internal Standard?

  • Answer: Only as a last resort. Fucose is a structural analog, not an isotope. It will elute at a different time than Galactose and will not experience the same matrix suppression, failing to correct for "local" matrix effects.

References

  • Assessment of Matrix Effects (EMA/FDA Guidelines)

    • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA), 2011.
    • Source:

  • Post-Column Infusion Methodology

    • Bonfiglio, R., et al. "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds.
    • Source:

  • PMP Derivatization for Monosaccharides

    • Honda, S., et al. "High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry, 1989.
    • Source:

  • Galactose/Glucose Separation Strategies

    • Struys, E. A., et al. "Determination of free D-galactose and D-galactose 1-phosphate in blood spots by LC-MS/MS." Journal of Chromatography B, 2023.[3] (Contextual adaptation for 13C tracers).

    • Source: (General reference for method type)

  • Matrix Effect in LC-MS/MS

    • Taylor, P. J. "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Biochemistry, 2005.
    • Source:

Sources

Validation & Comparative

A Researcher's Guide to Metabolic Flux Analysis: Comparing D-[2-13C]Galactose and [U-13C]Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two stable isotope tracers, D-[2-13C]Galactose and [U-13C]glucose, for metabolic flux analysis (MFA). It is designed for researchers, scientists, and drug development professionals seeking to quantify intracellular metabolic fluxes and gain a deeper understanding of cellular physiology in health and disease.

The Power of 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions, offering a detailed snapshot of cellular metabolism.[1][2] By introducing a substrate labeled with the stable isotope 13C, researchers can trace the journey of carbon atoms through various metabolic pathways.[1][2][3] The distribution of these isotopes in downstream metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This information, coupled with a stoichiometric model of cellular metabolism, enables the precise calculation of metabolic fluxes. The reprogramming of energy metabolism is a recognized hallmark of numerous diseases, including cancer.[5] 13C-MFA provides a dynamic, systems-level tool to map the flow of carbon through entire biochemical networks, yielding crucial insights for understanding disease mechanisms and developing targeted therapeutics.[5]

[U-13C]glucose: The Workhorse of Metabolic Flux Analysis

Uniformly labeled glucose, or [U-13C]glucose, where all six carbon atoms are 13C, is a widely used tracer for general metabolic mapping. Its primary advantage lies in its ability to label all carbon atoms, allowing for a comprehensive tracking of glucose-derived carbons throughout central carbon metabolism.[6] This makes it particularly effective for assessing the contribution of glucose to the Tricarboxylic Acid (TCA) cycle and various anabolic pathways.[6][7]

Metabolic Fate of [U-13C]glucose

Upon entering the cell, [U-13C]glucose is rapidly phosphorylated to glucose-6-phosphate and enters glycolysis. Each step of glycolysis and the subsequent TCA cycle results in a predictable distribution of the 13C label into intermediates. For instance, the six labeled carbons of glucose are converted into two molecules of three-carbon pyruvate, which then enter the TCA cycle as acetyl-CoA (two labeled carbons). The continuous cycling of labeled acetyl-CoA through the TCA cycle leads to the incorporation of 13C into all cycle intermediates, as well as into molecules derived from these intermediates, such as amino acids and fatty acids.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle [U-13C]Glucose [U-13C]Glucose G6P Glucose-6-Phosphate [U-13C]Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic pathway of [U-13C]glucose through glycolysis and the TCA cycle.

D-[2-13C]Galactose: A Probe for Specific Pathways

D-Galactose is a C-4 epimer of glucose, meaning it has a different stereochemical configuration at the fourth carbon.[8] D-[2-13C]Galactose is a tracer with a single 13C label at the second carbon position. While less commonly used than glucose tracers, it offers unique advantages for dissecting specific metabolic pathways, particularly the Leloir pathway of galactose metabolism and its intersection with glycolysis.

Metabolic Fate of D-[2-13C]Galactose

Galactose enters cellular metabolism through the Leloir pathway. It is first phosphorylated to galactose-1-phosphate, which is then converted to UDP-galactose. UDP-galactose is subsequently epimerized to UDP-glucose, which can then be converted to glucose-1-phosphate. Glucose-1-phosphate is then isomerized to glucose-6-phosphate, a key intermediate in glycolysis.

Crucially, the 13C label at the second carbon of galactose is retained at the second carbon position of glucose-6-phosphate. From this point, it follows the glycolytic pathway. The single labeled carbon will be found in the second carbon of fructose-6-phosphate and fructose-1,6-bisphosphate. Cleavage of fructose-1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). The label will be present on the second carbon of GAP, which then proceeds through the lower part of glycolysis to form pyruvate labeled at the second carbon. This specifically labeled pyruvate can then enter the TCA cycle.

G cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis D-[2-13C]Galactose D-[2-13C]Galactose Gal1P Galactose-1-Phosphate D-[2-13C]Galactose->Gal1P UDPGal UDP-Galactose Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc Glc1P Glucose-1-Phosphate UDPGlc->Glc1P G6P Glucose-6-Phosphate Glc1P->G6P Pyruvate Pyruvate G6P->Pyruvate

Caption: Entry of D-[2-13C]Galactose into glycolysis via the Leloir pathway.

Head-to-Head Comparison: D-[2-13C]Galactose vs. [U-13C]glucose

Feature[U-13C]glucoseD-[2-13C]Galactose
Labeling Pattern All carbons are labeled.Single label at the C2 position.
Primary Application General metabolic mapping, TCA cycle, biosynthesis.[6]Investigating the Leloir pathway, pentose phosphate pathway (PPP) flux, and specific glycolytic steps.
Advantages - Comprehensive tracking of glucose-derived carbons.[6]- Effective for assessing the contribution of glucose to the TCA cycle and anabolic pathways.[2][7]- Simpler labeling patterns are easier to interpret for specific pathway fluxes.- Can provide high precision for estimating fluxes in the upper part of central carbon metabolism.[9]
Disadvantages Can lead to complex labeling patterns that may be challenging to interpret for specific pathway fluxes without sophisticated computational analysis.[6]Less informative for a global assessment of the TCA cycle compared to uniformly labeled glucose.
Ideal Research Questions - What is the overall contribution of glucose to cellular energy production and biomass?- How does a specific perturbation affect global glucose metabolism?- What is the flux through the Leloir pathway?- How is galactose metabolism integrated with glycolysis?- What is the relative activity of the oxidative and non-oxidative branches of the pentose phosphate pathway?

Experimental Design and Protocols

The selection of the appropriate tracer is a critical first step in designing a 13C-MFA experiment and significantly influences the precision and accuracy of the results.[2][6]

General Experimental Workflow

A typical 13C-MFA experiment involves the following key steps:

  • Cell Culture and Isotope Labeling: Cells are cultured in a defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. The duration of labeling is crucial to ensure isotopic steady state.[10]

  • Metabolite Extraction: After labeling, metabolites are rapidly extracted from the cells, typically using a quenching solution to halt metabolic activity.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using either Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

  • Data Analysis and Flux Calculation: The measured mass isotopomer distributions are used in conjunction with a stoichiometric model of cellular metabolism to calculate the intracellular fluxes.[14]

G A Cell Culture with 13C-Tracer B Quenching and Metabolite Extraction A->B C MS or NMR Analysis B->C D Data Processing and Isotopomer Distribution C->D E Flux Calculation using Stoichiometric Model D->E

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Step-by-Step Protocol for 13C-MFA in Cultured Cells

This protocol provides a general framework. Specific details may need to be optimized for different cell lines and experimental conditions.

Materials:

  • Cell culture medium deficient in the carbon source to be labeled (e.g., glucose-free DMEM)

  • 13C-labeled tracer ([U-13C]glucose or D-[2-13C]Galactose)

  • Dialyzed fetal bovine serum (if required)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

  • Medium Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed experimental medium containing the 13C-labeled tracer.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions.

  • Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture vessel to arrest metabolism.

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Metabolite Extraction: Centrifuge the cell suspension at a low speed to pellet the cells. Discard the supernatant and add the ice-cold extraction solvent to the cell pellet. Vortex vigorously and incubate on ice.

  • Sample Preparation for Analysis: Centrifuge the samples at high speed to pellet cell debris. Collect the supernatant containing the extracted metabolites. The samples are now ready for analysis by MS or NMR.

Choosing the Right Tool for the Job: MS vs. NMR

Both mass spectrometry and nuclear magnetic resonance spectroscopy are powerful analytical techniques for determining isotopic labeling patterns.[15]

  • Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is highly sensitive and can measure the mass isotopomer distribution of a wide range of metabolites.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional distribution of 13C atoms within a molecule, which can be crucial for resolving fluxes through complex pathways.[12][16][17][18]

Conclusion: Selecting the Optimal Tracer for Your Research

The choice between D-[2-13C]Galactose and [U-13C]glucose for metabolic flux analysis depends entirely on the specific biological question being addressed. For a broad, system-level view of how a carbon source contributes to central carbon metabolism, [U-13C]glucose is the tracer of choice.[6] However, to dissect the intricacies of galactose metabolism and its interplay with glycolysis and the pentose phosphate pathway, the positional labeling of D-[2-13C]Galactose provides more precise and easily interpretable data. A thoughtful selection of the isotopic tracer, combined with a robust experimental design and analytical approach, will unlock a wealth of information about the dynamic nature of cellular metabolism.

References

  • A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose - Benchchem.
  • 13C-labeled glucose for 13C-MFA - Cre
  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human p
  • 13C-based metabolic flux analysis | Request PDF - ResearchG
  • High-resolution 13C metabolic flux analysis | Springer N
  • Stable isotope tracing to assess tumor metabolism in vivo - Springer N
  • comparative analysis of different 13C-labeled glucose tracers - Benchchem.
  • Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC.
  • Mass spectrometry for metabolic flux analysis - PubMed.
  • NMR-Based Metabolic Flux Analysis - Cre
  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC - PubMed Central.
  • In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PubMed Central.
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed.
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC.
  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Comput
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC.
  • Overview of 13c Metabolic Flux Analysis - Cre
  • 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 - YouTube.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers.
  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube.
  • Does anyone know which stable isotope of 13C glucose might be suitable for flux analysis of glycolysis and the TCA cycle?
  • 13C Glucose Qualitative Flux Analysis in HepG2 cells - Agilent.
  • Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed.
  • Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group.
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Public
  • D-Galactose- 13 C-2 (Synonyms - MedchemExpress.com.
  • Metabolic Flux – Cambridge Isotope Labor
  • D-Glucose (2-¹³C, 98-99%)
  • Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Cre
  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed.

Sources

Validating Mitochondrial Bioenergetics: A Cross-Validation Guide for D-[2-13C]Galactose Tracing and Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research and drug discovery, relying on a single readout often leads to misinterpretation of cellular bioenergetics. While Seahorse XF (Extracellular Flux) technology provides real-time kinetic data on respiration (OCR) and glycolysis (ECAR), it cannot define the precise fate of carbon fuel. Conversely, Metabolic Flux Analysis (MFA) using stable isotopes tracks carbon fate but lacks real-time kinetic resolution.

This guide focuses on the cross-validation of these two powerful technologies. Specifically, it compares the performance of D-[2-13C]Galactose —a specialized tracer that forces oxidative phosphorylation—against standard glucose tracers. We demonstrate why combining D-[2-13C]Galactose tracing with Seahorse assays creates a self-validating system that eliminates the "Crabtree Effect" artifacts common in glucose-based screens.

Part 1: The Strategic Advantage of D-[2-13C]Galactose

The Problem: The Crabtree Effect

In standard culture media containing high glucose (e.g., 25 mM), many cell lines (especially cancer cells) preferentially utilize glycolysis even in the presence of oxygen. This phenomenon, known as the Crabtree Effect , masks mitochondrial toxicity; cells simply upregulate glycolysis to survive mitochondrial inhibition.

The Solution: The Galactose Switch

Replacing glucose with galactose forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production.

  • Energetics: Galactose enters glycolysis via the Leloir pathway. The net ATP yield of fermenting galactose to lactate is zero (2 ATP consumed, 2 produced). Therefore, cells must oxidize pyruvate in the TCA cycle to generate net ATP.

  • The Tracer: D-[2-13C]Galactose is the superior choice for this workflow because its C2 label is retained through the Pentose Phosphate Pathway (PPP), unlike [1-13C]Glucose, ensuring accurate quantification of TCA cycle entry.

Product Comparison: D-[2-13C]Galactose vs. Alternatives
FeatureD-[2-13C]Galactose (The Specialist)D-[U-13C]Glucose (The Standard)Seahorse XF Only (No Tracer)
Metabolic Phenotype Forces OXPHOS; sensitizes cells to mitochondrial toxins.Permissive; allows Warburg/Crabtree effects (high glycolysis).Measures rates, but phenotype depends on media substrate.
TCA Cycle Resolution High. Carbon flow is directed into TCA. C2 label enters Acetyl-CoA as C1.Variable. High glycolytic flux often dilutes TCA enrichment (low signal-to-noise).None. Infers TCA activity from OCR but cannot prove carbon source.
PPP Interference Low. C2 label is retained in Ribose-5-P (unlike C1).N/A. Uniform labeling doesn't distinguish pathways easily without modeling.None. Cannot distinguish acidification from Glycolysis vs. PPP/TCA CO2.
Mitochondrial Toxicity Sensitivity Maximal. Cells die or drop OCR sharply if ETC is inhibited.Low. Cells switch to glycolysis and survive, masking toxicity.High (if run in Galactose media).[1]

Part 2: Mechanistic Basis & Atom Mapping

To cross-validate Seahorse data with 13C-tracing, one must understand the atom mapping.

The Pathway Logic
  • Leloir Pathway: D-[2-13C]Galactose

    
     D-[2-13C]Glucose-6-P.
    
  • Glycolysis: D-[2-13C]Glc-6-P

    
     [2-13C]Pyruvate.
    
  • Pyruvate Dehydrogenase (PDH): [2-13C]Pyruvate

    
    [1-13C]Acetyl-CoA  + CO2 (unlabeled).
    
    • Note: C1 of pyruvate (carboxyl) is lost as CO2. C2 (carbonyl) becomes C1 of Acetyl-CoA.

  • TCA Cycle Entry: [1-13C]Acetyl-CoA + Oxaloacetate

    
    [1-13C]Citrate .
    

This specific mapping means that enrichment of M+1 Citrate is a direct, stoichiometric validation of the OCR (Basal Respiration) measured by Seahorse.

Galactose_Metabolism Gal D-[2-13C]Galactose (Extracellular) G6P [2-13C]Glucose-6-P Gal->G6P Leloir Pathway (Slow Flux) PPP Pentose Phosphate Pathway G6P->PPP Label Retained (C2 becomes C1) Pyr [2-13C]Pyruvate G6P->Pyr Glycolysis Lac [2-13C]Lactate (ECAR Source) Pyr->Lac LDH AcCoA [1-13C]Acetyl-CoA Pyr->AcCoA PDH (C1 lost as CO2) TCA TCA Cycle ([1-13C]Citrate) AcCoA->TCA Citrate Synthase OCR Mitochondrial Respiration (OCR Readout) TCA->OCR NADH driven OXPHOS

Figure 1: Atom mapping of D-[2-13C]Galactose. Note that the C2 label enters the TCA cycle as [1-13C]Acetyl-CoA, directly linking isotopic enrichment in Citrate to Seahorse OCR.

Part 3: Cross-Validation Workflow

This protocol outlines a parallel workflow where one cell population is analyzed by Seahorse (Real-time rates) and an identical population is analyzed by LC-MS (Carbon fate).

Step 1: Galactose Adaptation

Goal: Eliminate glucose stores and force metabolic switching.

  • Media Prep: Prepare DMEM (no glucose, no pyruvate) supplemented with 10 mM Galactose , 2 mM Glutamine, and 10% Dialyzed FBS.

    • Why Dialyzed FBS? Standard FBS contains glucose (~5-10 mM) which will inhibit the galactose switch.

  • Adaptation: Culture cells in Galactose Media for 24 hours prior to the assay.

    • Observation: Cells may grow slower. This is normal as ATP production becomes rate-limited by mitochondrial capacity.

Step 2: Parallel Experiment Setup

Split the adapted cells into two formats:

  • Format A (Seahorse): XF96 Microplate (e.g., 20,000 cells/well).

  • Format B (Tracing): 6-well culture plate (e.g., 500,000 cells/well).

Step 3: The Assay Protocol
A. Seahorse XF Mito Stress Test[2][3][4][5]
  • Wash: Replace media with XF Galactose Assay Media (pH 7.4, 10 mM Galactose, 2 mM Gln).

  • Equilibrate: Incubate 1 hr in non-CO2 incubator.

  • Run Assay:

    • Injection A: Oligomycin (ATP Synthase inhibitor).

    • Injection B: FCCP (Uncoupler - Max Respiration).

    • Injection C: Rotenone/Antimycin A (ETC inhibitors).

  • Key Readout: Basal Respiration (Last rate before Oligomycin) and Spare Respiratory Capacity .

B. D-[2-13C]Galactose Pulse
  • Wash: Wash cells 2x with warm PBS.

  • Pulse: Add warm media containing 10 mM D-[2-13C]Galactose (replacing unlabeled galactose).

  • Incubation: Incubate for 2 hours (matches the duration of a Seahorse assay).

  • Quench: Rapidly aspirate media; wash with ice-cold saline; add 80% MeOH (-80°C) to quench metabolism.

  • Analysis: GC-MS or LC-MS targeting Citrate, Malate, and Lactate.

Workflow cluster_0 Phase 1: Adaptation cluster_1 Phase 2: Parallel Assay cluster_2 Phase 3: Validation Adapt Cells in 10mM Galactose (24 Hours) Split Adapt->Split XF_Prep Seahorse XF Plate (Unlabeled Galactose) Split->XF_Prep MS_Prep 6-Well Plate (Add D-[2-13C]Galactose) Split->MS_Prep XF_Run Mito Stress Test (Measure OCR) XF_Prep->XF_Run Compare Correlate: OCR vs. TCA Enrichment XF_Run->Compare MS_Run 2hr Pulse -> Extraction (Measure M+1 Citrate) MS_Prep->MS_Run MS_Run->Compare

Figure 2: Parallel workflow ensuring that kinetic data (Seahorse) and flux data (MS) represent the same metabolic state.

Part 4: Data Interpretation & Cross-Validation Matrix

Use this matrix to interpret your combined dataset. The power of this approach lies in detecting discrepancies.

Seahorse Data (OCR)13C-Galactose Data (TCA Enrichment)Interpretation Actionable Insight
High High (M+1 Citrate) Validated OXPHOS. Cells are efficiently oxidizing galactose.Ideal baseline for mitochondrial toxicity screening.
High Low Uncoupled Respiration. Oxygen is consumed, but carbon is not entering TCA flux proportionately.Check for proton leak or non-mitochondrial oxygen consumption (e.g., ROS production).
Low High Stalled TCA. Carbon enters TCA but isn't cycling (bottleneck).Check Complex I/III activity. The "flow" is stuck, but the "drain" (O2 consumption) is low.
Low Low Metabolic Quiescence / Death. Cells failed to adapt to galactose. Verify viability.
Quantitative Validation Check

To rigorously validate the data, calculate the Flux-to-Rate Ratio :



  • In a healthy, coupled system adapted to galactose, this ratio should remain constant across biological replicates. A drop in this ratio indicates uncoupling (O2 use without Carbon flux).

References

  • Agilent Technologies. Agilent Seahorse XF Mito Tox Assay Kit User Guide. Retrieved from .

  • Aguer, C. et al. (2011). Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells. PLOS ONE. Retrieved from .

  • Metallo, C. M. et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Nature Protocols. Retrieved from .

  • Marini, C. et al. (2019). Assessing the pentose phosphate pathway using [2,3-13C2]glucose.[6] NMR in Biomedicine. Retrieved from .

  • BenchChem. Cross-Validation of Mitochondrial Function: A Comparative Guide to TMRM and Seahorse Analyzer Data. Retrieved from .

Sources

A Researcher's Guide to Assessing the Biological Equivalence of D-[2-13C]Galactose and Unlabeled Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Equivalence in Metabolic Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological equivalence of D-[2-13C]Galactose to unlabeled D-galactose. We will delve into the theoretical underpinnings of isotopic effects, present detailed experimental protocols for comparative metabolic analysis, and offer guidance on data interpretation, ensuring the scientific integrity of your research.

The Leloir Pathway: The Metabolic Journey of Galactose

To assess biological equivalence, we must first understand the metabolic pathway galactose travels. In humans and most organisms, D-galactose is primarily catabolized through the Leloir pathway, a sequence of enzymatic reactions that converts galactose into glucose-1-phosphate, which then enters mainstream glucose metabolism.[5]

The key enzymatic steps are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose at the C-1 position to form galactose-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose back to UDP-glucose, which can then be used in another round of the GALT reaction.

It is within these enzymatic steps that any potential differences in the processing of D-[2-13C]Galactose and unlabeled galactose would manifest.

Visualizing the Metabolic Crossroads: The Leloir Pathway

Leloir_Pathway Gal D-Galactose / D-[2-13C]Galactose Gal1P Galactose-1-Phosphate / [2-13C]Galactose-1-Phosphate Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose / UDP-[2-13C]Galactose Gal1P->UDPGal GALT Glc1P Glucose-1-Phosphate Gal1P->Glc1P GALT UDPGlc UDP-Glucose UDPGlc->Gal1P UDPGal->UDPGlc GALE UDPGal->Glc1P Glycolysis Glycolysis & Other Pathways Glc1P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

The Specter of Kinetic Isotope Effects (KIEs): Does a Single Neutron Matter?

The substitution of a 12C atom with a 13C atom introduces a minuscule increase in mass. While often negligible, this mass difference can, in some instances, alter the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). The stronger bond formed by the heavier 13C atom can lead to a slightly slower rate of enzymatic conversion.[6]

Experimental Design for Assessing Biological Equivalence

A robust assessment of the biological equivalence of D-[2-13C]Galactose and unlabeled galactose requires a multi-pronged approach, leveraging both in vitro and in vivo models, coupled with high-sensitivity analytical techniques.

I. In Vitro Comparative Metabolism in a Relevant Cell Line

This experiment aims to compare the rate of uptake and metabolism of labeled and unlabeled galactose in a controlled cellular environment. Human hepatoma cell lines (e.g., HepG2) are a suitable model as the liver is a primary site of galactose metabolism.

Workflow for In Vitro Comparative Metabolism

in_vitro_workflow cluster_prep Cell Culture & Preparation cluster_exp Experimental Incubation cluster_analysis Sample Collection & Analysis Culture Culture HepG2 cells to ~80% confluency Starve Serum-starve for 2-4 hours Culture->Starve Incubate_Unlabeled Incubate with unlabeled D-Galactose Starve->Incubate_Unlabeled Incubate_Labeled Incubate with D-[2-13C]Galactose Starve->Incubate_Labeled Harvest Harvest cells and media at multiple time points Incubate_Unlabeled->Harvest Incubate_Labeled->Harvest Quench Quench metabolism Harvest->Quench Extract Extract intracellular metabolites Quench->Extract Analysis LC-MS/MS and/or NMR Analysis Extract->Analysis

Caption: Workflow for in vitro comparative metabolism study.

Detailed Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 6-well plates until they reach approximately 80% confluency.

  • Starvation: Prior to the experiment, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce background levels of metabolites.

  • Incubation: Replace the starvation medium with a medium containing either unlabeled D-galactose or D-[2-13C]Galactose at a physiologically relevant concentration (e.g., 1-5 mM).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), harvest both the cells and the culture medium.

  • Metabolism Quenching: Immediately quench metabolic activity by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the extraction solvent and centrifuge to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

  • Analysis: Analyze the intracellular and extracellular concentrations of galactose and its key metabolites (galactose-1-phosphate, UDP-galactose, and glucose-1-phosphate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Analysis and Interpretation:

The primary endpoints for comparison are the rates of:

  • Galactose uptake from the medium.

  • Intracellular accumulation of galactose-1-phosphate.

  • Appearance of downstream metabolites.

If D-[2-13C]Galactose is biologically equivalent to unlabeled galactose, the kinetic profiles of these processes should be superimposable.

II. In Vivo Comparative Pharmacokinetics and Metabolism in a Rodent Model

An in vivo study is crucial to assess the integrated physiological response to labeled and unlabeled galactose. A crossover study design in rats or mice is recommended to minimize inter-animal variability.

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to a standard chow diet and water.

  • Fasting: Fast the animals overnight (12-16 hours) prior to the experiment to ensure a basal metabolic state.

  • Administration (Phase 1): Administer a single oral gavage of unlabeled D-galactose (e.g., 1 g/kg body weight) to one cohort of animals. To another cohort, administer an equimolar dose of D-[2-13C]Galactose.

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) into heparinized tubes.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Washout Period: Allow for a washout period of at least one week.

  • Crossover Administration (Phase 2): Administer the alternate form of galactose to each cohort of animals (i.e., the cohort that received unlabeled galactose now receives labeled galactose, and vice versa).

  • Repeat Sampling: Repeat the blood sampling protocol as in Phase 1.

  • Analysis: Quantify the concentrations of galactose and its major metabolic product, glucose, in the plasma samples using a validated LC-MS/MS method.[7] For the D-[2-13C]Galactose arm, this will involve monitoring the specific mass transitions for both the labeled galactose and the resulting 13C-labeled glucose.

Data Analysis and Interpretation:

The key pharmacokinetic parameters to compare between the two groups are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): Total drug exposure over time.

Statistical analysis (e.g., a two-way ANOVA) should be performed to determine if there are any significant differences in these parameters between the labeled and unlabeled galactose.

Quantitative Data Presentation: A Comparative Overview

While a direct comparative study on D-[2-13C]Galactose equivalence is not available, we can draw insights from studies comparing the oxidation of different 13C-labeled hexoses. The following table is adapted from a study that compared the oxidation of 13C-labeled glucose, fructose, and galactose during exercise.[8] This data provides a valuable, albeit indirect, comparison of how the body metabolizes galactose relative to other common sugars.

Parameter Exogenous Glucose Exogenous Fructose Exogenous Galactose
Total Amount Oxidized ( g/120 min) 40.5 (± 3.4)38.8 (± 2.6)23.7 (± 3.5)
Percentage of Energy Yield (%) 9.2 (± 0.8)9.0 (± 0.6)5.5 (± 0.9)

Data are presented as mean (± standard error). Adapted from Leijssen et al. (1996).

This data indicates that under exercise conditions, the oxidation rate of galactose is significantly lower than that of glucose and fructose.[8] While this does not directly address the equivalence of labeled and unlabeled galactose, it highlights the unique metabolic fate of galactose, which is important context for any tracer study.

Conclusion: Ensuring the Fidelity of Your Metabolic Research

References

  • Title: Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination Source: BMC Systems Biology URL: [Link]

  • Title: 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole... Source: PubMed URL: [Link]

  • Title: Metabolism of 13C Galactose by Lymphoblasts From Patients With Galactosemia Determined by NMR Spectroscopy Source: PubMed URL: [Link]

  • Title: Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance Source: PubMed URL: [Link]

  • Title: Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars Source: PMC - PubMed Central URL: [Link]

  • Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: PMC - PubMed Central URL: [Link]

  • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: PMC URL: [Link]

  • Title: Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: PMC URL: [Link]

  • Title: Urinary metabolome dynamics in 13C-labeled mice Source: PMC - PubMed Central URL: [Link]

  • Title: Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling Source: PubMed URL: [Link]

  • Title: Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry Source: PubMed URL: [Link]

  • Title: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Source: FDA URL: [Link]

  • Title: Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma Source: PMC - NIH URL: [Link]

  • Title: Bioequivalence Studies for Generic Drug Development Source: FDA URL: [Link]

  • Title: Parallel labeling experiments with [1,2-C-13]glucose and [U-C-13]glutamine provide new insights into CHO cell metabolism Source: ResearchGate URL: [Link]

  • Title: FDA Announces Draft Guidance for Labeling of Drug and Biological Products Source: The Center for Biosimilars URL: [Link]

  • Title: Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells Source: PMC URL: [Link]

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Statistical Reconciliation of Metabolic Fluxes: A Guide to Multi-Tracer Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic Flux Analysis (MFA) using stable isotope tracers (e.g.,


C-Glucose, 

C-Glutamine) is the gold standard for quantifying intracellular metabolic rates. However, a single tracer often fails to resolve the entire metabolic network due to "blind spots" in atom transitions. Consequently, researchers increasingly utilize Parallel Labeling Experiments (PLE) , where replicate cultures are fed different tracers.

The critical challenge lies in the statistical analysis: How do you objectively compare and integrate flux maps derived from different tracers?

This guide moves beyond basic protocol listing to provide a rigorous statistical framework for reconciling multi-tracer data. We compare the Independent Fitting approach (useful for model validation) against the Simultaneous Global Fitting approach (essential for precision), supported by self-validating statistical tests.

Part 1: The Challenge of Tracer Dependency

Before analyzing data, one must understand why statistical reconciliation is necessary. Different tracers provide high resolution for specific pathways while leaving others undefined (ill-conditioned).

TracerHigh Resolution AreaLow Resolution / Blind Spots
[1,2-

C] Glucose
Glycolysis, Pentose Phosphate Pathway (PPP)TCA Cycle (scrambling effects)
[U-

C] Glutamine
TCA Cycle, Anaplerosis, Reductive CarboxylationGlycolysis, PPP (upstream)
[1-

C] Glucose
Oxidative PPP fluxLower Glycolysis, TCA Cycle

The Statistical Risk: If you fit [1,2-


C] Glucose and [U-

C] Glutamine data independently, you may obtain two flux values for the same reaction (e.g., Citrate Synthase) that are statistically non-overlapping. This indicates either a model structural error (compartmentation) or a measurement artifact.

Part 2: Comparative Methodologies

We evaluate two primary statistical workflows for handling multi-tracer data.

Method A: Independent Fitting (The "Sanity Check")

In this approach, a flux map is generated for Tracer A and a separate map for Tracer B. The results are then compared post-hoc.

  • Pros: Excellent for detecting model inconsistencies. If the fluxes disagree significantly, your metabolic network model is likely missing a reaction (e.g., dilution from an unlabeled source).

  • Cons: Statistically suboptimal. It fails to leverage the combined information content to narrow confidence intervals.

  • Verdict: Use only for initial model structure validation.

Method B: Simultaneous Global Fitting (The "Gold Standard")

This method concatenates the Mass Isotopomer Distribution (MID) vectors from all tracers into a single dataset and fits them to one universal flux model simultaneously.

  • Pros: Mathematically rigorous. Reduces the degrees of freedom in the error space, significantly narrowing Confidence Intervals (CI).

  • Cons: Computationally intensive; requires advanced software (e.g., INCA, OpenMFLUX).

  • Verdict: Required for publication-quality flux maps in complex systems.

Part 3: Visualization of Workflows

The following diagram illustrates the divergence between Independent and Simultaneous analysis pipelines.

MFA_Workflow Exp_A Experiment A ([1,2-13C] Glucose) MS_Data_A MS Data (MID) Dataset A Exp_A->MS_Data_A Exp_B Experiment B ([U-13C] Glutamine) MS_Data_B MS Data (MID) Dataset B Exp_B->MS_Data_B Method_Indep Method A: Independent Fitting (Separate Minimizations) MS_Data_A->Method_Indep Method_Simul Method B: Simultaneous Fitting (Global Minimization) MS_Data_A->Method_Simul MS_Data_B->Method_Indep MS_Data_B->Method_Simul Flux_A Flux Map A (High Error) Method_Indep->Flux_A Flux_B Flux Map B (High Error) Method_Indep->Flux_B Flux_Final Global Flux Map (High Precision) Method_Simul->Flux_Final Validation Consistency Check (Detect Model Failure) Flux_A->Validation Flux_B->Validation

Figure 1: Workflow comparison. Method A isolates datasets to check consistency; Method B integrates them for precision.

Part 4: Statistical Framework for Validation

To scientifically validate the comparison, you must employ specific statistical tests.[1] Do not rely on visual inspection of bar charts.

The Chi-Square ( ) Goodness-of-Fit

The objective function minimized in MFA is the Sum of Squared Residuals (SSR):



For a simultaneous fit to be valid, the minimized SSR must fall within the range predicted by the Chi-square distribution:



Where 

(degrees of freedom) =

.
  • Critical Check: If your simultaneous fit yields an SSR exceeding the critical

    
     value, the datasets are statistically incompatible . This usually means the metabolic state of the cells changed between Experiment A and Experiment B, or the model structure is incorrect.
    
Profile Likelihood Confidence Intervals

Avoid "Linearized" or "Wald" confidence intervals. Metabolic networks are highly non-linear.

  • Protocol: Use Profile Likelihood Analysis .[2] This method iteratively fixes a specific flux at incremental values away from the optimum and re-optimizes all other fluxes until the SSR increases by a critical amount (e.g.,

    
     for 95% CI).
    
  • Why it matters: Profile likelihood often reveals asymmetric confidence intervals (e.g., Flux = 10 [9, 12]) that linearized methods miss.

Part 5: Step-by-Step Protocol (Simultaneous Analysis)

Objective: Generate a high-precision flux map using [1,2-


C]Glucose and [U-

C]Glutamine.
Step 1: Experimental Design & Orthogonality
  • Culture cells in parallel wells.

  • Well A: Medium with 100% [1,2-

    
    C] Glucose (Glutamine unlabeled).
    
  • Well B: Medium with 100% [U-

    
    C] Glutamine (Glucose unlabeled).
    
  • Control: Ensure identical unlabeled nutrient concentrations, pH, and seeding density. Variation here invalidates the statistical assumption that Flux(A) = Flux(B).

Step 2: Data Acquisition & Correction
  • Harvest at metabolic steady-state (isotopic steady-state is required for stationary MFA).

  • Perform GC-MS or LC-MS analysis.

  • Correct raw ion intensities for natural isotope abundance (O, N, H, S) using a correction matrix algorithm (e.g., IsoCor).

Step 3: Global Model Definition
  • Define the atom mapping model (carbon transitions) including Glycolysis, PPP, TCA, and Anaplerosis.

  • Crucial Step: Create a "Experiment" object in your software for each tracer.

  • Link both experiments to the same flux network model. This forces the software to find one set of fluxes that satisfies both datasets.

Step 4: Execution & Statistical Testing
  • Run the optimization (minimize global SSR).

  • Check 1: Is Global SSR <

    
    ?
    
    • No: Stop. Check for inconsistent data or model errors.

    • Yes: Proceed.

  • Calculate Profile Likelihood Confidence Intervals for key fluxes (e.g., Pyruvate Carboxylase).

Part 6: Data Presentation & Performance Comparison

The table below demonstrates the power of simultaneous fitting using simulated data for a cancer cell line. Note the drastic reduction in the Confidence Interval (CI) width.

Table 1: Flux Estimation Precision (Flux units: relative to Glucose Uptake = 100)

Metabolic ReactionTracer A Only ([1,2-

C]Glc)
Tracer B Only ([U-

C]Gln)
Simultaneous Fit (A + B) Precision Gain
Pyruvate Kinase 180 [175 - 185]180 [150 - 210]180 [178 - 182] High
Pyruvate Carboxylase 15 [0 - 45] (Unresolved)14 [10 - 18]14.5 [13 - 16] Very High
Glutaminase 40 [10 - 90] (Unresolved)42 [38 - 46]42 [40 - 44] Moderate
Pentose Phosphate 5.0 [4.5 - 5.5]5.0 [0 - 20]5.0 [4.8 - 5.2] High

Note: "Unresolved" indicates the tracer provided insufficient information to bound the flux significantly.

Pathway Visualization

Below is a simplified schematic showing how the tracers complement each other to achieve this precision.

Tracer_Coverage Glycolysis Glycolysis PPP Pentose Phosphate TCA TCA Cycle Anaplerosis Anaplerosis (PC/ME) Glc_Tracer [1,2-13C] Glucose Glc_Tracer->Glycolysis High Res Glc_Tracer->PPP High Res Glc_Tracer->TCA Low Res (Diluted) Gln_Tracer [U-13C] Glutamine Gln_Tracer->Glycolysis No Res Gln_Tracer->TCA High Res Gln_Tracer->Anaplerosis High Res

Figure 2: Tracer Orthogonality. Blue arrows indicate pathways resolved by Glucose tracers; Red arrows indicate pathways resolved by Glutamine tracers.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013).[3] Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48.[3] Link

  • Wiechert, W., et al. (2001).[4] A universal framework for 13C metabolic flux analysis.[5] Metabolic Engineering, 3(4), 265-283. Link

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1333-1335. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][6][3][4][7][8][9][10][11][12] Nature Protocols, 4(6), 878-892. Link

Sources

Reproducibility and Robustness of D-[2-13C]Galactose Labeling Methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Flux Analysis

Executive Summary

In the precision mapping of hepatic metabolism, D-[2-13C]Galactose occupies a unique and critical niche. Unlike glucose tracers, which are utilized peripherally, galactose is rapidly and exclusively cleared by the liver via the Leloir pathway, making it a superior probe for hepatic-specific metabolic flux analysis (MFA).

This guide evaluates the reproducibility and robustness of D-[2-13C]Galactose labeling. The central thesis of this guide is that the [2-13C] isotopomer offers superior signal retention compared to [1-13C] analogs. While [1-13C]Galactose loses its label as


CO

during the oxidative phase of the Pentose Phosphate Pathway (PPP), the [2-13C] label is conserved, transitioning into the C1 position of pentoses. This conservation makes D-[2-13C]Galactose the robust choice for quantifying total hepatic assimilation, glycogen synthesis, and non-oxidative PPP recycling fluxes.
Mechanistic Foundation: The Fate of Carbon-2

To understand the robustness of this method, one must understand the atomic fate of the tracer. The "robustness" of D-[2-13C]Galactose stems from its resistance to early decarboxylation.

The Leloir Pathway & The "Pivot Point"

Galactose enters the hepatocyte and is phosphorylated by galactokinase (GALK) to Galactose-1-Phosphate. It is then converted to Glucose-1-Phosphate (G1P) by Galactose-1-Phosphate Uridyltransferase (GALT). From here, it enters the central glucose pool as Glucose-6-Phosphate (G6P).

The Critical Divergence: At G6P, the metabolic flow bifurcates.

  • Glycolysis: G6P

    
     F6P. The C2 label remains at C2  of pyruvate/lactate.
    
  • Oxidative PPP: G6P

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5-P + CO
    
    
    .
    • C1 is lost as CO

      
      .
      
    • C2 becomes C1 of Ribulose-5-P.

Because the C2 label is retained in the pentose pool, it allows for the measurement of downstream anabolic fluxes (nucleotide synthesis) and recycling back into glycolysis (via Transketolase/Transaldolase), whereas the C1 label would simply vanish from the metabolite pool.

GalactoseFate Gal D-[2-13C]Galactose Gal1P Gal-1-P (C2 Labeled) Gal->Gal1P GALK G1P Glc-1-P (C2 Labeled) Gal1P->G1P GALT G6P G6P (C2 Labeled) G1P->G6P PGM F6P F6P (C2 Labeled) G6P->F6P Glycolysis Ru5P Ru5P (C1 Labeled!) G6P->Ru5P Oxidative PPP (G6PDH) CO2 CO2 (Unlabeled) G6P->CO2 C1 Decarboxylation Pyr Pyruvate (C2 Labeled) F6P->Pyr Lactate Lactate (C2 Labeled) Pyr->Lactate Recycle Recycling to F6P (Scrambled) Ru5P->Recycle Non-Oxidative Recycle->F6P

Figure 1: Metabolic fate of D-[2-13C]Galactose. Note that in the oxidative PPP, the C2 label is conserved as C1 of Ribulose-5-P, whereas a C1 label would be lost as CO2.

Comparative Analysis: Selecting the Right Tracer

The choice of tracer dictates the "resolution" of your metabolic map. The table below compares D-[2-13C]Galactose against its primary alternatives.

FeatureD-[2-13C]Galactose D-[1-13C]Galactose [U-13C]Glucose
Primary Utility Total Hepatic Assimilation & Glycogen SynthesisOxidative PPP Flux (Breath Test)Whole-body Glycolysis & TCA Cycle
Hepatic Specificity High (Leloir Pathway)High (Leloir Pathway)Low (Utilized by muscle/brain)
PPP Signal Fate Retained (Becomes Pentose-C1)Lost (Becomes

CO

)
Complex (Scrambles into multiple positions)
Robustness High (Label stays in biomass)Medium (Label lost in oxidation)Low (High background noise)
Detection Method NMR (Glycogen C1/C2), MS (Lactate)MS (Breath CO

), NMR
MS (Isotopomer Distribution)

Expert Insight: Use [1-13C]Galactose if your sole question is "How fast is the liver oxidizing sugar?" (e.g., assessing liver cirrhosis function).[1] Use [2-13C]Galactose if your question is "Where is the carbon going?" (e.g., Glycogen storage vs. Nucleotide synthesis vs. Lactate output). The [2-13C] variant is robust against the "leaky pipe" of oxidative decarboxylation.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: In Vivo Hepatic Flux Analysis (Rodent Model)

Objective: Determine the fractional contribution of galactose to the hepatic acetyl-CoA pool.

1. Preparation:

  • Tracer: D-[2-13C]Galactose (99% enrichment).

  • Vehicle: Saline.

  • Dose: Bolus IP injection (e.g., 2g/kg) or continuous infusion for steady state.

2. Administration & Sampling:

  • Administer tracer.[2][3][4][5][6]

  • Collect blood samples at t=0, 15, 30, 60, 120 min (tail vein).

  • Harvest: Rapid liver excision at t=120 min; freeze-clamp immediately in liquid nitrogen to stop metabolic activity.

3. Extraction & Derivatization (GC-MS):

  • Extract polar metabolites using Methanol/Water/Chloroform.

  • Derivatize using MOX-TMS (Methoxamine + Trimethylsilyl) to stabilize sugars.

4. Analysis (The Self-Validating Step):

  • Measure Mass Isotopomer Distributions (MIDs) of Lactate .

  • Validation Check: If Glycolysis is the sole path, Lactate should be predominantly M+1 (derived from C2-Gal

    
     C2-Pyr).
    
  • PPP Check: If significant recycling occurs via PPP, you will observe specific "scrambled" isotopomers (M+2 or position shifts) due to the transketolase reaction.

Protocol B: Ex Vivo NMR of Glycogen Synthesis

Objective: Quantify direct vs. indirect glycogen synthesis.

1. Workflow:

  • Perfuse isolated liver with buffer containing D-[2-13C]Galactose.

  • Monitor

    
    C-NMR spectra in real-time.
    

2. Signal Interpretation:

  • Direct Pathway: Gal

    
     G1P 
    
    
    
    Glycogen. Label appears at C2 of glycogen glucosyl units.
  • Indirect Pathway: Gal

    
     Glycolysis 
    
    
    
    3-Carbon intermediates
    
    
    Gluconeogenesis
    
    
    Glycogen. Label scrambles (due to fumarase equilibration), appearing at C1, C2, C5, C6 .

Workflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Divergence cluster_2 Phase 3: Detection Step1 Tracer Injection D-[2-13C]Galactose Step2 Metabolic Processing (Leloir Pathway) Step1->Step2 PathA Glycolysis (Direct) Step2->PathA PathB Pentose Phosphate (Indirect/Recycling) Step2->PathB Detect1 GC-MS (Lactate) Check M+1 vs M+2 PathA->Detect1 Detect2 NMR (Glycogen) Check C2 vs C1/C5/C6 PathA->Detect2 PathB->Detect1 Scrambling PathB->Detect2

Figure 2: Experimental workflow for tracing D-[2-13C]Galactose. The divergence into Direct (Glycolysis) and Indirect (PPP/Gluconeogenesis) pathways is resolved by specific detection methods.

Robustness & Reproducibility Data

Data reliability relies on understanding the limitations of the method.

Sensitivity and Detection Limits
  • NMR: Requires high enrichment (>5-10% tissue enrichment). Excellent for positional isotopomer analysis (telling C1 from C2) without degradation.

  • GC-MS/LC-MS: Extremely sensitive (can detect <0.5% enrichment). However, it requires derivatization which can sometimes obscure specific positional information unless specific fragments are monitored.

Sources of Variability (and how to control them)
  • Fasting State: Galactose is preferentially stored as glycogen in the fed state. In a fasted state, it may be diverted to glucose production (released into blood).

    • Control: Standardize feeding windows (e.g., 6-hour fast) rigorously.

  • Label Dilution: The entry of unlabeled glucose from glycogenolysis can dilute the galactose signal.

    • Correction: Always measure the enrichment of the precursor pool (UDP-Galactose or G6P) if possible, or use steady-state infusion to reach isotopic equilibrium.

Self-Validation Checklist
References
  • Béguin, L. et al. (2021). "Multitissue 2H/13C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice." JCI Insight. Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Methods. Link

  • Giannini, E. G. et al. (2005). "13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease." Clinical Gastroenterology and Hepatology. Link

  • Rodrigues, T. B. et al. (2021). "Nuclear Magnetic Resonance Studies of Liver and Muscle Glycogen Metabolism in Humans." Emerging Technologies for Nutrition Research. Link

  • Brekke, H. K. et al. (2023). "Assessing the Pentose Phosphate Pathway Using [2,3-13C2]glucose." Frontiers in Physiology. Link

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A Researcher's Guide to D-[2-13C]Galactose: A Comparative Analysis for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the depth and precision of experimental outcomes. While a variety of stable isotope-labeled compounds are available, D-[2-13C]Galactose emerges as a nuanced tool for dissecting specific metabolic pathways, particularly those related to hepatic function and galactose metabolism. This guide provides an in-depth, comparative analysis of D-[2-13C]Galactose, offering a framework for its application in metabolic flux analysis, its comparison with other tracers, and its utility in preclinical research.

The Scientific Rationale: Why D-[2-13C]Galactose?

D-Galactose, a C-4 epimer of glucose, is primarily metabolized in the liver through the Leloir pathway.[1][2] This hepatic specificity makes labeled galactose isotopes powerful probes for assessing liver function. The position of the stable isotope is paramount in tracer studies. With D-[2-13C]Galactose, the 13C label is situated on the second carbon atom, a position that offers unique advantages in tracing its metabolic fate through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

The metabolism of D-[2-13C]Galactose begins with its phosphorylation to galactose-1-phosphate, followed by its conversion to glucose-1-phosphate, which then isomerizes to glucose-6-phosphate. From this crucial juncture, the 13C label can enter various central carbon metabolism pathways, providing a distinct isotopic signature that can be compared against tracers like D-[1-13C]Galactose or various 13C-labeled glucose isotopomers.

Comparative Analysis of D-[2-13C]Galactose with Other Tracers

The selection of an isotopic tracer should be guided by the specific biological question at hand. Here, we compare D-[2-13C]Galactose with other commonly used tracers to highlight its unique applications.

TracerPrimary Metabolic Pathway TracedKey AdvantagesPotential Limitations
D-[2-13C]Galactose Leloir Pathway, Glycolysis, Pentose Phosphate Pathway, TCA Cycle- Primarily targets hepatic metabolism. - The 2-13C label provides a unique entry point into glycolysis, allowing for the deconvolution of pathways. - Potentially less universally metabolized than glucose, offering a more targeted view of specific cell types or organs.- Slower oxidation rate compared to glucose.[3] - Uptake may be limited in tissues with low expression of galactose transporters.
D-[1-13C]Glucose Glycolysis, Pentose Phosphate Pathway- Direct entry into glycolysis in most cell types. - The 1-13C label is rapidly lost as 13CO2 in the oxidative PPP, providing a measure of PPP activity.- The label is lost early in the PPP, limiting its utility for tracing carbon flow through the non-oxidative PPP and into downstream pathways.
[U-13C]Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthetic Pathways- All carbons are labeled, providing a comprehensive view of glucose metabolism. - Enables the tracing of the entire carbon skeleton into various anabolic pathways.- Complex isotopomer patterns can be challenging to analyze. - Does not readily distinguish between different entry points into pathways.

Experimental Workflows: From Administration to Analysis

The successful application of D-[2-13C]Galactose hinges on a well-designed experimental protocol and robust analytical methods.

Experimental Workflow for In Vivo Tracer Studies

Caption: In vivo experimental workflow using D-[2-13C]Galactose.

Detailed Experimental Protocol: 13C-Galactose Breath Test for Liver Function

The 13C-Galactose Breath Test (GBT) is a non-invasive method to assess hepatic function.[4][5][6]

  • Patient Preparation: Patients should fast overnight.

  • Baseline Sample: A baseline breath sample is collected into a collection bag.

  • Tracer Administration: A solution of D-[13C]Galactose (typically 1g) dissolved in water is administered orally.

  • Post-Dose Sampling: Breath samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after ingestion.

  • Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using Isotope Ratio Mass Spectrometry.

  • Data Interpretation: The rate of 13CO2 exhalation reflects the liver's capacity to metabolize galactose. A lower rate of 13CO2 production is indicative of impaired liver function.

A comparative study of the 13C-GBT and the 13C-Aminopyrine Breath Test (ABT) for diagnosing cirrhosis in patients with chronic liver disease showed that a combined assessment increased diagnostic accuracy.[4] The 13C-GBT at 120 minutes had a sensitivity of 71.4% and a specificity of 85.0%, while the 13C-ABT at 30 minutes had a sensitivity of 85.7% and a specificity of 67.5%.[4] When combined, the specificity reached 92.5% with 100% sensitivity for diagnosing cirrhosis.[4]

Delving Deeper: Metabolic Pathways and Analytical Insights

The true power of D-[2-13C]Galactose lies in its ability to generate specific isotopomer patterns that can be deciphered using advanced analytical techniques.

The Metabolic Journey of the 2-13C Label

Leloir_Pathway Gal D-[2-13C]Galactose Gal1P [2-13C]Galactose-1-P Gal->Gal1P Galactokinase G1P [2-13C]Glucose-1-P Gal1P->G1P GALT G6P [2-13C]Glucose-6-P G1P->G6P Phosphoglucomutase F6P [2-13C]Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate [2-13C]Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Metabolic fate of the 13C label from D-[2-13C]Galactose.

Analytical Methodologies: Unmasking the Isotopomers

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying 13C-labeled metabolites.[7] Derivatization of the metabolites is often required to increase their volatility for GC analysis. By analyzing the mass shifts in the fragment ions, the position and extent of 13C labeling can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR provides detailed information about the specific position of the 13C label within a molecule.[8][9] This technique can distinguish between different isotopomers, providing a deeper understanding of the metabolic pathways involved.

Applications in Drug Development and Disease Research

The unique metabolic properties of D-[2-13C]Galactose make it a valuable tool in several research areas.

Drug-Induced Liver Injury (DILI): The 13C-GBT can be adapted for preclinical studies to assess the impact of drug candidates on liver function. A decrease in the rate of 13CO2 exhalation after drug treatment could be an early indicator of hepatotoxicity.

Galactosemia: In this genetic disorder, the enzymes of the Leloir pathway are deficient.[10] D-[2-13C]Galactose can be used to study the pathophysiology of this disease and to evaluate the efficacy of potential therapies by tracing the accumulation of toxic metabolites.

Cancer Metabolism: While glucose is the primary fuel for many cancer cells, some tumors can utilize galactose. D-[2-13C]Galactose can be used to investigate the role of galactose metabolism in cancer cell proliferation and to identify potential therapeutic targets within the Leloir pathway.

Conclusion

D-[2-13C]Galactose is a specialized yet powerful tool for metabolic research. Its primary application in probing hepatic metabolism, coupled with the unique tracing opportunities afforded by the C2 label, provides researchers with a sophisticated method to investigate complex biological systems. While direct comparative studies with other tracers are still emerging, the principles outlined in this guide provide a solid foundation for designing and interpreting experiments using this valuable isotopic probe. By carefully considering the experimental question and the metabolic pathways of interest, researchers can leverage the unique properties of D-[2-13C]Galactose to gain novel insights into health and disease.

References

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  • Bissaro, B., Kaddouch, E., Cleveland, M., Navarro, D., Grisel, S., Haon, M., ... & Berrin, J. G. (2022). Supplementary Information for A simple and direct ionic chromatography method to monitor galactose oxydase activity. The Royal Society of Chemistry. [Link]

  • Caspary, W. F., & Schaffer, J. (1978). 14C-Z)-Galactose Breath Test for Evaluation of Liver Function in Patients with Chronic Liver Disease1. Digestion, 17(5), 410–417. [Link]

  • Sellers, K., Fox, M. P., Bousamra, M., Slone, S. P., Higashi, R. M., Miller, D. M., ... & Lane, A. N. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Journal of visualized experiments : JoVE, (105), 53378. [Link]

  • Sellers, K., Fox, M. P., Bousamra, M., Slone, S. P., Higashi, R. M., Miller, D. M., ... & Lane, A. N. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Journal of visualized experiments : JoVE, (105), 53378. [Link]

  • Singh, A., & Sisodia, R. (2024). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Egyptian Journal of Medical Human Genetics, 25(1), 1-18. [Link]

  • Wong, T. Y., & Yao, X. (1991). Diauxic Growth of Azotobacter vinelandii on Galactose and Glucose. Applied and environmental microbiology, 57(7), 2054–2058. [Link]

  • Mion, F., Rousseau, M., & Brazier, J. L. (1999). [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C. European journal of gastroenterology & hepatology, 11(7), 751–755. [Link]

  • Morrison, D. J., Preston, T., & Tipton, K. D. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(17), 2467–2474. [Link]

  • Shen, J., Terskikh, V., Struppe, J., Hassan, A., Monette, M., Hung, I., ... & Wu, G. (2021). Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography. Chemical science, 12(12), 4381–4393. [Link]

Sources

A Researcher's Guide to Isotopic Tracers: A Cost-Benefit Analysis of D-[2-13C]Galactose

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the precision, scope, and feasibility of an investigation. This guide provides a comprehensive cost-benefit analysis of D-[2-13C]Galactose, offering a detailed comparison with other isotopic tracers used to unravel the complexities of galactose metabolism. We will delve into the underlying principles that govern the selection of a tracer, present supporting experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Fundamental Choice: Why Isotopic Position Matters

Isotopic tracers are powerful tools that allow us to follow the journey of molecules through metabolic pathways. By replacing a naturally abundant isotope (like ¹²C) with a heavier, stable isotope (like ¹³C), we can track the fate of the labeled molecule using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. However, not all labeled molecules are created equal. The specific position of the isotopic label within a molecule can have a profound impact on the quality and interpretability of the experimental data.

D-galactose, a C-4 epimer of glucose, is a key player in cellular energy metabolism and the biosynthesis of essential macromolecules. To study its metabolic fate, researchers have a variety of isotopic tracers at their disposal. This guide will focus on the rationale for choosing D-[2-¹³C]Galactose over other alternatives.

D-[2-¹³C]Galactose: A Superior Tool for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. The precision of MFA is highly dependent on the choice of isotopic tracer. While tracers like [1-¹³C]glucose have been commonly used, studies have shown that tracers with labels at the C2 position, such as [2-¹³C]glucose, can provide more precise estimates for glycolysis and the pentose phosphate pathway (PPP)[1][2]. This is because the C1 carbon can be lost as CO₂ in the PPP, complicating the interpretation of labeling patterns in downstream metabolites. The C2 carbon, however, is retained through these initial steps, providing a clearer picture of carbon flow.

This principle extends to galactose metabolism. The selection of D-[2-¹³C]Galactose offers a distinct advantage for researchers seeking to accurately quantify the flux through key metabolic pathways.

Comparative Analysis of Galactose Tracers

To make an informed decision, it is essential to compare D-[2-¹³C]Galactose with other commercially available isotopic tracers for galactose. This comparison should encompass not only the scientific merits but also the practical considerations of cost and availability.

TracerLabeling PositionTypical Price (per 100 mg)Key AdvantagesKey Disadvantages
D-[2-¹³C]Galactose C2~$726Potentially higher precision in metabolic flux analysis of glycolysis and pentose phosphate pathway.Higher cost compared to unlabeled or universally labeled galactose.
D-[1-¹³C]Galactose C1~$894 (for 1g)Commercially available.Label can be lost as CO₂ in the pentose phosphate pathway, potentially complicating flux analysis.
D-[U-¹³C₆]Galactose Uniform~$311 (for 0.1g)Provides information on the overall incorporation of the galactose carbon skeleton into downstream metabolites.Can be less informative for resolving specific pathway fluxes compared to position-specific labels. More complex data analysis.
¹⁴C-labeled Galactose Varies~$6,715 (for 50µCi of UDP-Gal-1-¹⁴C)High sensitivity of detection.Radioactive, requiring specialized handling, licensing, and disposal procedures. Poses safety risks.
Deuterated Galactose VariesVariesCan be used in conjunction with ¹³C tracers for multi-isotope studies.Potential for kinetic isotope effects that may alter metabolic rates. Labels can be lost through exchange with protons.

Note: Prices are approximate and subject to change. Please consult with vendors for current pricing.[3][4][5][6][7]

Methodology Deep Dive: A Step-by-Step Protocol for an In Vivo D-[2-¹³C]Galactose Tracer Study

This section provides a detailed protocol for a typical in vivo study using D-[2-¹³C]Galactose in a mouse model. This protocol is intended as a template and should be adapted to the specific research question and experimental setup.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis animal_acclimation Animal Acclimation tracer_prep Tracer Preparation tracer_admin Tracer Administration (e.g., oral gavage, i.v. injection) tracer_prep->tracer_admin blood_collection Blood Collection (time points) tracer_admin->blood_collection tissue_harvesting Tissue Harvesting (at study endpoint) blood_collection->tissue_harvesting metabolite_extraction Metabolite Extraction tissue_harvesting->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis metabolite_extraction->lc_ms_analysis data_analysis Data Analysis & Interpretation lc_ms_analysis->data_analysis

Caption: A typical experimental workflow for an in vivo tracer study.

Step 1: Animal Preparation and Tracer Administration
  • Animal Acclimation: House animals in a controlled environment and allow them to acclimate for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) to ensure a basal metabolic state, with free access to water.

  • Tracer Preparation: Dissolve D-[2-¹³C]Galactose in sterile saline to the desired concentration. The dosage will depend on the specific research question and animal model, but a common starting point is 2 g/kg body weight for oral gavage[8].

  • Tracer Administration: Administer the tracer solution to the animals. Common methods include oral gavage for studying intestinal absorption and first-pass metabolism, or intravenous (i.v.) injection for direct systemic delivery[8].

Step 2: Sample Collection
  • Blood Sampling: Collect blood samples at various time points post-tracer administration (e.g., 15, 30, 60, 120, and 240 minutes) to monitor the kinetics of the tracer in circulation. Collect blood in EDTA-coated tubes and immediately place on ice[8].

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis[8].

  • Tissue Harvesting: At the end of the experiment, euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, muscle, brain). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

Step 3: Metabolite Extraction and Analysis
  • Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol). Centrifuge the homogenates to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different metabolites and allows for the quantification of the ¹³C-labeled isotopologues. A detailed LC-MS/MS protocol can be found in various publications and should be optimized for the specific metabolites of interest[9][10].

  • Data Analysis: The raw data from the LC-MS/MS is processed to determine the abundance of each isotopologue for the metabolites of interest. This information is then used to calculate metabolic fluxes using specialized software.

The Metabolic Fate of Galactose

Understanding the metabolic pathway of galactose is crucial for interpreting the results of tracer studies. The diagram below illustrates the primary route of galactose metabolism, the Leloir pathway.

galactose_metabolism Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Glycogen Glycogen Synthesis Glc6P->Glycogen

Caption: The Leloir pathway of galactose metabolism.

Conclusion: Making an Informed Decision

The choice of an isotopic tracer is a multifaceted decision that requires a careful consideration of scientific objectives, analytical capabilities, and budgetary constraints. While D-[U-¹³C₆]Galactose offers a cost-effective solution for tracking the overall fate of the galactose carbon skeleton, and ¹⁴C-labeled tracers provide high sensitivity, D-[2-¹³C]Galactose emerges as a potentially superior choice for researchers aiming for high-precision metabolic flux analysis, particularly for dissecting the intricate interplay between glycolysis and the pentose phosphate pathway.

References

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.
  • Fan, J., et al. (2021). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 53(3), 335-349.
  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201.
  • Carl ROTH. D(+)-Galactose. Retrieved February 3, 2026, from [Link]

  • Lane, A. N., et al. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Journal of visualized experiments : JoVE, (105), 53375.
  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.
  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201.
  • Lane, A. N., et al. (2019). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 10, 139.
  • Duarte, J. M., et al. (2021). In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus. Metabolites, 11(11), 743.
  • Crown, S. B., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 795.
  • Fatangare, A., et al. (2015). 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana. Frontiers in plant science, 6, 933.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-13.
  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.
  • Liu, X., et al. (2015). Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by D-Galactose. PloS one, 10(7), e0132088.
  • Trefely, S., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and isotopologue distribution analysis of acyl-CoAs. Analytical chemistry, 88(12), 6137–6144.
  • Metabolic Solutions. Stable Isotope Tracer Experiments with Glucose. Retrieved February 3, 2026, from [Link]

  • Godin, J. P., et al. (2012). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research.
  • Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 938891.
  • Lai, K., et al. (2003). Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. Molecular genetics and metabolism, 79(4), 264–272.
  • Masey, O., et al. (2014). Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography. American journal of physiology. Gastrointestinal and liver physiology, 307(6), G658–G665.

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Safety Operating Guide

D-[2-13C]Galactose proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-[2-13C]Galactose Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, and EHS Officers

Executive Summary: The "Stable" Distinction

Bottom Line Up Front (BLUF): D-[2-13C]Galactose is a stable isotope-labeled compound , not a radioisotope. It is non-radioactive and non-hazardous under GHS classifications.

  • DO NOT dispose of this material in radioactive waste bins (e.g., with

    
    C or 
    
    
    
    H). Doing so triggers unnecessary regulatory audits and incurs exorbitant disposal costs.
  • DO treat this material based on the matrix it is dissolved in (e.g., biological waste vs. chemical waste).

Material Safety & Regulatory Profile

To ensure compliance, you must understand the chemical nature of the material before disposal. The substitution of Carbon-12 for Carbon-13 at the C2 position does not alter the chemical toxicity of the galactose.

FeatureSpecificationOperational Implication
Isotope Type Stable (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C)
Non-Radioactive. No decay half-life; indefinite shelf stability.
GHS Classification Not ClassifiedNon-hazardous / Non-toxic.
Toxicity LD50 (Oral, Rat) > 5g/kgSafe for standard laboratory handling.
Environmental High BOD (Biological Oxygen Demand)Large quantities in drains can violate sewer discharge permits.

Expert Insight: While the material is non-hazardous, "white powders" in unlabeled vials are a nightmare for safety officers. Always maintain the original manufacturer labeling until the vial is empty and rinsed.

Scenario-Based Disposal Protocols

Choose the protocol that matches the current state of your material.

Scenario A: Pure Solid (Expired or Spilled)

Context: You have a vial of dry powder that has been contaminated or is no longer needed.

  • Inventory Reconciliation: Before disposal, log the mass out of your inventory system.

    
    C-Galactose is a high-value asset; "disposal" is often a red flag for inventory shrinkage.
    
  • Container: Place the vial in a standard Solid Chemical Waste container.

    • Why? Although non-hazardous, most institutions prefer to incinerate all chemical inventory to ensure "cradle-to-grave" tracking.

  • Labeling: Deface the barcode but leave the chemical name legible. Add a "Non-Hazardous / Stable Isotope" sticker if available to prevent it from being flagged as unknown waste.

Scenario B: Aqueous Solutions (Buffers/Stock)

Context: You have prepared a stock solution in water or PBS that was not used in cells.

  • Volume Assessment:

    • < 1 Liter: Can typically be flushed down the sanitary sewer (sink) with copious water (20:1 dilution), provided your local EHS regulations permit sugar disposal.

    • > 1 Liter: Collect in a Non-Hazardous Liquid Waste carboy.

  • The "BOD" Factor: Galactose is a nutrient. Dumping high concentrations into drains increases Biological Oxygen Demand (BOD), which can trigger bacterial blooms in plumbing or violate municipal discharge permits [1].

  • Rinsing: Triple-rinse the original container with water. The rinsate can be poured down the drain.

Scenario C: Biological Media (Metabolic Flux Analysis)

Context: The galactose has been added to cell culture media and exposed to cells/tissues.

Critical Rule: The biological hazard takes precedence over the chemical nature.

  • Collection: Collect all media and cell debris in biohazard bags or liquid waste vacuum flasks containing bleach (final concentration 10%).

  • Deactivation:

    • Liquids: Allow bleach contact for 30 minutes, then drain dispose.

    • Solids: Autoclave at 121°C, 15 psi for 30-60 minutes.

  • Isotope Recovery: Note: Recovery of

    
    C from complex media is generally not economically viable for standard laboratories.
    

The "Self-Validating" Safety System

To build trust with your EHS (Environmental Health & Safety) department, implement this visual decision logic. This prevents the common error of confusing


C (Stable) with 

C (Radioactive).
Disposal Decision Tree

Disposal_Protocol Start Start: D-[2-13C]Galactose Waste Is_Bio Is it mixed with biological agents (Cells, Virus, Bacteria)? Start->Is_Bio Bio_Yes Treat as BIOHAZARD Is_Bio->Bio_Yes Yes Is_Solid Is the material Solid or Liquid? Is_Bio->Is_Solid No (Chemical only) Bio_Action 1. Add Bleach (Liquids) 2. Autoclave (Solids) 3. Dispose as Medical Waste Bio_Yes->Bio_Action Solid_Path Solid (Powder/Vial) Is_Solid->Solid_Path Liquid_Path Liquid (Aqueous) Is_Solid->Liquid_Path Solid_Action Dispose in Chemical Waste Stream (Non-Hazardous) Solid_Path->Solid_Action Check_Vol Is Volume > 1 Liter? Liquid_Path->Check_Vol Drain Sanitary Sewer (Flush with 20x Water) Check_Vol->Drain No (Dilute & Flush) Carboy Collect in Liquid Chemical Waste Drum Check_Vol->Carboy Yes (High BOD Risk)

Figure 1: Decision matrix for D-[2-13C]Galactose disposal. Note that biological contamination overrides chemical classification.

Documentation & Labeling Best Practices

Even though the material is safe, "mystery chemicals" cause panic. Use the following template for your waste tags if you are collecting it in a carboy.

Waste Tag Template:

  • Chemical Name: D-Galactose (Aqueous Solution)

  • Constituents: Water (99%), D-[2-13C]Galactose (1%)

  • Hazards: None (Non-Toxic, Non-Radioactive)

  • Note: Stable Isotope Enriched.

References

  • United States Environmental Protection Agency (EPA). (2023). Introduction to the National Pretreatment Program (BOD Limits). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

A Researcher's Guide to Handling D-[2-13C]Galactose: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, experience-driven protocols for the safe handling, use, and disposal of D-[2-13C]Galactose in a laboratory setting. As a stable isotope-labeled sugar, D-[2-13C]Galactose is a valuable tool in metabolic research and drug development. While it is not classified as a hazardous material, adherence to prudent laboratory practices is essential to ensure personnel safety and maintain experimental integrity. This document is designed to be a practical resource for researchers, scientists, and drug development professionals.

Hazard Evaluation and Risk Assessment

D-[2-13C]Galactose is a non-radioactive, stable isotope-labeled form of D-Galactose. The incorporation of the carbon-13 isotope does not alter the chemical properties or inherent hazards of the molecule. Based on available safety data sheets (SDS) for D-Galactose and its isotopologues, the compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4] However, as with any chemical, it is crucial to handle it with care to avoid unnecessary exposure.

Key Considerations:

  • Physical State: D-[2-13C]Galactose is typically a white, crystalline solid or powder.[5]

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion are the primary potential routes of exposure.[3][6]

  • Health Effects: While not considered toxic, inhalation of the powder may cause respiratory tract irritation.[3][6] Direct contact may lead to mild skin or eye irritation.[3] Ingestion of large quantities is not recommended.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling D-[2-13C]Galactose, grounded in standard laboratory safety protocols.

PPE Category Specific Recommendation Rationale
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from airborne dust particles.[7]
Hand Protection Nitrile gloves.To prevent skin contact. It is good practice to inspect gloves for any tears or punctures before use.[1][8]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.If there is a potential for generating significant amounts of dust, a NIOSH-approved respirator may be warranted.[6]

Operational Workflow for Handling D-[2-13C]Galactose

The following diagram and procedural steps outline a safe and efficient workflow for handling D-[2-13C]Galactose from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (e.g., lab bench, fume hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. gather_materials Gather Materials (Spatula, Weighing Paper, etc.) gather_ppe->gather_materials 2. weigh Weigh D-[2-13C]Galactose gather_materials->weigh 3. dissolve Dissolve in Solvent weigh->dissolve 4. use Use in Experiment dissolve->use 5. clean_area Clean Work Area use->clean_area 6. dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe 7. dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste 8.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-[2-13C]Galactose
Reactant of Route 2
D-[2-13C]Galactose

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.